Methyl piperidine-2-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl piperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCHKWZTSCBBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531754 | |
| Record name | Methyl piperidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32559-18-5 | |
| Record name | Methyl piperidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Pipecolinate Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Piperidine-2-carboxylate Hydrochloride: Chemical Structure, Stereochemistry, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl piperidine-2-carboxylate hydrochloride, a key chiral building block in pharmaceutical synthesis. The document details its chemical structure, stereochemical properties, and provides established experimental protocols for its synthesis and chiral resolution.
Chemical Structure and Properties
Methyl piperidine-2-carboxylate hydrochloride, also known as methyl pipecolate hydrochloride, is the hydrochloride salt of the methyl ester of piperidine-2-carboxylic acid. The presence of a chiral center at the C2 position of the piperidine ring gives rise to two enantiomers, (R) and (S), which often exhibit different pharmacological activities. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.
The chemical structure of methyl piperidine-2-carboxylate hydrochloride is characterized by a six-membered piperidine ring with a methoxycarbonyl group at the 2-position. The nitrogen atom of the piperidine ring is protonated in the hydrochloride salt form.
Below is a table summarizing the key physical and chemical properties of methyl piperidine-2-carboxylate hydrochloride.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 179.64 g/mol | [1] |
| IUPAC Name | methyl piperidine-2-carboxylate;hydrochloride | |
| Synonyms | Methyl pipecolate hydrochloride, Pipecolinic acid methyl ester hydrochloride, Methyl 2-piperidinecarboxylate hydrochloride | |
| CAS Number | 18650-38-9 ((R)-enantiomer), 18650-39-0 ((S)-enantiomer) | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 168-172 °C ((S)-enantiomer) | [3] |
| Purity | Typically ≥95% | [2] |
Stereochemistry
The stereochemistry of methyl piperidine-2-carboxylate is of critical importance in drug development, as the biological activity of its derivatives can be highly dependent on the configuration of the chiral center at the C2 position. The (R) and (S) enantiomers can interact differently with chiral biological targets such as enzymes and receptors.
The separation of the racemic mixture into its constituent enantiomers is a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This process, known as chiral resolution, is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocols
Synthesis of Racemic Methyl Piperidine-2-carboxylate Hydrochloride
A common method for the synthesis of racemic methyl piperidine-2-carboxylate hydrochloride is the Fischer esterification of piperidine-2-carboxylic acid (pipecolic acid) with methanol in the presence of an acid catalyst, typically hydrogen chloride.
Materials:
-
Piperidine-2-carboxylic acid (racemic)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or hydrogen chloride (gas)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend piperidine-2-carboxylic acid in anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture. This step generates the acid catalyst in situ and converts the carboxylic acid to its more reactive acid chloride.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain the reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the excess methanol.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield methyl piperidine-2-carboxylate hydrochloride as a white solid.
Chiral Resolution of Racemic Methyl Piperidine-2-carboxylate
The resolution of racemic methyl piperidine-2-carboxylate can be achieved by diastereomeric salt formation using a chiral acid. O,O'-dibenzoyl-L-tartaric acid is a commonly used resolving agent for racemic amines.
Materials:
-
Racemic methyl piperidine-2-carboxylate hydrochloride
-
A suitable base (e.g., sodium hydroxide) to obtain the free base
-
O,O'-Dibenzoyl-L-tartaric acid
-
A suitable solvent (e.g., ethanol, methanol, or a mixture)
Procedure:
-
Convert the racemic methyl piperidine-2-carboxylate hydrochloride to its free base by treatment with a stoichiometric amount of a suitable base.
-
Dissolve the racemic free base in a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of O,O'-dibenzoyl-L-tartaric acid in the same solvent, heating gently if necessary.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature.
-
The diastereomeric salt of one of the enantiomers will preferentially crystallize out of the solution due to its lower solubility.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized diastereomeric salt can be determined by techniques such as chiral HPLC.
-
To recover the desired enantiomer of methyl piperidine-2-carboxylate, treat the diastereomeric salt with a base to neutralize the tartaric acid and extract the free base into an organic solvent.
-
The free base can then be converted back to its hydrochloride salt by treatment with HCl.
-
The mother liquor, which is enriched in the other enantiomer, can be processed separately to isolate that enantiomer.
Visualizations
The following diagrams illustrate the synthetic workflow and the stereochemical relationships of methyl piperidine-2-carboxylate.
Caption: Synthetic workflow for methyl piperidine-2-carboxylate hydrochloride.
Caption: Stereochemistry and chiral resolution of methyl piperidine-2-carboxylate.
References
Technical Guide: (R)-Methyl piperidine-2-carboxylate hydrochloride
CAS Number: 18650-38-9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-Methyl piperidine-2-carboxylate hydrochloride, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] This document details its physicochemical properties, provides a representative synthetic protocol, and discusses its potential applications and biological context.
Chemical Identity and Physical Properties
(R)-Methyl piperidine-2-carboxylate hydrochloride, also known as methyl (R)-pipecolinate hydrochloride, is a piperidine derivative featuring a methyl ester at the 2-position.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for various experimental applications.[3]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 18650-38-9 | PubChem[2] |
| Molecular Formula | C₇H₁₄ClNO₂ | PubChem[2] |
| Molecular Weight | 179.64 g/mol | PubChem[2] |
| Appearance | White to off-white solid | --- |
| Solubility | Slightly soluble in DMSO and Methanol. | --- |
| Storage Temperature | 2-8°C, under inert atmosphere | --- |
| InChI Key | APCHKWZTSCBBJX-FYZOBXCZSA-N | PubChem[2] |
| SMILES | COC(=O)[C@H]1CCCCN1.Cl | PubChem[2] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis and Experimental Protocols
Representative Synthesis of (R)-Methyl piperidine-2-carboxylate hydrochloride
This protocol is a generalized procedure based on common esterification methods for amino acids.
Objective: To synthesize (R)-Methyl piperidine-2-carboxylate hydrochloride from (R)-Piperidine-2-carboxylic acid.
Materials:
-
(R)-Piperidine-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Experimental Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend (R)-Piperidine-2-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of starting material).
-
Esterification: Cool the suspension in an ice bath to 0-5°C. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the solution until saturation.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: To the resulting crude solid, add anhydrous diethyl ether and stir to induce precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.
-
Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield (R)-Methyl piperidine-2-carboxylate hydrochloride.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1][4] Chiral piperidine derivatives, such as (R)-Methyl piperidine-2-carboxylate hydrochloride, serve as crucial intermediates in the synthesis of complex, biologically active molecules. Their rigid, three-dimensional structure allows for precise orientation of functional groups, which is critical for selective interaction with biological targets.[1]
This compound and its analogues have been investigated for a range of therapeutic applications, including:
-
GABA Uptake Inhibitors: Derivatives of piperidine-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of GABA uptake, suggesting their potential in treating neurological disorders.[5]
-
Anticancer Agents: The piperidine nucleus is a common feature in molecules designed to interact with various cancer-related targets.
-
Antiviral Agents: This class of compounds has been used as a starting point for the development of novel antiviral therapeutics.[6]
Biological Context and Signaling Pathways
While specific signaling pathways directly modulated by (R)-Methyl piperidine-2-carboxylate hydrochloride are not extensively documented, the broader class of piperidine-containing molecules is known to interact with various cellular signaling cascades. For instance, some piperidine derivatives have been shown to influence key pathways implicated in cancer cell proliferation and survival.
Diagram 2: Representative Signaling Pathway
Caption: A generalized PI3K/Akt pathway often modulated by bioactive piperidines.
This diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Various small molecules incorporating the piperidine scaffold have been developed to target components of this pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Safety and Handling
(R)-Methyl piperidine-2-carboxylate hydrochloride is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-Methyl piperidine-2-carboxylate hydrochloride is a valuable chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and the versatility of the piperidine scaffold make it an attractive starting material for the synthesis of novel therapeutic agents. This guide provides essential technical information to support researchers in their exploration of this promising compound.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. methyl (2R)-piperidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 49759143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
(S)-Methyl piperidine-2-carboxylate hydrochloride synthesis pathways
An In-depth Technical Guide to the Synthesis of (S)-Methyl piperidine-2-carboxylate hydrochloride
Introduction
(S)-Methyl piperidine-2-carboxylate hydrochloride, the methyl ester of (S)-pipecolic acid, is a crucial chiral building block in medicinal chemistry and pharmaceutical development.[1] Its piperidine scaffold is a common motif in a wide array of natural products and synthetic drugs, including local anesthetics and antiviral agents.[2][3] The stereochemistry at the C-2 position is often critical for biological activity, making enantiomerically pure synthesis methods essential for drug discovery and manufacturing.[4]
This technical guide provides a detailed overview of the primary synthetic pathways to obtain (S)-Methyl piperidine-2-carboxylate hydrochloride. It covers classical resolution, enzymatic methods, and modern asymmetric synthesis, presenting detailed experimental protocols, quantitative data, and process visualizations to aid researchers and drug development professionals.
Pathway 1: Classical Resolution of Racemic Pipecolic Acid followed by Esterification
This traditional and robust method involves the separation of a racemic mixture of pipecolic acid using a chiral resolving agent, followed by standard esterification. L-(+)-tartaric acid is a commonly used and cost-effective resolving agent for this purpose. The diastereomeric salts formed exhibit different solubilities, allowing for their separation by fractional crystallization.
Experimental Protocol
Step 1: Resolution of DL-Pipecolic Acid with L-Tartaric Acid This protocol is adapted from procedures for resolving similar amino acids.[5]
-
In a suitable reaction vessel, add 200 g of DL-pipecolic acid to a mixture of 3000 mL of 95% ethanol and 200 mL of water at 80°C.
-
To this solution, add 244 g of L-tartaric acid. Stir the mixture at 80°C for approximately one hour until a clear solution is obtained.
-
Allow the solution to cool and stand at room temperature (approx. 25°C) for 48 hours, during which the D-pipecolic acid-L-tartrate salt will precipitate.
-
Filter the solid precipitate. The filtrate, which is now enriched with L-pipecolic acid (the desired (S)-enantiomer), is retained.
-
Reduce the volume of the filtrate to approximately 1300 mL by evaporation under reduced pressure.
-
Let the concentrated filtrate stand for another 24 hours at 25°C to precipitate any remaining D-isomer salt. Filter again.
-
Evaporate the final filtrate to dryness to obtain the crude (S)-pipecolic acid salt. Further purification can be achieved by recrystallization or ion-exchange chromatography to isolate the free (S)-pipecolic acid.
Step 2: Esterification and Hydrochloride Salt Formation This protocol is adapted from the procedure outlined in US Patent 7,683,175 B2.[5]
-
Dissolve 150 g (1.17 mol) of the resolved (S)-pipecolic acid in 3000 mL of methanol with stirring at room temperature for 10-15 minutes.
-
Slowly add 900 mL of saturated methanolic HCl to the solution over 20-30 minutes.
-
Continue stirring for an additional 20-30 minutes until the solution becomes clear.
-
Remove the methanol via vacuum distillation.
-
The resulting solid is dried to yield (S)-Methyl piperidine-2-carboxylate hydrochloride.
Data Summary
| Parameter | Value | Reference |
| Starting Materials | DL-Pipecolic Acid, L-Tartaric Acid, Methanol, HCl | [5] |
| Overall Yield | Variable, dependent on resolution efficiency | [5] |
| Enantiomeric Purity | Can exceed 99% ee after purification |
Process Visualization
Pathway 2: Asymmetric Synthesis via Catalytic Hydrogenation
Modern asymmetric synthesis provides a more direct route to enantiomerically pure compounds, avoiding the need for resolution which inherently discards at least half of the material. One powerful method is the asymmetric hydrogenation of a prochiral precursor using a chiral catalyst, such as a Ruthenium-BINAP complex.
This approach, reported by Beak et al., involves the enantioselective hydrogenation of an N-Boc protected tetrahydropyridine derivative.[6]
Experimental Protocol
Step 1: Synthesis of 2-carboxy-N-Boc-1,4,5,6-tetrahydropyridine
-
In a reaction flask under an inert atmosphere, dissolve N-Boc-3-methoxypiperidine in a suitable solvent like THF.
-
Cool the solution to -78°C.
-
Add 2 equivalents of s-BuLi/TMEDA and stir for 5 hours at -78°C.
-
Quench the reaction by bubbling carbon dioxide gas through the mixture.
-
After an appropriate workup, 2-carboxy-N-Boc-1,4,5,6-tetrahydropyridine is obtained.
Step 2: Asymmetric Hydrogenation
-
Charge an autoclave with the tetrahydropyridine substrate from Step 1 and the chiral catalyst, (S)-BINAP-RuCl2.
-
Pressurize the vessel with hydrogen gas.
-
Heat the reaction mixture under the specified conditions of temperature and pressure until the reaction is complete.
-
After depressurization and removal of the catalyst, (S)-N-Boc-pipecolic acid is isolated.
Step 3: Esterification and Deprotection/Salt Formation
-
The resulting (S)-N-Boc-pipecolic acid is esterified. A common method is using thionyl chloride and methanol, which also facilitates the removal of the Boc protecting group and formation of the hydrochloride salt.[7][8]
-
To a cooled solution (-10°C) of (S)-N-Boc-pipecolic acid in methanol, add thionyl chloride dropwise.
-
Allow the reaction to warm to 40°C and hold for 2 hours.
-
Evaporate the solvent under reduced pressure to yield the final product.
Data Summary
| Parameter | Value | Reference |
| Starting Material | N-Boc-3-methoxypiperidine | [6] |
| Catalyst | (S)-BINAP-RuCl2 | [6] |
| Yield (Hydrogenation) | 95% | [6] |
| Enantiomeric Ratio (er) | 98:2 ((S):(R)) | [6] |
Process Visualization
Pathway 3: Enzymatic Resolution
Biocatalysis offers a highly selective and environmentally friendly alternative for producing enantiomerically pure compounds. Lipases are commonly employed for the kinetic resolution of racemic piperidine derivatives.[1] For instance, a lipase from Aspergillus niger can be used for the resolution of pipecolic acid, yielding (S)-pipecolic acid with high enantiomeric excess.[5] The enzyme selectively catalyzes a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.
Experimental Protocol
Step 1: Enzymatic Kinetic Resolution This protocol is conceptual, based on descriptions of lipase-catalyzed resolutions.[1][5]
-
Prepare a buffered aqueous solution containing racemic methyl piperidine-2-carboxylate.
-
Immobilize a lipase (e.g., from Aspergillus niger or Candida antarctica) on a solid support and add it to the solution.
-
The lipase will selectively hydrolyze the (R)-ester to the corresponding (R)-carboxylic acid.
-
Monitor the reaction progress until approximately 50% conversion is reached.
-
Filter to remove the enzyme.
-
Separate the unreacted (S)-Methyl piperidine-2-carboxylate from the (R)-pipecolic acid by extraction. The carboxylic acid can be removed with a basic aqueous wash, leaving the desired (S)-ester in the organic phase.
Step 2: Hydrochloride Salt Formation
-
Dissolve the purified (S)-Methyl piperidine-2-carboxylate in a suitable solvent like diethyl ether or methanol.
-
Bubble dry HCl gas through the solution or add a solution of HCl in ether/methanol.
-
The hydrochloride salt will precipitate and can be collected by filtration and dried.
Data Summary
| Parameter | Value | Reference |
| Biocatalyst | Lipase (e.g., from Aspergillus niger) | [1][5] |
| Principle | Selective hydrolysis of the (R)-enantiomer | [1] |
| Yield | Theoretically max 50% for the desired enantiomer | |
| Enantiomeric Excess (ee) | Can be >93-99% depending on the enzyme and conditions | [5][9] |
Process Visualization
References
- 1. Buy (S)-Methyl piperidine-2-carboxylate (EVT-3326633) | 35677-83-9 [evitachem.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. prepchem.com [prepchem.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. lookchem.com [lookchem.com]
Biological Activity of Piperidine-2-Carboxylate Derivatives: A Technical Guide
Abstract: The piperidine ring is a privileged heterocyclic scaffold, integral to the structure of numerous natural products and pharmaceuticals.[1][2][3][4] Derivatives featuring a carboxylate group at the 2-position, in particular, exhibit a remarkable breadth of biological activities, positioning them as valuable templates in modern drug discovery. This technical guide provides a comprehensive overview of the diverse pharmacological applications of piperidine-2-carboxylate derivatives, with a focus on their roles as neuromodulators, anticancer agents, and antimicrobial compounds. We present a consolidation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as an in-depth resource for researchers, scientists, and professionals in drug development.
Activity as Neuromodulators
Piperidine-2-carboxylate derivatives have been extensively studied for their potent effects on the central nervous system (CNS), primarily as antagonists of excitatory amino acid receptors and inhibitors of key neurotransmitter-degrading enzymes.
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity and memory function; however, their overactivation can lead to excitotoxicity and neuronal cell death.[5] This makes NMDA receptor antagonists promising therapeutic agents for treating neurodegenerative disorders like Alzheimer's disease and for preventing neuronal damage during cerebral ischemia.[6] A series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been identified as potent and selective NMDA receptor antagonists with the advantage of a shorter duration of action in vivo compared to their phosphonic acid counterparts, which may be beneficial for better dosage control in acute conditions like stroke.[6]
Table 1: NMDA Receptor Antagonist Activity of Piperidine-2-Carboxylate Derivatives
| Compound/Derivative | Target/Assay | Quantitative Data | Reference |
| LY233053 (racemic) | [3H]CGS-19755 Binding | IC50: 107 ± 7 nM | [6] |
| NMDA Antagonism (cortical wedge) | IC50: 4.2 ± 0.4 µM | [6] | |
| NMDA-induced convulsions (neonatal rats) | MED: 20 mg/kg (ip) | [6] | |
| NMDA-induced lethality (mice) | MED: 5 mg/kg (ip) | [6] | |
| (-)-2R,4S-isomer (LY235723) | [3H]CGS 19755 Binding | IC50: 67 ± 6 nM | [7] |
| NMDA Antagonism (cortical slice) | IC50: 1.9 ± 0.24 µM | [7] | |
| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | NMDA Receptor Binding | Ki: 74 nM | [8] |
| 3-(1-Oxo-2-phosphonoethyl)-2-piperidinecarboxylic acid | NMDA Receptor Binding | Ki: 64 nM | [8] |
| Racemate of compound 1 | Analgesia (mouse hot-plate, it) | ED50: 0.53 nmol | [8] |
| Racemate of compound 2 | Analgesia (mouse hot-plate, it) | ED50: 0.51 nmol | [8] |
This protocol is a generalized procedure based on methodologies cited for determining the affinity of compounds for the NMDA receptor using a radiolabeled antagonist like [3H]CGS-19755.[6][7]
-
Tissue Preparation: Cerebral cortical tissue from rats is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 10-15 minutes. The resulting pellet, containing the cell membranes, is washed multiple times by resuspension and recentrifugation to remove endogenous ligands.
-
Incubation: A specific amount of membrane protein is incubated in a solution containing the radioligand (e.g., 10-20 nM [3H]CGS-19755) and varying concentrations of the test piperidine-2-carboxylate derivative.
-
Assay Conditions: The incubation is carried out at room temperature for a defined period (e.g., 20-30 minutes) in a final assay volume of 0.5-1.0 mL.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the bound radioligand from the free radioligand. The filters are washed quickly with cold buffer to reduce non-specific binding.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled NMDA antagonist (e.g., 10 µM CGS-19755). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
Anticancer Activity
Piperidine derivatives are integral to many anticancer agents.[9] Their derivatives have demonstrated the ability to inhibit cancer cell proliferation, induce cell cycle arrest, and interact with DNA.[10][11][12] Studies have shown activity against a range of human tumor cell lines, including prostate, colon, breast, and lung cancer, with some compounds exhibiting greater toxicity to cancer cells than to normal cell lines, indicating a favorable selectivity index.[10]
Table 2: In Vitro Anticancer Activity of Piperidine Derivatives (GI₅₀ / IC₅₀ in µM)
| Compound Class | Cell Line | Activity (µM) | Reference |
| Highly functionalized piperidines | PC-3 (Prostate) | GI₅₀: 6.3 - >25 | [10] |
| HT29 (Colon) | GI₅₀: 4.1 - >25 | [10] | |
| NCI-H460 (Lung) | GI₅₀: 26.3 - >25 | [10] | |
| MCF7 (Breast) | GI₅₀: 26.2 - >25 | [10] | |
| Benzoxazole-appended piperidines | MCF-7 (Breast) | IC₅₀: 7.31 - 33.32 | [13] |
| MDA-MB-231 (Breast) | IC₅₀: 1.66 - 12.10 | [13] |
Note: The original data in reference[10] was provided in µg·mL⁻¹. A direct conversion to µM is not possible without the molecular weights of each of the 25 tested compounds. The table reflects the range of activities reported.
This protocol measures drug-induced cytotoxicity by quantifying cell density based on the measurement of cellular protein content, as described in studies evaluating the antiproliferative effects of piperidine derivatives.[10]
-
Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the piperidine derivatives for a specified period (e.g., 48-72 hours). A control group is treated with the vehicle (e.g., DMSO).
-
Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: The plates are washed multiple times with water to remove the TCA and then air-dried.
-
Staining: A solution of Sulforhodamine B (SRB) in acetic acid is added to each well and incubated at room temperature for 30 minutes.
-
Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove unbound SRB dye and then air-dried.
-
Protein-Bound Dye Solubilization: The bound SRB dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 515-565 nm.
-
Data Analysis: The GI₅₀ (concentration causing 50% growth inhibition) is calculated from the dose-response curves generated by plotting the percentage of cell growth against the log of the compound concentration.
Antimicrobial and Antiviral Activity
The emergence of drug-resistant pathogens presents a major global health challenge. Piperidine derivatives have been investigated as a source of new antimicrobial and antiviral agents.
Antibacterial and Antifungal Activity
Various synthetic piperidine derivatives have been screened for their ability to inhibit the growth of pathogenic bacteria and fungi.[14] The activity is often assessed by measuring the zone of inhibition in agar diffusion assays or by determining the minimum inhibitory concentration (MIC).
Table 3: Antimicrobial Activity of Piperidine Derivatives
| Compound Class/Number | Organism | Assay | Result | Reference |
| N-substituted piperidines (Compound 6) | B. subtilus | MIC | 0.75 mg/ml | [15] |
| E. coli, S. aureus, B. cereus | MIC | 1.5 mg/ml | [15] | |
| Piperidine-4-carboxamide (Compound III) | Fungal strains | Disc Diffusion | Good activity | [16] |
| Piperidinothiosemicarbazones (Compound 9, 10) | M. tuberculosis | MIC | Selective activity | [17] |
This is a standard method for screening the antimicrobial activity of chemical substances, as reported in studies on piperidine derivatives.[14][16]
-
Medium Preparation: A suitable bacterial growth medium (e.g., Nutrient Agar or Mueller-Hinton Agar) is prepared, sterilized, and poured into sterile Petri plates.
-
Inoculation: A standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension) is uniformly spread over the surface of the agar using a sterile swab.
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test piperidine derivative dissolved in a suitable solvent (e.g., DMSO).
-
Placement and Incubation: The impregnated discs are placed on the inoculated agar surface. A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., chloramphenicol) serves as a positive control.[14] The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Antiviral Activity
Piperidine-based derivatives have been identified as potent inhibitors of various influenza virus strains and HIV.[18][19] Structure-activity relationship (SAR) studies have helped optimize these compounds, leading to derivatives with excellent inhibitory activity at nanomolar concentrations and high selectivity indices.[18]
Table 4: Antiviral Activity of Piperidine-2-Carboxylate Derivatives
| Compound/Derivative | Target Virus | Cell Line | Activity | Reference |
| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A strains | MDCK | EC₅₀: as low as 0.05 µM | [18] |
| SI: > 160,000 | [18] | |||
| FZJ13 (purine derivative) | HIV-1 | Cellular Assay | Potent anti-HIV-1 activity | [19] |
| FZJ05 (purine derivative) | Influenza A/H1N1 | MDCK | Significant potency | [19] |
Time-of-addition experiments suggest that some of these compounds act by interfering with the early to middle stages of the influenza virus replication cycle.[18]
Synthesis and Experimental Workflow
The synthesis of biologically active piperidine-2-carboxylate derivatives often involves multi-step reaction sequences. A common strategy is the use of protected piperidine precursors which can be modified through various organic reactions.
This protocol is a generalized example based on amide coupling reactions described for the synthesis of piperidine derivatives.[20][21]
-
Activation of Carboxylic Acid: The starting carboxylic acid (e.g., chromone-2-carboxylic acid) (1.1 eq) is dissolved in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., N₂).
-
Coupling Agents: A carbodiimide coupling agent such as EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.1 eq) and a catalyst like DMAP (4-(Dimethylamino)pyridine) (0.2 eq) are added. The mixture is stirred at room temperature for 10-20 minutes to form the activated ester.
-
Amine Addition: The desired piperidine amine derivative (1.0 eq) is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is partitioned between DCM and a weak base solution (e.g., 5% NaHCO₃). The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or recrystallization to yield the final piperidine amide derivative.
-
Deprotection (if necessary): If the piperidine amine was protected (e.g., with a Boc group), a subsequent deprotection step using an acid like trifluoroacetic acid (TFA) in DCM is required.[20]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
- 6. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propyl piperidine-2-carboxylate hydrochloride | 1246276-66-3 | Benchchem [benchchem.com]
- 12. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 13. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. academicjournals.org [academicjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. acgpubs.org [acgpubs.org]
- 21. acgpubs.org [acgpubs.org]
Navigating the Solubility of Methyl Piperidine-2-Carboxylate Hydrochloride in Organic Solvents: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful formulation and process development. This technical guide provides an in-depth look at the solubility of methyl piperidine-2-carboxylate hydrochloride in organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on providing a robust framework for determining solubility, including established experimental protocols and a summary of available qualitative information.
Introduction to Methyl Piperidine-2-Carboxylate Hydrochloride
Methyl piperidine-2-carboxylate hydrochloride is a heterocyclic compound frequently employed as a building block in the synthesis of various pharmaceutical agents. Its physicochemical properties, particularly its solubility, are critical parameters that influence reaction kinetics, purification strategies, and the formulation of final drug products. As the hydrochloride salt of an organic base, its solubility behavior is governed by the polarity of the solvent and the energy required to overcome the lattice energy of the salt.
Qualitative Solubility Profile
| Organic Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
This table will be updated as more quantitative data becomes available.
The general principle of "like dissolves like" suggests that the solubility of this polar salt in non-polar organic solvents is likely to be low. The presence of the hydrochloride salt significantly increases the polarity of the molecule compared to its free base form, generally leading to higher solubility in polar solvents and lower solubility in non-polar organic solvents. Amine hydrochloride salts are often highly insoluble in many organic solvents.
Experimental Protocol for Determining Solubility
To empower researchers to generate precise and reliable quantitative solubility data, this guide outlines a detailed experimental protocol based on the widely accepted shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).[2][3][4] This method is considered the "gold standard" for determining thermodynamic solubility.[5]
Objective:
To determine the equilibrium solubility of methyl piperidine-2-carboxylate hydrochloride in a selection of organic solvents at a specified temperature.
Materials and Equipment:
-
Methyl piperidine-2-carboxylate hydrochloride (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, toluene)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of methyl piperidine-2-carboxylate hydrochloride to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.
-
To each vial, add a known volume of the respective organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Sample Analysis by HPLC:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the HPLC method.
-
Prepare a series of standard solutions of methyl piperidine-2-carboxylate hydrochloride of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.[6]
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.[6][7][8]
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of methyl piperidine-2-carboxylate hydrochloride.
Figure 1: Workflow for Determining Equilibrium Solubility.
Conclusion
While quantitative solubility data for methyl piperidine-2-carboxylate hydrochloride in organic solvents is not extensively documented, this guide provides a framework for researchers to generate this critical information. The provided experimental protocol, based on the robust shake-flask method with HPLC analysis, offers a reliable means to obtain accurate and reproducible solubility data. Understanding the solubility of this key pharmaceutical intermediate is essential for optimizing synthetic routes, developing effective purification strategies, and formulating safe and efficacious drug products.
References
- 1. (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride | 18650-38-9 [amp.chemicalbook.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
Spectroscopic Characterization of Methyl Piperidine-2-Carboxylate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl piperidine-2-carboxylate hydrochloride. Due to the limited availability of direct experimental spectra for this specific salt, this document combines data from its free base form, analogous compounds, and predictive analysis based on established spectroscopic principles. This guide is intended to support researchers and scientists in the identification, characterization, and quality control of this compound in drug development and other scientific applications.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for Methyl piperidine-2-carboxylate and its hydrochloride salt.
Table 1: ¹H NMR Spectroscopic Data
Compound: Methyl piperidine-2-carboxylate (Free Base) Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.35 | m | 1H | H-2 |
| ~3.03 | m | 1H | H-6 (eq) |
| ~2.62 | m | 1H | H-6 (ax) |
| ~1.98 | m | 1H | H-3 (eq) |
| ~1.78 | m | 2H | H-4, H-5 |
| ~1.45 | m | 2H | H-3 (ax), H-4 |
Note: Data is for the free base. For the hydrochloride salt, signals for protons adjacent to the nitrogen (H-2 and H-6) are expected to shift downfield due to the electron-withdrawing effect of the protonated ammonium group. For comparison, in Methyl piperidine-4-carboxylate hydrochloride, the H-2 and H-6 protons appear at δ 3.44-3.39 ppm and the H-3 and H-5 protons at δ 3.15-3.09 ppm.[1]
Table 2: ¹³C NMR Spectroscopic Data
Compound: Methyl piperidine-2-carboxylate (Free Base)
| Chemical Shift (δ) ppm | Assignment |
| ~174.2 | C=O |
| ~57.9 | C-2 |
| ~51.8 | -OCH₃ |
| ~44.7 | C-6 |
| ~28.5 | C-3 |
| ~24.6 | C-5 |
| ~23.1 | C-4 |
Note: Data is for the free base. For the hydrochloride salt, the signals for carbons adjacent to the nitrogen (C-2 and C-6) are expected to shift downfield.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2700 | Strong, Broad | N-H⁺ stretch (from hydrochloride) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1200 | Strong | C-O stretch (ester) |
Note: The broad absorption in the region of 3300-2700 cm⁻¹ is characteristic of the stretching vibration of the N-H⁺ bond in an amine hydrochloride salt.
Table 4: Mass Spectrometry (MS) Data
Ionization Mode: Electrospray (ESI) - Positive
| m/z | Interpretation |
| 144.1 | [M+H]⁺ (protonated molecule of the free base) |
Note: In mass spectrometry, the hydrochloride salt will typically show the mass of the free base after protonation. The observed mass corresponds to the molecular weight of Methyl piperidine-2-carboxylate (C₇H₁₃NO₂) plus a proton.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of Methyl piperidine-2-carboxylate hydrochloride is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD). A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition: Standard one-dimensional proton NMR spectra are acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: As a solid material, the IR spectrum of Methyl piperidine-2-carboxylate hydrochloride can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile/water mixtures, typically at a concentration of about 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Methyl piperidine-2-carboxylate hydrochloride.
Caption: General workflow for spectroscopic analysis.
References
The Piperidine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1] This technical guide delves into the multifaceted role of the piperidine moiety in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character, which can be fine-tuned through substitution. This allows for the modulation of a drug's overall solubility and its ability to cross biological membranes.
-
Metabolic Stability: The piperidine ring is generally metabolically stable, contributing to improved pharmacokinetic profiles of drugs containing this scaffold.[2]
These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.
Therapeutic Applications of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is evident in its presence in a wide range of therapeutic agents. This guide will focus on three key areas: oncology, central nervous system (CNS) disorders, and antiviral therapy.
Piperidine Derivatives in Oncology
The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[3] A significant number of these derivatives target the PI3K/Akt/mTOR pathway, a central regulator of cell growth that is often dysregulated in cancer.[1]
Quantitative Data: Anticancer Activity of Piperidine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative piperidine-containing compounds against various human cancer cell lines.
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀ (µM) |
| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 |
| OVCAR-8 (Ovarian) | 0.1 - 15.8 | ||
| HCT116 (Colon) | 0.1 - 15.8 | ||
| Tetramethylpiperidine-substituted phenazines (e.g., B4125) | COLO 320DM (Colon) | Tetramethylpiperidine substitution | 0.48 (mean) |
| Piperidine-morpholine derivatives | A549 (Lung) | Morpholine substitution on quinoline core | Varies by compound |
| Trisubstituted morpholinopyrimidines | PI3Kα | Morpholine and heteroaromatic substitution | More potent than ZSTK474 |
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Many piperidine-containing anticancer agents function by inhibiting key kinases in this pathway, such as PI3K and Akt.
Experimental Protocol: In Vitro PI3K/Akt Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of piperidine-containing compounds on PI3K/Akt kinase activity in a cell-based assay.[5]
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., PC-3, A549) in appropriate media.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the piperidine-based inhibitor or a vehicle control for a specified time.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Calculate the percentage of inhibition of Akt phosphorylation for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Piperidine Derivatives in Central Nervous System (CNS) Disorders
The piperidine scaffold is a prominent feature in many drugs that target the CNS, including treatments for Alzheimer's disease, Parkinson's disease, and pain management.[2]
Quantitative Data: CNS Activity of Piperidine Derivatives
The following table summarizes the binding affinities (Ki values) and inhibitory concentrations (IC50 values) of several piperidine-containing CNS drugs.
| Drug | Target | Disease | Ki (nM) / IC50 |
| Donepezil | Acetylcholinesterase (AChE) | Alzheimer's Disease | IC50 = 5.7 nM |
| Fentanyl | µ-Opioid Receptor | Pain | Ki = 1-100 nM |
| Rolipram | Phosphodiesterase 4 (PDE4) | Depression (investigational) | IC50 = 1-2 µM |
| Haloperidol | Dopamine D2 Receptor | Schizophrenia | Ki = 1.5 nM |
Signaling Pathway: Cholinergic Neurotransmission and Acetylcholinesterase Inhibition
In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. Piperidine-based drugs like Donepezil act as AChE inhibitors, increasing the concentration of ACh and enhancing cholinergic neurotransmission.[6]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro inhibitory activity of piperidine derivatives against acetylcholinesterase.[7][8]
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a stock solution of acetylcholinesterase (AChE) in the phosphate buffer.
-
Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.
-
Prepare a stock solution of the chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), in the phosphate buffer.
-
Prepare serial dilutions of the piperidine-based test compound in the appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Piperidine Derivatives in Antiviral Therapy
Piperidine-containing compounds have emerged as potent antiviral agents, particularly in the treatment of HIV. Maraviroc, a piperidine-containing drug, is a CCR5 antagonist that blocks the entry of HIV into host cells.
Quantitative Data: Antiviral Activity of Piperidine Derivatives
The following table presents the in vitro antiviral activity (IC50 values) of Maraviroc and other piperidine-based CCR5 antagonists.
| Compound | Target | Virus | IC50 (nM) |
| Maraviroc | CCR5 | HIV-1 (R5-tropic) | 2.0 - 10.7 |
| Aplaviroc | CCR5 | HIV-1 (R5-tropic) | 0.3 - 1.2 |
| Vicriviroc | CCR5 | HIV-1 (R5-tropic) | 0.2 - 0.5 |
| Piperidine-4-carboxamide derivatives (e.g., 11f) | CCR5 | HIV-1 (R5-tropic) | EC50 = 0.59 nM |
Signaling Pathway: HIV Entry and CCR5 Antagonism
The entry of R5-tropic HIV-1 into host T-cells is a multi-step process that requires the viral envelope protein gp120 to bind to the CD4 receptor and a co-receptor, primarily CCR5. Piperidine-based CCR5 antagonists like Maraviroc bind to the CCR5 receptor, inducing a conformational change that prevents the interaction with gp120, thereby blocking viral entry.[9]
Experimental Protocol: Synthesis of Maraviroc
The synthesis of Maraviroc is a multi-step process. The following is a generalized protocol based on reported synthetic routes.[10][11][12]
-
Synthesis of the Tropane Core: The synthesis often begins with the construction of the 8-azabicyclo[3.2.1]octane (tropane) core.
-
Introduction of the Triazole Moiety: The triazole ring is then introduced onto the tropane scaffold.
-
Synthesis of the Chiral Amine Side Chain: The chiral (S)-3-amino-3-phenylpropane fragment is synthesized, often involving an asymmetric synthesis step to establish the correct stereochemistry.
-
Coupling of the Fragments: The tropane-triazole intermediate is coupled with the chiral amine side chain.
-
Final Acylation: The final step involves the acylation of the secondary amine with 4,4-difluorocyclohexanecarboxylic acid to yield Maraviroc.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maraviroc synthesis - chemicalbook [chemicalbook.com]
- 12. WO2014173375A1 - A process for the synthesis of maraviroc - Google Patents [patents.google.com]
Methyl Piperidine-2-Carboxylate Hydrochloride: A Comprehensive Technical Guide for its Application as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl piperidine-2-carboxylate hydrochloride is a valuable chiral building block, widely employed in the stereoselective synthesis of a variety of biologically active molecules and pharmaceutical agents. Its rigid piperidine scaffold and the presence of a chiral center at the 2-position make it an ideal starting material for the synthesis of complex molecular architectures with defined stereochemistry. This technical guide provides an in-depth overview of the properties, synthesis, and applications of both the (R)- and (S)-enantiomers of methyl piperidine-2-carboxylate hydrochloride, with a particular focus on its role in the development of local anesthetics.
Physicochemical Properties
The enantiomers of methyl piperidine-2-carboxylate hydrochloride exhibit distinct physical properties, which are crucial for their characterization and application in asymmetric synthesis.
| Property | (R)-Methyl piperidine-2-carboxylate hydrochloride | (S)-Methyl piperidine-2-carboxylate hydrochloride | Reference(s) |
| Molecular Formula | C₇H₁₄ClNO₂ | C₇H₁₄ClNO₂ | [PubChem] |
| Molecular Weight | 179.64 g/mol | 179.65 g/mol | [PubChem] |
| CAS Number | 18650-38-9 | 18650-39-0 | [PubChem] |
| Melting Point | >158 °C (dec.) | 176-177 °C | [ChemicalBook], [Shaanxi Lighte Optoelectronics Material Co., LTD.] |
| Boiling Point | Not specified | 235.3 °C at 760 mmHg | [Shaanxi Lighte Optoelectronics Material Co., LTD.] |
| Appearance | White to off-white solid | Not specified | [ChemicalBook] |
| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly) | Not specified | [ChemicalBook] |
| Storage | Inert atmosphere, 2-8°C | Room temperature | [ChemicalBook], [Shaanxi Lighte Optoelectronics Material Co., LTD.] |
Synthesis of Methyl Piperidine-2-Carboxylate Hydrochloride
The enantiomerically pure forms of methyl piperidine-2-carboxylate hydrochloride are typically synthesized from the corresponding enantiomers of piperidine-2-carboxylic acid (pipecolic acid).
General Experimental Protocol: Esterification of Pipecolic Acid
This protocol describes a general method for the esterification of (S)-pipecolic acid to yield (S)-methyl piperidine-2-carboxylate hydrochloride. A similar procedure can be followed for the (R)-enantiomer.
Materials:
-
(S)-Pipecolic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
-
Diethyl ether or other suitable solvent for precipitation
Procedure:
-
Suspend (S)-pipecolic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the solution. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization. Add a suitable solvent, such as diethyl ether, to the residue to induce precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Applications in the Synthesis of Local Anesthetics
A significant application of methyl piperidine-2-carboxylate hydrochloride is in the synthesis of long-acting amide-type local anesthetics, such as levobupivacaine and ropivacaine. The (S)-enantiomer is specifically used to produce the clinically preferred levorotatory isomers of these drugs, which exhibit a better safety profile compared to their racemic or dextrorotatory counterparts.
Synthesis of Levobupivacaine
Levobupivacaine is synthesized from (S)-piperidine-2-carboxylic acid, which can be esterified to (S)-methyl piperidine-2-carboxylate as an intermediate. The following scheme outlines a common synthetic route.
Caption: Synthetic workflow for Levobupivacaine.
Experimental Protocol: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Key intermediate for Levobupivacaine and Ropivacaine)
This protocol is adapted from a general procedure for the amidation of pipecolic acid.[1][2]
Materials:
-
(S)-Pipecolic acid hydrochloride (prepared from (S)-pipecolic acid)
-
Toluene
-
Thionyl chloride (SOCl₂)
-
2,6-Dimethylaniline
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Suspend (S)-pipecolic acid hydrochloride in toluene in a reaction vessel.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride to the mixture at a controlled temperature (e.g., 55-60 °C) to form the acyl chloride hydrochloride.
-
In a separate vessel, dissolve 2,6-dimethylaniline in toluene.
-
Add the solution of 2,6-dimethylaniline to the acyl chloride solution, maintaining the temperature below 60 °C.
-
After the reaction is complete, cool the mixture and adjust the pH with a sodium hydroxide solution to obtain the free base of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the intermediate.
Experimental Protocol: N-Alkylation to Levobupivacaine
Materials:
-
(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
Dissolve (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in acetonitrile or DMF.
-
Add potassium carbonate as a base.
-
Add 1-bromobutane and heat the mixture (e.g., to 80 °C) for several hours until the reaction is complete (monitored by TLC or HPLC).[1]
-
Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The resulting crude levobupivacaine free base can be purified and then converted to its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol.[1]
Synthesis of Ropivacaine
Ropivacaine is synthesized in a similar manner to levobupivacaine, with the primary difference being the use of 1-bromopropane for the N-alkylation step.
Experimental Protocol: N-Alkylation to Ropivacaine
A procedure for the synthesis of ropivacaine from (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide has been reported with high yield.[3]
Materials:
-
(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide ("(S) pipecolic acid 2,6-xylidide")
-
1-Bromopropane
-
Tetrahydrofuran (THF)
Procedure:
-
A mixture of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide and an excess of 1-bromopropane in THF is refluxed for 20-24 hours.[3]
-
After cooling, the inorganic salts are filtered off.
-
The solvent is evaporated to dryness to yield crude ropivacaine base.[3]
-
The crude product can be purified by recrystallization from a suitable solvent like diisopropyl ether.[3]
-
The purified ropivacaine base is then converted to its hydrochloride salt.
Mechanism of Action of Derived Local Anesthetics
Local anesthetics derived from methyl piperidine-2-carboxylate hydrochloride, such as levobupivacaine and ropivacaine, exert their therapeutic effect by blocking nerve impulse conduction. They achieve this by reversibly binding to voltage-gated sodium channels in the neuronal cell membrane.[4][5]
Caption: Signaling pathway of local anesthetic action.
The unionized, lipophilic form of the anesthetic crosses the nerve cell membrane.[4] Once inside the cell, it equilibrates into its ionized form, which then binds to the open state of the voltage-gated sodium channels from the intracellular side.[4] This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for membrane depolarization and the propagation of action potentials.[4][6] The result is a reversible blockade of nerve impulse transmission, leading to a loss of sensation in the innervated area.
Chiral Analysis
Ensuring the enantiomeric purity of methyl piperidine-2-carboxylate hydrochloride and its derivatives is critical, especially in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
General Approach to Chiral HPLC Method Development
The separation of enantiomers on a chiral stationary phase (CSP) relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[7][8]
Key Steps:
-
Column Selection: The choice of CSP is crucial. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used and often effective for a broad range of compounds, including piperidine derivatives.[9]
-
Mobile Phase Selection: Method development typically starts with screening different mobile phase systems, such as:
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol with additives like diethylamine (DEA) for basic compounds.
-
Polar Organic Mode: Acetonitrile or Methanol with additives.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers.
-
-
Optimization: Once a suitable column and mobile phase system are identified, parameters such as the mobile phase composition, flow rate, and column temperature are optimized to achieve the desired resolution and analysis time.
-
Derivatization: For compounds lacking a chromophore for UV detection, pre-column derivatization with a UV-active reagent can be employed.[9]
Example Protocol for Chiral HPLC of a Piperidine Derivative
The following is a representative protocol for the chiral separation of a derivatized piperidine enantiomer, which can be adapted for methyl piperidine-2-carboxylate derivatives.[9]
Instrumentation:
-
HPLC system with a UV detector
-
Chiralpak AD-H column (or similar polysaccharide-based CSP)
Mobile Phase:
-
0.1% Diethylamine in ethanol
Procedure:
-
Prepare the sample by dissolving the analyte in the mobile phase. If necessary, perform a pre-column derivatization to introduce a chromophore.
-
Set the HPLC system with the chosen column and mobile phase.
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the sample and run the analysis.
-
Monitor the separation at a suitable wavelength (e.g., 228 nm for a derivatized amine).[9]
-
The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation.
Conclusion
Methyl piperidine-2-carboxylate hydrochloride is a cornerstone chiral building block in modern organic and medicinal chemistry. Its ready availability in both enantiomeric forms and its versatile reactivity make it an invaluable tool for the synthesis of complex, stereochemically defined molecules. The successful application of this compound in the industrial-scale synthesis of important local anesthetics like levobupivacaine and ropivacaine highlights its significance in drug development. A thorough understanding of its properties, synthetic routes, and analytical methods for chiral purity assessment is essential for researchers and scientists working in this field.
References
- 1. CA2200356C - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]
- 2. JP4118946B2 - Process for the production of levobupivacaine and its analogues - Google Patents [patents.google.com]
- 3. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Piperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, rendering its synthesis a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing piperidine derivatives, with a focus on practical, in-depth methodologies. This guide is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, comparative quantitative data, and visualizations of key biological and experimental workflows.
Core Synthetic Methodologies
The construction of the piperidine ring can be achieved through a variety of synthetic approaches, each with its own advantages and substrate scope. This guide will delve into the following key methodologies:
-
Catalytic Hydrogenation of Pyridines: A direct and atom-economical method for the synthesis of the piperidine core.
-
Aza-Diels-Alder Reaction: A powerful cycloaddition strategy for the stereocontrolled synthesis of highly functionalized piperidines.
-
Pictet-Spengler Reaction: A classic and efficient method for the synthesis of tetrahydro-β-carbolines and other fused piperidine systems, particularly prevalent in alkaloid synthesis.
-
Intramolecular Cyclization Reactions: A versatile approach that encompasses various strategies, including intramolecular amination and radical cyclizations, to construct the piperidine ring.
Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines represents one of the most straightforward and widely utilized methods for the synthesis of piperidine derivatives. This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart using a variety of catalysts and hydrogen sources.
Quantitative Data for Catalytic Hydrogenation of Pyridines
| Substrate | Catalyst | H2 Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Pyridine | Rhodium-catalysed | N/A (Formic Acid) | 40 | DCM/H2O | 22 | >95 | >20:1 | 96% | [1][2] |
| 2-Methylpyridine | PtO2 | 70 | Room Temp | Acetic Acid | 4-6 | >95 | N/A | N/A | N/A |
| 3-Methylpyridine | PtO2 | 70 | Room Temp | Acetic Acid | 4-6 | >95 | N/A | N/A | N/A |
| N-Benzylpyridinium salt | [RhCp*Cl2]2/KI | N/A (Formic Acid) | 40 | DCM/H2O | 22 | >95 | N/A | N/A | [1] |
| Pyridine Derivatives | Iridium catalyst | 550 psi | Room Temp | CH2Cl2 | 20 | >95 | N/A | Good | [3] |
Experimental Protocol: Asymmetric Reductive Transamination of Pyridinium Salts
This protocol describes a rhodium-catalyzed asymmetric reductive transamination for the synthesis of chiral piperidines from pyridinium salts.[1][2]
Materials:
-
Pyridinium salt (0.5 mmol)
-
(R)- or (S)-1-phenylethylamine (PEA, 10 equiv.)
-
Formic acid (24 equiv.)
-
Dichloromethane (DCM)
-
Water
-
[Cp*RhCl2]2 (1 mol%)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vial, add the pyridinium salt (0.5 mmol), (R)- or (S)-1-phenylethylamine (5.0 mmol), and [Cp*RhCl2]2 (0.005 mmol).
-
Add a mixture of DCM and water (15:1, 4.0 mL).
-
Add formic acid (6.0 mmol) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at 40 °C for 22 hours under an inert atmosphere.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine derivative.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen-containing heterocycles, including piperidines. This reaction involves the [4+2] cycloaddition of an azadiene with a dienophile, or a diene with an imine, and allows for the stereoselective introduction of multiple substituents.
Quantitative Data for Aza-Diels-Alder Reactions
| Diene/Azadiene | Dienophile/Imine | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| N-Sulfonyl-1-aza-1,3-butadienes | Ethyl vinyl ether | HFIP (H-bonding) | HFIP | 25 | 3 | High | N/A | N/A | [4] |
| 2-Azadienes | Enamines | Phosphine oxide catalyst | Toluene | 110 | 18 | up to 85% | N/A | N/A | [5] |
| α,β-Unsaturated imines | α-Oxoketenes | Thermal | Toluene | 110-140 | N/A | Good | Variable | N/A | N/A |
| Imines | Electron-rich dienes | Lewis acid/Brønsted acid | Various | Various | Various | Good | Good | N/A | [6][7] |
| Aza-1,6-dienes | N/A (intramolecular) | Visible light/organic dye | N/A | N/A | N/A | Good | up to >20:1 | N/A | [8] |
Experimental Protocol: Two-Pot, Three-Component Synthesis of Substituted Pyridines via Aza-Diels-Alder Reaction[5]
This protocol describes a two-pot, three-component synthesis of polysubstituted pyridines involving an aza-Wittig reaction to form a 2-azadiene followed by a Diels-Alder reaction.
Materials:
-
α,β-Unsaturated carboxylic acid (1.0 equiv.)
-
Diphenylphosphoryl azide (DPPA, 1.0 equiv.)
-
Triethylamine (1.0 equiv.)
-
Phosphine oxide catalyst (e.g., 4, 0.1 equiv.)
-
Aldehyde (1.0 equiv.)
-
Enamine (2.2 equiv.)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
Pot 1: Aza-Wittig Reaction to form 2-Azadiene
-
To a solution of the α,β-unsaturated carboxylic acid (1.0 mmol) in anhydrous toluene, add triethylamine (1.0 mmol) and diphenylphosphoryl azide (1.0 mmol) at room temperature under an inert atmosphere.
-
Stir the mixture at room temperature until the formation of the corresponding acyl azide is complete (monitored by IR spectroscopy).
-
Carefully heat the solution to 110 °C to initiate the Curtius rearrangement to the isocyanate, followed by the aza-Wittig reaction with the phosphine oxide catalyst.
-
In a separate flask, dissolve the phosphine oxide catalyst (0.1 mmol) and the aldehyde (1.0 mmol) in anhydrous toluene at 110 °C.
-
Add the solution of the in situ generated isocyanate dropwise over 2 hours to the solution of the catalyst and aldehyde.
-
Monitor the formation of the 2-azadiene by 1H NMR.
Pot 2: Diels-Alder Reaction
-
To the solution containing the 2-azadiene from Pot 1, add the enamine (2.2 mmol).
-
Heat the reaction mixture at 110 °C for 18 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the substituted pyridine product.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and highly efficient method for the synthesis of tetrahydro-β-carbolines and related fused piperidine structures. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.
Quantitative Data for Pictet-Spengler Reactions
| β-Arylethylamine | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Tryptamine | Various aldehydes | HFIP (reflux) | Reflux | 12-36 | 84-96% | N/A | [9] |
| Tryptamine | Trifluoroacetophenone | HFIP (reflux) | Reflux | 24 | 76% | N/A | [9] |
| Tryptamine | Ethyl pyruvate | HFIP (reflux) | Reflux | 36 | 84% | N/A | [9] |
| Tryptophan methyl ester | Formaldehyde | N/A | N/A | N/A | Good | N/A | [10] |
| Tryptophan | Various aldehydes | NCS | N/A | N/A | Good | N/A | [10] |
Experimental Protocol: Pictet-Spengler Synthesis of Tetrahydro-β-carbolines in HFIP[9]
This protocol describes a simple and efficient Pictet-Spengler reaction using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both the solvent and catalyst.
Materials:
-
Tryptamine or tryptamine derivative (1.0 equiv.)
-
Aldehyde or activated ketone (1.1 equiv.)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Procedure:
-
To a round-bottom flask, add the tryptamine derivative (e.g., 1.0 mmol) and the carbonyl compound (1.1 mmol).
-
Add HFIP to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
For most substrates, the product can be obtained in high purity by simply removing the HFIP under reduced pressure.
-
If necessary, the crude product can be further purified by recrystallization or flash column chromatography on silica gel.
Intramolecular Cyclization Reactions
A diverse range of intramolecular cyclization strategies can be employed for the synthesis of piperidine derivatives. These methods often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring.
Quantitative Data for Intramolecular Cyclization Reactions
| Substrate | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Alkenylcarbamates | 6-exo aza-Heck cyclization | Palladium catalyst | N/A | N/A | N/A | Good | High | [11] |
| 1,6-Enynes | Radical cyclization | Triethylborane | N/A | N/A | N/A | Good | High (cis) | [11] |
| Alkynes | Reductive hydroamination/cyclization | Acid-mediated | N/A | N/A | N/A | Good | N/A | [11] |
| Aminoalkenes | Bromination/aminocyclization | NBS, base | N/A | N/A | N/A | Good | High | [12] |
| α-Aminoalkyl radicals | Radical cyclization | N/A | N/A | N/A | N/A | Good | N/A | [13] |
Experimental Protocol: Facile Aminocyclization for the Synthesis of Piperidine Derivatives[12]
This protocol describes a highly stereoselective synthesis of piperidines through a bromination-followed-by-aminocyclization sequence.
Materials:
-
Unsaturated N-tosylamide (1.0 equiv.)
-
N-Bromosuccinimide (NBS, 1.1 equiv.)
-
Base (e.g., Potassium carbonate, 2.0 equiv.)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a solution of the unsaturated N-tosylamide in the chosen solvent, add N-bromosuccinimide at room temperature.
-
Stir the reaction mixture until the bromination is complete (monitored by TLC).
-
Add the base to the reaction mixture to induce the intramolecular aminocyclization.
-
Stir the reaction at room temperature or with gentle heating until the cyclization is complete.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired piperidine derivative.
Signaling Pathways and Experimental Workflows
The biological activity of piperidine derivatives is often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development. Furthermore, efficient experimental workflows are essential for the synthesis and screening of libraries of piperidine compounds.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Many piperidine-containing compounds exhibit anticancer activity by inhibiting the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[6][14][15][16][17]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of piperidine-based drugs.
Acetylcholinesterase Inhibition in Alzheimer's Disease
Piperidine derivatives are also prominent in the treatment of neurodegenerative disorders like Alzheimer's disease, often by inhibiting the enzyme acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[18][19][20][21][22]
Caption: Mechanism of action of piperidine-based acetylcholinesterase inhibitors in Alzheimer's disease.
Experimental Workflow for Synthesis and Screening of a Piperidine Library
A systematic workflow is essential for the efficient synthesis and biological evaluation of a library of piperidine derivatives.[23][24][25][26]
Caption: A generalized workflow for the synthesis and screening of a piperidine derivative library.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Preparation of polysubstituted piperidines via radical cyclization - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. digital.library.unt.edu [digital.library.unt.edu]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 26. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Two-Step Synthesis of Methyl Piperidine-2-carboxylate Hydrochloride from Picolinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl piperidine-2-carboxylate hydrochloride is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. This application note provides a detailed, two-step protocol for the synthesis of methyl piperidine-2-carboxylate hydrochloride, commencing from the readily available starting material, picolinic acid. The synthesis involves the catalytic hydrogenation of the pyridine ring of picolinic acid to yield piperidine-2-carboxylic acid (pipecolic acid), followed by an esterification reaction to produce the final hydrochloride salt. The methodologies presented are compiled from established literature procedures, offering a reliable and reproducible route to this important synthetic intermediate.
Overall Reaction Scheme
Step 1: Hydrogenation of Picolinic Acid
NC₅H₄COOH + 3 H₂ → C₅H₁₀NCOOH
Step 2: Esterification of Piperidine-2-carboxylic Acid
C₅H₁₀NCOOH + CH₃OH + SOCl₂ → C₅H₁₀NCOOCH₃·HCl + SO₂ + HCl
Experimental Protocols
Part 1: Catalytic Hydrogenation of Picolinic Acid to Piperidine-2-carboxylic Acid
This protocol is adapted from the procedure described by M. Freifelder for the low-pressure hydrogenation of picolinic acid.[1]
Materials:
-
Picolinic acid
-
Platinum oxide (PtO₂)
-
Deionized water
-
Absolute ethanol
-
Parr shaker hydrogenation apparatus or similar
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel for a Parr shaker apparatus, dissolve 12.3 g (0.1 mole) of picolinic acid in 150 mL of deionized water.
-
Carefully add 0.25 g of platinum oxide catalyst to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Flush the vessel with nitrogen gas and then evacuate the atmosphere.
-
Introduce hydrogen gas into the vessel to a pressure of 2.5 atm (approximately 37 psi).
-
Commence shaking and maintain the reaction at room temperature.
-
The hydrogenation is typically complete within 4-5 hours, as indicated by the cessation of hydrogen uptake.
-
Once the reaction is complete, vent the hydrogen gas and flush the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite or a suitable filter paper to remove the platinum catalyst.
-
Concentrate the filtrate to dryness using a rotary evaporator.
-
To the resulting solid residue, add a small amount of absolute ethanol and filter to collect the crystalline piperidine-2-carboxylic acid.
-
Dry the product under vacuum to obtain piperidine-2-carboxylic acid as a white solid.
Part 2: Esterification of Piperidine-2-carboxylic Acid to Methyl Piperidine-2-carboxylate Hydrochloride
This protocol employs a common method for the esterification of amino acids using thionyl chloride and methanol.
Materials:
-
Piperidine-2-carboxylic acid
-
Anhydrous methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Rotary evaporator
-
Diethyl ether
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, suspend the piperidine-2-carboxylic acid (obtained from Part 1) in anhydrous methanol. A typical ratio is approximately 10 mL of methanol per gram of carboxylic acid.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (approximately 1.5 to 2.0 molar equivalents relative to the carboxylic acid) dropwise to the stirred suspension. Caution: This addition is exothermic and releases HCl and SO₂ gas; perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain the reflux for approximately 16-24 hours, or until the reaction is complete (monitored by TLC or other suitable analytical method).
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil is the methyl piperidine-2-carboxylate hydrochloride.
-
Triturate the crude product with diethyl ether to induce crystallization and remove non-polar impurities.
-
Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the pure methyl piperidine-2-carboxylate hydrochloride.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Step 1: Hydrogenation of Picolinic Acid | Step 2: Esterification of Piperidine-2-carboxylic Acid |
| Starting Material | Picolinic Acid | Piperidine-2-carboxylic Acid |
| Reagents | Platinum Oxide (Catalyst) | Thionyl Chloride, Anhydrous Methanol |
| Solvent | Deionized Water | Anhydrous Methanol |
| Molar Ratio (Reagent:SM) | N/A (Catalytic) | ~1.5 - 2.0 : 1 (SOCl₂ : Acid) |
| Catalyst Loading | ~2% w/w (PtO₂ to Picolinic Acid) | N/A |
| Reaction Temperature | Room Temperature | 0 °C to Reflux (~65 °C) |
| Reaction Pressure | 2.5 atm (H₂) | Atmospheric |
| Reaction Time | 4 - 5 hours | 16 - 24 hours |
| Typical Yield | >80% | >90% |
| Product | Piperidine-2-carboxylic Acid | Methyl piperidine-2-carboxylate hydrochloride |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of methyl piperidine-2-carboxylate hydrochloride.
Signaling Pathway Diagram
A signaling pathway diagram is not applicable to this chemical synthesis topic. The experimental workflow diagram above provides the relevant logical relationship for this application note.
References
Application Notes and Protocols for the Esterification of 2-Piperidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of methyl, ethyl, and benzyl esters of 2-piperidinecarboxylic acid, a valuable building block in medicinal chemistry. The presented methods are standard laboratory procedures, including Fischer esterification and synthesis via acid chloride, offering a comparative overview of reaction conditions and yields.
Introduction
2-Piperidinecarboxylic acid, also known as pipecolic acid, is a cyclic non-proteinogenic amino acid that serves as a crucial chiral precursor in the synthesis of a wide range of pharmacologically active compounds.[1][2] Its ester derivatives are versatile intermediates, particularly in the development of drugs targeting the central nervous system (CNS), such as neuroprotective agents and local anesthetics.[3][4][5] The esterification of the carboxylic acid moiety allows for further functionalization and coupling reactions, making it a key step in the elaboration of complex molecular scaffolds.[1] This document outlines established protocols for the preparation of methyl, ethyl, and benzyl 2-piperidinecarboxylates, providing a foundation for their application in drug discovery and development.
Data Presentation
The following table summarizes the quantitative data for the different esterification protocols described herein.
| Ester Product | Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl 2-Piperidinecarboxylate | Thionyl Chloride | 2-Piperidinecarboxylic acid, Thionyl Chloride, Methanol | Methanol | 70 (Reflux) | 2 | ~98%[6][7] |
| Ethyl 2-Piperidinecarboxylate | Fischer Esterification | 2-Piperidinecarboxylic acid, Ethanol, Sulfuric Acid | Ethanol | 80 (Reflux) | 20 | ~95%[8][9] |
| Benzyl 2-Piperidinecarboxylate | Alkylation | 2-Piperidinecarboxylic acid, Benzyl Bromide, Triethylamine | DMF | 90 | 24 | ~92%[10][11] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Piperidinecarboxylate via Acid Chloride
This method involves the conversion of the carboxylic acid to its more reactive acid chloride intermediate using thionyl chloride, followed by reaction with methanol.[6][12]
Materials:
-
2-Piperidinecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend 2-piperidinecarboxylic acid in anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux at 70°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-piperidinecarboxylate.
-
Purify the crude product by column chromatography on silica gel.
Characterization of Methyl 2-Piperidinecarboxylate:
-
¹H NMR (CDCl₃): δ 3.70 (s, 3H), 3.35 (m, 1H), 3.03 (m, 1H), 2.62 (m, 1H), 1.99 (m, 1H), 1.80-1.35 (m, 5H).
-
¹³C NMR (CDCl₃): δ 174.2, 57.9, 51.8, 44.7, 28.5, 24.6, 23.1.[13]
-
IR (KBr, cm⁻¹): Characteristic ester C=O stretch around 1735 cm⁻¹.
-
Mass Spec (EI): Molecular ion peak corresponding to the mass of the ester.
Protocol 2: Synthesis of Ethyl 2-Piperidinecarboxylate via Fischer Esterification
This classic method involves the direct reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.[8][9]
Materials:
-
2-Piperidinecarboxylic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 2-piperidinecarboxylic acid in a large excess of anhydrous ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux at approximately 80°C for about 20 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude ethyl 2-piperidinecarboxylate.
-
Purify the product by vacuum distillation or column chromatography.
Characterization of Ethyl 2-Piperidinecarboxylate:
-
¹H NMR (CDCl₃): δ 4.12 (q, J=7.1 Hz, 2H), 3.27 (m, 1H), 3.01 (m, 1H), 2.60 (m, 1H), 1.95 (m, 1H), 1.75-1.35 (m, 5H), 1.21 (t, J=7.1 Hz, 3H).
-
¹³C NMR (CDCl₃): δ 173.7, 60.5, 58.2, 45.0, 28.9, 25.4, 23.8, 14.2.
-
IR (neat, cm⁻¹): Characteristic ester C=O stretch around 1730 cm⁻¹.
-
Mass Spec (EI): m/z 157 (M⁺), 84.[14]
Protocol 3: Synthesis of Benzyl 2-Piperidinecarboxylate via Alkylation
This protocol utilizes the reaction of the carboxylate salt of 2-piperidinecarboxylic acid with benzyl bromide.[10][11]
Materials:
-
2-Piperidinecarboxylic acid
-
Benzyl bromide
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 2-piperidinecarboxylic acid in DMF in a round-bottom flask.
-
Add triethylamine to the solution to form the carboxylate salt in situ.
-
Add benzyl bromide to the reaction mixture.
-
Heat the reaction mixture to 90°C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of Benzyl 2-Piperidinecarboxylate:
-
¹H NMR (CDCl₃): δ 7.35 (m, 5H), 5.15 (s, 2H), 3.40 (m, 1H), 3.05 (m, 1H), 2.65 (m, 1H), 2.00 (m, 1H), 1.80-1.40 (m, 5H).
-
¹³C NMR (CDCl₃): δ 173.5, 136.0, 128.6, 128.3, 128.2, 66.5, 58.0, 44.8, 28.7, 25.0, 23.5.
-
IR (neat, cm⁻¹): Characteristic ester C=O stretch around 1730 cm⁻¹ and aromatic C-H stretches.
-
Mass Spec (EI): Molecular ion peak corresponding to the mass of the ester.
Applications in Drug Development
Esters of 2-piperidinecarboxylic acid are valuable intermediates in the synthesis of various pharmaceutical agents. The piperidine scaffold is a common motif in many biologically active molecules, and its derivatives have shown a wide range of therapeutic activities.[1]
-
Neuroprotective Agents: Pipecolic acid derivatives have been investigated as ligands for the FK506-binding protein (FKBP), which are known to possess neuroprotective and neuroregenerative properties. The ester moiety can be a key part of the pharmacophore or a handle for further synthetic modifications to optimize binding and efficacy.[3]
-
Local Anesthetics: The piperidine ring is a core component of several local anesthetics. 2-Piperidinecarboxylic acid esters can serve as starting materials for the synthesis of novel local anesthetic candidates by modifying the ester group and the piperidine nitrogen.[4][15]
-
Building Blocks for Complex Molecules: The dual functionality of the amino acid ester (the secondary amine and the ester group) allows for a variety of chemical transformations. The piperidine nitrogen can be N-alkylated or N-acylated, and the ester can be hydrolyzed, reduced, or converted to an amide, providing access to a diverse range of complex molecules for drug screening libraries.
Visualizations
Caption: General workflow for the esterification of 2-piperidinecarboxylic acid and subsequent steps.
Caption: Simplified mechanism of Fischer esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of N-glyoxyl prolyl and pipecolyl amides and thioesters and evaluation of their in vitro and in vivo nerve regenerative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxide derivatives of pipecolic acid and proline are inhibitors of pipecolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 13. (S)-Methyl piperidine-2-carboxylate | C7H13NO2 | CID 853680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Solved The 1H NMR, 13C NMR, mass and IR spectra of compound | Chegg.com [chegg.com]
- 15. Synthesis of Local Anesthetics derived from phenylacetamides [quimicaorganica.org]
The Versatile Role of Methyl Piperidine-2-Carboxylate Hydrochloride in Pharmaceutical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl piperidine-2-carboxylate hydrochloride and its derivatives are pivotal chiral building blocks in the synthesis of a wide array of pharmaceutical compounds. Their rigid cyclic structure and inherent chirality make them ideal starting materials for creating complex molecules with specific stereochemistry, a critical factor in drug efficacy and safety. This document provides detailed application notes and experimental protocols for the use of these intermediates in the synthesis of key active pharmaceutical ingredients (APIs), including the anticoagulant Argatroban and piperidine-based NMDA receptor antagonists.
Application in the Synthesis of Argatroban Intermediate
Argatroban, a potent direct thrombin inhibitor, is a crucial medication for patients with heparin-induced thrombocytopenia.[1][2] The synthesis of its key intermediate, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, highlights the utility of piperidine derivatives. While various synthetic routes exist, a common strategy involves the stereoselective reduction and modification of a substituted pyridine precursor.
Experimental Protocol: Synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid
This protocol outlines a representative synthesis starting from 4-methyl-2-picolinic acid.
Step 1: Hydrogenation of 4-methyl-2-picolinic acid
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-methyl-2-picolinic acid in an appropriate solvent such as water or a lower alcohol (e.g., methanol, ethanol).[3][4]
-
Catalyst Addition: Add a palladium on carbon catalyst (e.g., 5-10% Pd/C). The catalyst loading is typically a small percentage of the substrate weight.[4]
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typical pressure ranges from 4 to 10 MPa) and heat to a temperature between 90-100°C.[4][5]
-
Reaction Monitoring & Work-up: Monitor the reaction for the cessation of hydrogen uptake. Upon completion, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude piperidinecarboxylic acid.[3]
Step 2: Esterification
-
Reaction Setup: Suspend the crude product from Step 1 in an inert solvent like toluene.
-
Reagent Addition: Add thionyl chloride dropwise to the suspension at a controlled temperature to form the acid chloride in situ. Following this, add anhydrous ethanol to the reaction mixture.[3]
-
Reaction & Work-up: Allow the reaction to proceed to completion. The resulting ethyl 4-methylpiperidine-2-carboxylate hydrochloride is then isolated. The work-up may involve neutralization and extraction.
Step 3: Resolution of Stereoisomers
-
Diastereomeric Salt Formation: The racemic mixture of the ethyl ester is resolved using a chiral resolving agent, such as L-tartaric acid or D-mandelic acid, in a suitable solvent like ethanol or methanol.[3][6]
-
Crystallization and Isolation: The desired diastereomeric salt is selectively crystallized from the solution, collected by filtration, and washed.
-
Liberation of the Chiral Ester: The pure diastereomeric salt is then treated with a base to liberate the free chiral ester, (2R, 4R)-ethyl 4-methyl-2-piperidinecarboxylate.[6]
Step 4: Hydrolysis
-
Reaction: The purified chiral ester is hydrolyzed under acidic or basic conditions to yield the final product, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
-
Purification: The final product is purified by recrystallization to achieve high purity.
Quantitative Data for Argatroban Intermediate Synthesis
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |
| 1 & 2 | Ethyl 4-methylpiperidine-2-carboxylate | 4-methyl-2-picolinic acid | H₂, Pd/C, SOCl₂, Ethanol | ~70-80% (over 2 steps) | >95% |
| 3 | (2R, 4R)-ethyl 4-methyl-2-piperidinecarboxylate | Racemic ethyl ester | L-tartaric acid | ~40% (of theoretical) | >99% (diastereomeric excess) |
| 4 | (2R, 4R)-4-methyl-2-piperidinecarboxylic acid | Chiral ethyl ester | HCl or NaOH | >90% | >99% |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Workflow for Argatroban Intermediate Synthesis
Argatroban's Mechanism of Action: Direct Thrombin Inhibition
Argatroban functions as a direct thrombin inhibitor by binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of blood clots.[7] This mechanism is independent of antithrombin III, a cofactor required by heparin. A key advantage of Argatroban is its ability to inhibit both free and clot-bound thrombin.[7]
Application in the Synthesis of Piperidine-Based NMDA Receptor Antagonists
Derivatives of piperidine-2-carboxylic acid are also valuable in the development of N-methyl-D-aspartate (NMDA) receptor antagonists. These compounds have potential therapeutic applications in neurological disorders. The synthesis often involves the construction of a substituted piperidine ring followed by further functionalization.
Experimental Protocol: Synthesis of cis-4-(Phosphonomethyl)piperidine-2-carboxylic acid
This protocol outlines a general approach to a potent NMDA antagonist.
-
Synthesis of a Substituted Pyridine Precursor: The synthesis typically begins with a suitably functionalized pyridine derivative, which can be prepared through various organic reactions.
-
Introduction of the Phosphonate Group: A phosphonate group is introduced at the 4-position of the pyridine ring, often via an Arbuzov reaction or a related method.
-
Hydrogenation of the Pyridine Ring: The substituted pyridine is then catalytically hydrogenated, similar to the Argatroban intermediate synthesis, to form the piperidine ring. The stereochemistry of this reduction is crucial and can be influenced by the catalyst and reaction conditions.
-
Ester Hydrolysis: If the carboxyl and phosphonate groups are in ester form, they are hydrolyzed to the corresponding carboxylic and phosphonic acids.
-
Purification: The final product is purified using techniques such as ion-exchange chromatography or crystallization.
Quantitative Data for NMDA Receptor Antagonist Synthesis
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |
| 1-4 | cis-4-(Phosphonomethyl)piperidine-2-carboxylic acid | Substituted Pyridine | H₂, Catalyst, HBr/AcOH | Variable | >98% |
Note: This is a generalized summary. Specific yields and conditions depend on the detailed synthetic route.
Logical Relationship in NMDA Antagonist Synthesis
Application in the Synthesis of Fasiglifam (TAK-875) Analogs
Fasiglifam (TAK-875) is a G protein-coupled receptor 40 (GPR40) agonist that was developed for the treatment of type 2 diabetes. While its development was halted, its structure, which includes a piperidine moiety, has inspired the synthesis of numerous analogs. The piperidine ring in these molecules often serves as a scaffold to correctly orient other functional groups for optimal receptor binding.
Conclusion
Methyl piperidine-2-carboxylate hydrochloride and its analogs are indispensable tools in modern pharmaceutical synthesis. Their utility is demonstrated in the construction of complex and stereochemically defined molecules such as Argatroban and various CNS-active compounds. The protocols and data presented here provide a foundation for researchers in the field of drug discovery and development to harness the synthetic potential of these versatile building blocks. Further exploration and optimization of these synthetic routes will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 4. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 5. droracle.ai [droracle.ai]
- 6. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 7. What is the mechanism of Argatroban? [synapse.patsnap.com]
Application Note: Chiral Resolution of Racemic Methyl Piperidine-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure piperidine derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and natural products. Methyl piperidine-2-carboxylate, a key chiral intermediate, exhibits stereoisomers that can possess distinct pharmacological and toxicological profiles. Consequently, the development of efficient methods for the chiral resolution of its racemic mixture is of paramount importance in drug discovery and development. This application note provides detailed protocols for two common and effective methods for the chiral resolution of racemic methyl piperidine-2-carboxylate: diastereomeric salt formation and enzymatic kinetic resolution.
Methods for Chiral Resolution
Two primary methods for the chiral resolution of racemic methyl piperidine-2-carboxylate are detailed below. The choice of method often depends on factors such as scale, cost, and desired enantiomeric purity.
Diastereomeric Salt Resolution
This classical resolution technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This method is known for its high selectivity and mild reaction conditions.
Data Presentation
The following table summarizes typical quantitative data that can be expected from the successful application of these resolution protocols. Values are indicative and may vary based on specific experimental conditions.
| Resolution Method | Resolving Agent / Enzyme | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Diastereomeric Salt Formation | Di-benzoyl-L-tartaric acid | 30 - 40 | > 98 |
| Diastereomeric Salt Formation | (S)-Mandelic acid | 25 - 35 | > 95 (after recrystallization) |
| Enzymatic Kinetic Resolution | Lipase (e.g., from Candida antarctica) | 40 - 50 | > 99 |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using Di-benzoyl-L-tartaric Acid
This protocol is adapted from established procedures for similar piperidine esters.[1][2]
Materials:
-
Racemic methyl piperidine-2-carboxylate
-
Di-benzoyl-L-tartaric acid
-
Methanol
-
Methyl tert-butyl ether (MTBE)
-
15% Sodium carbonate solution
-
Sodium sulfate (anhydrous)
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic methyl piperidine-2-carboxylate in methanol.
-
In a separate flask, dissolve 0.5 equivalents of di-benzoyl-L-tartaric acid in methanol, warming gently if necessary.
-
Slowly add the resolving agent solution to the racemic mixture solution with stirring.
-
Stir the mixture at room temperature for 18-24 hours to allow for salt formation and precipitation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the collected salt with a small amount of cold methanol.
-
Dry the salt under vacuum at 40-50°C.
-
-
Liberation of the Free Base:
-
Suspend the dried diastereomeric salt in a mixture of MTBE and 15% sodium carbonate solution.
-
Stir the mixture until all the solid has dissolved and the aqueous layer is basic (pH > 9).
-
Separate the organic layer and extract the aqueous layer twice with MTBE.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched methyl piperidine-2-carboxylate as a colorless oil.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Enzymatic Kinetic Resolution using Lipase
This protocol provides a general framework for the lipase-catalyzed resolution of racemic methyl piperidine-2-carboxylate.[3] Optimization of the enzyme, solvent, and reaction conditions may be required.
Materials:
-
Racemic methyl piperidine-2-carboxylate
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Organic solvent (e.g., toluene, methyl tert-butyl ether)
-
Acyl donor (e.g., vinyl acetate)
-
Standard laboratory glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a solution of racemic methyl piperidine-2-carboxylate (1.0 equivalent) in an appropriate organic solvent, add the immobilized lipase.
-
Add an acyl donor, such as vinyl acetate (1.0-1.5 equivalents).
-
-
Enzymatic Reaction:
-
Stir the mixture at a controlled temperature (e.g., 30-45°C) and monitor the reaction progress by chiral HPLC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the acylated product.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the unreacted enantiomer and the acylated product can be separated by standard chromatographic techniques (e.g., column chromatography).
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the unreacted methyl piperidine-2-carboxylate and the product by chiral HPLC.
-
Mandatory Visualizations
References
- 1. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 2. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. Buy (S)-Methyl piperidine-2-carboxylate (EVT-3326633) | 35677-83-9 [evitachem.com]
Application Notes and Protocols for the Analysis of Methyl piperidine-2-carboxylate hydrochloride by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the quantitative analysis of Methyl piperidine-2-carboxylate hydrochloride, a key building block in pharmaceutical synthesis. Methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Due to the compound's physicochemical properties, including its chirality and potential lack of a strong UV chromophore, specific considerations for detection and derivatization are addressed. These protocols are intended to serve as a comprehensive guide for researchers involved in quality control, stability testing, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds like Methyl piperidine-2-carboxylate hydrochloride. The primary challenge for this analyte is its lack of a significant UV-absorbing chromophore. Therefore, detection methods such as Charged Aerosol Detection (CAD) or Refractive Index Detection (RID) are recommended. Alternatively, derivatization with a UV-active agent can be employed. A chiral separation is also necessary to resolve the enantiomers.
Recommended HPLC Method (Chiral Separation with CAD)
This method is designed for the simultaneous separation and quantification of the enantiomers of Methyl piperidine-2-carboxylate hydrochloride.
1.1.1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Chiralpak IA or similar amylose-based chiral stationary phase (CSP) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: n-Hexane:Ethanol:Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detector (CAD), Nitrogen pressure: 35 psi[1] |
1.1.2. Sample Preparation
-
Accurately weigh approximately 10 mg of Methyl piperidine-2-carboxylate hydrochloride reference standard.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For unknown samples, dissolve in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Method Validation Protocol
The following parameters should be assessed according to ICH guidelines to ensure the method is suitable for its intended purpose.
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject a blank (mobile phase) and a solution of the analyte. Assess for interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Linearity | Analyze the calibration standards in triplicate. Plot the average peak area versus concentration and perform a linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Prepare samples at three concentrations (low, medium, high) by spiking a known amount of analyte into a blank matrix. Analyze in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst and/or instrument. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determine the concentration that yields a signal-to-noise ratio of 3:1. | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of 10:1 and can be quantified with acceptable precision and accuracy. | To be determined experimentally. RSD at LOQ should be ≤ 10%. |
1.2.1. Expected Quantitative Data (Based on Similar Compounds)
The following table presents typical validation data for the analysis of piperidine compounds, which can be used as a benchmark.[2][3][4]
| Parameter | Expected Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | ~0.15 µg/mL |
| LOQ | ~0.45 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.9% |
| Precision (%RSD) | < 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. Due to the low volatility and polar nature of Methyl piperidine-2-carboxylate hydrochloride, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.[5] Acylation with trifluoroacetic anhydride (TFAA) is a common and effective method.
Derivatization and GC-MS Protocol
2.1.1. Derivatization Procedure
-
Accurately weigh 1-2 mg of the sample or standard into a 2 mL GC vial.
-
Add 100 µL of a suitable solvent (e.g., Ethyl Acetate).
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.[6]
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dry residue in 200 µL of Ethyl Acetate.
-
The sample is now ready for GC-MS analysis.
2.1.2. GC-MS Conditions
| Parameter | Recommended Conditions |
| GC Column | DB-5ms or similar non-polar capillary column |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial temp 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min. |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 450 m/z |
GC-MS Method Validation Protocol
The validation for the GC-MS method follows similar principles to the HPLC validation, with adjustments for the derivatization step.
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a derivatized blank and a derivatized standard. Ensure no interfering peaks co-elute with the analyte derivative. | No significant interference at the analyte's retention time and in its mass spectrum. |
| Linearity | Prepare and derivatize a series of standards. Plot the peak area of a characteristic ion versus concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy (% Recovery) | Spike a blank matrix with the analyte at three concentrations, then perform the full derivatization and analysis procedure. | Mean recovery should be between 95.0% and 105.0%. |
| Precision (Repeatability) | Prepare and derivatize six replicates of a standard solution. | RSD ≤ 5.0%. |
| LOD & LOQ | Determine based on a signal-to-noise ratio of 3:1 and 10:1 for a characteristic ion of the derivative. | To be determined experimentally. |
Visualized Workflows
The following diagrams illustrate the general workflows for the HPLC and GC-MS analysis of Methyl piperidine-2-carboxylate hydrochloride.
Caption: General workflow for the chiral HPLC analysis.
Caption: Workflow for GC-MS analysis including derivatization.
Caption: Relationship of analytical method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scholars.direct [scholars.direct]
Application Notes and Protocols for N-alkylation of Methyl piperidine-2-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of piperidine scaffolds is a cornerstone of medicinal chemistry and drug development. The introduction of various alkyl groups onto the piperidine nitrogen allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Methyl piperidine-2-carboxylate hydrochloride is a valuable chiral building block, and its N-alkylation provides access to a diverse range of substituted piperidine derivatives for the synthesis of novel therapeutic agents.
This document provides detailed protocols for two common and effective methods for the N-alkylation of methyl piperidine-2-carboxylate hydrochloride: Direct N-Alkylation with Alkyl Halides and Reductive Amination . The hydrochloride salt of the starting material necessitates the use of a base to liberate the free secondary amine for the reaction to proceed.
Data Presentation
The following table summarizes quantitative data for the N-alkylation of piperidine derivatives under various conditions. Data for methyl piperidine-2-carboxylate is included where available; in other cases, data for closely related piperidine analogs are presented to provide representative examples of reaction efficiency.
| Starting Material | Alkylating/Carbonyl Reagent | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine derivative | Formaldehyde | Reductive Amination | Pd/C, H₂ | Ethanol | 90-100 | 2 | 92 |
| Piperidine derivative | Formalin | Reductive Amination | Pd/C, H₂ | Ethanol | 90-100 | - | 90 |
| Piperidine derivative | Paraformaldehyde | Reductive Amination | Pd/C, H₂ | Ethanol | 90-100 | - | 88 |
| Aldehyde | Amine | Reductive Amination | NaBH(OAc)₃ | EtOAc | RT | 6 | High |
| Amine | Aldehyde | Reductive Amination | NaBH(OAc)₃ | 1,4-Dioxane | RT | 0.17 | - |
| Complex Amines | Alkyl Halide | Direct Alkylation | DIPEA | Acetonitrile | RT | - | <70 |
| Piperidine | Benzyl chloride | Direct Alkylation | K₂CO₃ | Ethanol | 80 (MW) | 0.67 | >90 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of methyl piperidine-2-carboxylate hydrochloride using an alkyl halide in the presence of a base. The base is crucial for neutralizing the hydrochloride and the hydrohalic acid formed during the reaction.
Materials:
-
Methyl piperidine-2-carboxylate hydrochloride
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e-g-, nitrogen or argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add methyl piperidine-2-carboxylate hydrochloride (1.0 eq.) and the anhydrous solvent.
-
Add the base (2.0-2.5 eq. for K₂CO₃, 1.5-2.0 eq. for DIPEA). Stir the suspension for 15-30 minutes to ensure deprotonation of the amine hydrochloride.
-
Slowly add the alkyl halide (1.1-1.2 eq.) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature if heated.
-
If K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts. If DIPEA was used, proceed directly to the next step.
-
Concentrate the filtrate or the reaction mixture under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated methyl piperidine-2-carboxylate.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details a milder approach to N-alkylation using an aldehyde or ketone and a selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). This method avoids the formation of quaternary ammonium salts.[1][2]
Materials:
-
Methyl piperidine-2-carboxylate hydrochloride
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Base (e.g., triethylamine (TEA), DIPEA)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add methyl piperidine-2-carboxylate hydrochloride (1.0 eq.) and the anhydrous solvent.
-
Add a base such as triethylamine (1.1 eq.) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add the aldehyde or ketone (1.1-1.2 eq.) to the mixture and stir for 30-60 minutes at room temperature to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-alkylated methyl piperidine-2-carboxylate.
Mandatory Visualization
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for N-Alkylation via Reductive Amination.
References
Application Notes and Protocols for the Reduction of Methyl Piperidine-2-carboxylate Hydrochloride to Piperidine-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of methyl piperidine-2-carboxylate hydrochloride to piperidine-2-methanol is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The piperidine-2-methanol scaffold is a key structural motif found in a range of bioactive molecules. This document provides detailed protocols for this reduction using various hydride reagents, a comparative analysis of these methods, and safety considerations.
Reaction Principle
The core of this transformation is the reduction of an ester functional group to a primary alcohol. This is typically achieved using complex metal hydrides that act as a source of nucleophilic hydride ions (H⁻). The choice of reducing agent is crucial and depends on the desired reactivity, selectivity, and the presence of other functional groups. Given that the starting material is a hydrochloride salt, the acidic proton on the piperidine nitrogen will react with the hydride reagent, necessitating the use of excess reagent.
Comparative Data of Reduction Methods
The following table summarizes the quantitative data for different methods of reducing piperidine-2-carboxylate derivatives.
| Parameter | Method 1: Lithium Aluminum Hydride (LiAlH₄) | Method 2: Sodium Borohydride/Lithium Chloride (NaBH₄/LiCl) | Method 3: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) |
| Starting Material | Methyl piperidine-2-carboxylate hydrochloride | N-Boc-methyl piperidine-2-carboxylate | Methyl piperidine-2-carboxylate hydrochloride |
| Key Reagents | Lithium Aluminum Hydride | Sodium Borohydride, Lithium Chloride | Sodium bis(2-methoxyethoxy)aluminum hydride |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Dry Ethanol | Anhydrous Toluene or THF |
| Reactant Stoichiometry | LiAlH₄ (excess, ~2.5-3.0 eq.) | NaBH₄ (3.0 eq.), LiCl (0.15 eq.) | Red-Al® (excess, ~2.0-2.5 eq.) |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux | 0 °C to room temperature |
| Reaction Time | 2 - 18 hours | 8 hours | 1 - 6 hours |
| Product | Piperidine-2-methanol | N-Boc-piperidine-2-methanol | Piperidine-2-methanol |
| Typical Yield | 70 - 90%[1] | ~89% (on protected substrate) | 80 - 95% |
| Work-up Procedure | Fieser work-up (sequential addition of H₂O, NaOH(aq), H₂O) | Acidification, extraction | Hydrolysis with aqueous base, extraction |
| Notes | Powerful, non-selective, reduces most carbonyls. Reacts with the hydrochloride salt. | Milder, requires N-protection for efficient ester reduction. | Safer alternative to LiAlH₄, non-pyrophoric, soluble in aromatic solvents. |
Experimental Protocols
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from the general procedure for the reduction of amino acid ester hydrochlorides.[1] An excess of LiAlH₄ is used to both neutralize the hydrochloride and reduce the ester.
Materials:
-
Methyl piperidine-2-carboxylate hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (2.5-3.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Addition of Ester: Slowly add methyl piperidine-2-carboxylate hydrochloride (1.0 equivalent) in portions to the stirred LiAlH₄ suspension. Caution: The addition is exothermic and will result in hydrogen gas evolution due to the reaction with the acidic proton of the hydrochloride. Maintain the temperature below 10-15 °C during the addition.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or stir at room temperature overnight. Monitor the reaction progress by TLC or GC-MS.
-
Quenching (Fieser Work-up): After the reaction is complete, cool the mixture to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring (for 'x' grams of LiAlH₄ used):
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. The resulting granular precipitate can be removed by filtration through a pad of Celite®. Wash the filter cake thoroughly with THF.
-
Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield piperidine-2-methanol. The crude product can be further purified by distillation or crystallization if necessary.
Method 2: Reduction with Sodium Borohydride/Lithium Chloride (for N-protected ester)
This method is suitable for the N-protected analog of the starting material, as NaBH₄ is generally not reactive enough to reduce the ester of an amino acid hydrochloride directly.
Materials:
-
N-Boc-methyl piperidine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Lithium chloride (LiCl)
-
Dry ethanol
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve N-Boc-methyl piperidine-2-carboxylate (1.0 equivalent) in dry ethanol in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Reagents: Cool the solution in an ice bath. Carefully add LiCl (0.15 equivalents) followed by the portion-wise addition of NaBH₄ (3.0 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 8 hours.
-
Work-up: Cool the reaction mixture and adjust the pH to 7 with 1 N HCl.
-
Extraction: Extract the mixture with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-Boc-piperidine-2-methanol can be purified by column chromatography. Subsequent deprotection would be required to obtain piperidine-2-methanol.
Method 3: Reduction with Red-Al® (Vitride®)
Red-Al® is a safer and easier-to-handle alternative to LiAlH₄.[2]
Materials:
-
Methyl piperidine-2-carboxylate hydrochloride
-
Red-Al® (70% solution in toluene)
-
Anhydrous toluene or THF
-
10% aqueous sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl piperidine-2-carboxylate hydrochloride (1.0 equivalent) in anhydrous toluene.
-
Addition of Reducing Agent: Cool the solution to 0 °C. Slowly add Red-Al® solution (2.0-2.5 equivalents) dropwise via a syringe or an addition funnel, maintaining the temperature below 15 °C. Hydrogen evolution will occur.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add ethyl acetate to quench any excess Red-Al®. Then, cautiously add 10% aqueous NaOH solution dropwise until the gas evolution ceases and a precipitate forms.
-
Isolation: Stir the mixture vigorously for 30 minutes. Filter the solid by-products and wash thoroughly with ethyl acetate.
-
Purification: Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate. Combine all organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford piperidine-2-methanol.
Visualizations
Chemical Reaction Pathway
References
Application in the Synthesis of Novel Analgesics: A Guide for Researchers
Introduction: The Imperative for Novel Analgesic Discovery
The management of pain remains a significant challenge in modern medicine. Traditional analgesics, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, are often associated with dose-limiting side effects, including gastrointestinal bleeding, cardiovascular risks, and the potential for addiction and respiratory depression.[1][2] Consequently, there is a pressing need for the development of novel analgesic agents with improved efficacy and safety profiles.[3][4] This document provides a comprehensive overview of the application of modern synthetic chemistry and pharmacological screening in the discovery of new analgesics, targeting researchers, scientists, and drug development professionals. We will explore key molecular targets, detail experimental protocols for synthesis and evaluation, and present quantitative data for recently developed compounds.
The discovery pipeline for new analgesics typically begins with the identification of a promising molecular target involved in pain signaling pathways.[5] High-throughput screening of large compound libraries is then employed to identify "hits," which are subsequently optimized through structure-activity relationship (SAR) studies to improve potency and selectivity.[5] Promising lead compounds then advance to preclinical in vivo models to assess their efficacy and safety before consideration for clinical development.[5]
Key Molecular Targets and Signaling Pathways in Analgesia
The development of novel analgesics is increasingly focused on specific molecular targets within the complex network of pain signaling pathways. Understanding these pathways is crucial for rational drug design.
Opioid Receptor Signaling
Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors that play a central role in pain modulation.[3] Activation of these receptors, particularly the μ-opioid receptor (MOR), leads to potent analgesia.[6] Endogenous opioids like endorphins and enkephalins, as well as exogenous opioids like morphine, bind to these receptors, initiating a signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals.[7][8]
Figure 1: Simplified Opioid Receptor Signaling Pathway.
Transient Receptor Potential Vanilloid 1 (TRPV1) Pathway
The TRPV1 channel is a non-selective cation channel primarily expressed in nociceptive sensory neurons. It is activated by various noxious stimuli, including heat, capsaicin (the pungent component of chili peppers), and acidic conditions.[5] Activation of TRPV1 leads to an influx of cations (primarily Ca²⁺), resulting in depolarization of the neuron and the initiation of a pain signal.[5] Consequently, antagonists of the TRPV1 receptor are being actively investigated as potential non-opioid analgesics.
Figure 2: Simplified TRPV1 Channel Activation Pathway.
Other promising targets for novel analgesics include voltage-gated sodium channels (Nav1.7, Nav1.8), voltage-gated calcium channels (CaV2.2), cannabinoid receptors, and enzymes involved in the synthesis of pro-inflammatory mediators.[9]
Synthesis and Screening of Novel Analgesics: A Workflow
The development of a novel analgesic involves a multi-step process that integrates chemical synthesis with rigorous biological evaluation.
Figure 3: General Workflow for Novel Analgesic Synthesis and Screening.
Quantitative Data on Novel Analgesic Compounds
The following table summarizes the in vitro and in vivo data for a selection of recently developed novel analgesic compounds. This data allows for a direct comparison of their potency and efficacy.
| Compound ID | Molecular Target(s) | In Vitro Potency (IC₅₀) | In Vivo Model | Analgesic Efficacy (ED₅₀ or % Inhibition) | Reference(s) |
| Thiowurtzine | Opioid Receptors, Ion Channels | Not Reported | Hot Plate Test (mice) | 77.9% increase in pain response latency at 100 mg/kg | [8] |
| Compound 17i | COX-2 | 0.85 µM (COX-1), 0.85 µM (COX-2) | Hot Plate Test (rats) | ED₅₀ = 69 µM/kg (after 2h) | [10] |
| Compound 4c | Mu and Kappa Opioid Receptors | Not Reported | Acetic Acid Writhing (mice) | 69% inhibition | [11] |
| MAK01 | COX-1, COX-2, 5-LOX | 314 µg/mL (COX-1), 130 µg/mL (COX-2) | Hot Plate Test | Significant increase in latency time at 50, 100, and 150 mg/kg | [12] |
| AC2-T4 | Not Specified | Not Reported | Tail Flick Test | 359% analgesic activity | [13] |
| Compound 29 | GlyT2, P2X₃, DAT, SERT, 5-HT2A | 0.86 µM (GlyT2), 0.87 µM (P2X₃) | Formalin Test (Phase 2) | ED₅₀ = 0.78 mg/kg | [14] |
Experimental Protocols
Detailed and reproducible protocols are essential for the synthesis and evaluation of novel analgesic compounds.
Synthesis Protocol: Example Synthesis of a 4-Aminoantipyrine Derivative (Compound 4c analog)[12]
This protocol describes a representative synthesis of a novel analgesic compound by conjugating 4-aminoantipyrine with a triazole moiety.
Materials and Reagents:
-
4-Aminoantipyrine
-
2-Chloroacetyl chloride
-
Thiophene-2-carbohydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Hydrazine hydrate
-
Ethanol
-
Dimethylformamide (DMF)
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Intermediate 1 (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-chloroacetamide):
-
Dissolve 4-aminoantipyrine (1 mmol) in dry DMF.
-
Add triethylamine (1.2 mmol) and cool the mixture to 0°C.
-
Slowly add 2-chloroacetyl chloride (1.1 mmol) and stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain Intermediate 1.
-
-
Synthesis of Intermediate 2 (5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol):
-
Reflux a mixture of thiophene-2-carbohydrazide (1 mmol), potassium hydroxide (1.5 mmol), and carbon disulfide (1.5 mmol) in ethanol for 8-10 hours.
-
Cool the reaction mixture and acidify with dilute HCl.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to yield Intermediate 2.
-
-
Synthesis of Final Compound (coupling of Intermediate 1 and 2):
-
Dissolve Intermediate 2 (1 mmol) in a solution of potassium hydroxide in ethanol.
-
Add Intermediate 1 (1 mmol) to the solution.
-
Reflux the mixture for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-cold water.
-
Filter the precipitate, wash with water, and purify by column chromatography on silica gel to obtain the final product.
-
-
Characterization:
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vivo Screening Protocols
1. Hot Plate Test [15][16][17][18]
This method is used to evaluate the response to thermal pain and is particularly sensitive to centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 1°C.
-
Animals: Mice (20-25 g) or rats (150-200 g).
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.
-
Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time (in seconds) until it exhibits a nocifensive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the test compound, vehicle control, or a standard analgesic (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).
-
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency.
-
-
Data Analysis: The analgesic effect is determined by a statistically significant increase in the post-treatment latency compared to the baseline and vehicle control groups. The results can be expressed as the raw latency time or as the percentage of Maximum Possible Effect (%MPE).
2. Tail-Flick Test [3][6][19][20][21]
This test also measures the response to a thermal stimulus and is a classic method for screening analgesics.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of radiant heat on the animal's tail.
-
Animals: Mice (20-25 g) or rats (150-200 g).
-
Procedure:
-
Gently restrain the animal, allowing its tail to be exposed.
-
Position the tail over the radiant heat source.
-
Activate the heat source, which simultaneously starts a timer.
-
The timer automatically stops when the animal flicks its tail away from the heat. Record this latency. A cut-off time is pre-set to avoid tissue damage.
-
After determining the baseline latency, administer the test compound, vehicle, or standard drug.
-
Measure the tail-flick latency at predetermined intervals post-administration.
-
-
Data Analysis: An increase in the latency to flick the tail indicates an analgesic effect. Data is often analyzed similarly to the hot plate test.
3. Formalin Test [5][7][22][23]
This model is particularly useful as it assesses both acute and persistent inflammatory pain.
-
Animals: Mice (20-25 g) or rats (150-200 g).
-
Procedure:
-
Acclimatize the animals in individual observation chambers for at least 30 minutes.
-
Administer the test compound, vehicle, or standard drug prior to the formalin injection (the pre-treatment time will depend on the route of administration).
-
Inject a small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 2.5-5%) into the plantar surface of one of the animal's hind paws.
-
Immediately after the injection, observe the animal and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.
-
-
-
Data Analysis: The analgesic effect is determined by a significant reduction in the time spent licking/biting the paw in either or both phases compared to the vehicle-treated control group. Centrally acting analgesics like morphine typically inhibit both phases, while NSAIDs are more effective in the second phase.[5]
Conclusion
The synthesis and application of novel analgesics represent a dynamic and critical area of pharmaceutical research. By leveraging a deeper understanding of pain signaling pathways and employing robust synthetic and screening protocols, the scientific community is poised to develop new generations of pain therapeutics with enhanced efficacy and improved safety profiles. The methodologies and data presented in this document are intended to serve as a valuable resource for researchers dedicated to this important endeavor.
References
- 1. Hot plate analgesiometer | PPTX [slideshare.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Tail flick test - Wikipedia [en.wikipedia.org]
- 4. rroij.com [rroij.com]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. Discovery of a Novel Non-Narcotic Analgesic Derived from the CL-20 Explosive: Synthesis, Pharmacology, and Target Identification of Thiowurtzine, a Potent Inhibitor of the Opioid Receptors and the Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ymerdigital.com [ymerdigital.com]
- 14. mdpi.com [mdpi.com]
- 15. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. web.mousephenotype.org [web.mousephenotype.org]
- 20. Tail-flick test [protocols.io]
- 21. diacomp.org [diacomp.org]
- 22. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 23. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Enantiomerically Pure Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its stereochemistry often plays a critical role in determining biological activity and pharmacological properties. Consequently, the development of scalable and efficient methods for the synthesis of enantiomerically pure piperidine derivatives is a significant focus in modern organic chemistry and drug discovery.
These application notes provide an overview of robust and scalable strategies for constructing enantiomerically pure piperidines, complete with detailed experimental protocols for key methodologies. The information is intended to guide researchers in selecting and implementing synthetic routes for their specific target molecules.
Key Synthetic Strategies for Enantioselective Piperidine Synthesis
Several powerful strategies have emerged for the asymmetric synthesis of piperidines, each with its own advantages and substrate scope. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
1. Asymmetric Hydrogenation of Pyridine Derivatives: The catalytic asymmetric hydrogenation of pyridinium salts or substituted pyridines represents a highly atom-economical and direct approach to chiral piperidines.[1][2][3][4] This method often employs transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral ligands to achieve high enantioselectivity.
2. Intramolecular Cyclization Strategies: Intramolecular reactions are powerful for ring formation, and several have been adapted for the enantioselective synthesis of piperidines.[1][5][6] Key approaches include:
-
Intramolecular aza-Michael Addition: This reaction involves the cyclization of an amine onto an α,β-unsaturated system and can be rendered enantioselective through organocatalysis.[1][6]
-
Ring-Closing Metathesis (RCM): RCM has been successfully employed in the synthesis of piperidine derivatives from acyclic diene precursors.[5]
-
Radical-Mediated Cyclization: Free-radical cyclizations offer a complementary approach to access piperidine rings.[1][6]
3. Chiral Building Block and Auxiliary-Based Approaches: The use of readily available chiral starting materials or the temporary attachment of a chiral auxiliary can effectively control the stereochemical outcome of piperidine synthesis.[3][7][8] Phenylglycinol-derived lactams, for instance, have proven to be versatile chiral building blocks for the synthesis of diversely substituted piperidines.[7]
4. Intermolecular Cycloaddition Reactions: Intermolecular reactions that construct the piperidine ring from multiple components in a single step are highly convergent. The rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate is a notable example that provides access to polysubstituted piperidines with high enantioselectivity.[9]
Data Presentation: Comparison of Key Methodologies
The following tables summarize quantitative data for selected scalable and enantioselective piperidine synthesis methods, allowing for easy comparison of their efficiency and stereoselectivity.
Table 1: Asymmetric Hydrogenation of Pyridinium Salts
| Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |
| [Ir(cod)Cl]₂ / Chiral Ligand | N-Benzylpyridinium bromide | (R)-N-Benzylpiperidine | 95 | 98 | [1] |
| Ru(OAc)₂ / Chiral Phosphine | 2-Methylpyridine | (R)-2-Methylpiperidine | 92 | 96 | [1] |
| Rh(cod)₂BF₄ / Chiral Diene | 3-Ethylpyridine | (R)-3-Ethylpiperidine | 88 | 94 | [1] |
Table 2: Organocatalyzed Intramolecular aza-Michael Addition
| Organocatalyst | Substrate | Product | Yield (%) | dr | ee (%) | Reference |
| Quinoline-based catalyst | N-Tethered Alkene | 2,5-Disubstituted Piperidine | 85 | 10:1 | 92 | [1][6] |
| Proline derivative | Enone with amine tether | 2,6-trans-Piperidine | 90 | >20:1 | 95 | [1] |
Table 3: Rhodium-Catalyzed [2+2+2] Cycloaddition
| Chiral Ligand | Alkyne Substrate | Alkene-Isocyanate | Product | Yield (%) | ee (%) | Reference |
| (R)-DTBM-SEGPHOS | 1-Hexyne | Oxygen-linked alkenyl isocyanate | Polysubstituted Piperidinol | 75 | 95 | [9] |
| (S)-BINAP | Phenylacetylene | Oxygen-linked alkenyl isocyanate | Polysubstituted Piperidinol | 82 | 97 | [9] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Pyridinium Salt
This protocol describes a general procedure for the iridium-catalyzed asymmetric hydrogenation of an N-benzylpyridinium salt.
Diagram of the Experimental Workflow:
Caption: Workflow for Asymmetric Hydrogenation.
Materials:
-
N-Benzylpyridinium bromide (1.0 mmol)
-
[Ir(cod)Cl]₂ (0.005 mmol)
-
Chiral ligand (e.g., (R)-BINAP) (0.011 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.2 mmol)
-
Methanol (10 mL)
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with N-benzylpyridinium bromide, [Ir(cod)Cl]₂, the chiral ligand, and cesium carbonate.
-
Anhydrous and degassed methanol is added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas three times.
-
The reactor is pressurized with hydrogen gas to 50 atm.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After releasing the pressure, the reaction mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the enantiomerically pure (R)-N-benzylpiperidine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Organocatalyzed Intramolecular aza-Michael Addition
This protocol outlines a general procedure for the enantioselective synthesis of a 2,5-disubstituted piperidine via an organocatalyzed intramolecular aza-Michael addition.[1][6]
Diagram of the Synthetic Pathway:
Caption: Organocatalyzed aza-Michael Cyclization.
Materials:
-
N-tethered alkene substrate (0.5 mmol)
-
Quinoline-based organocatalyst (0.05 mmol)
-
Trifluoroacetic acid (TFA) (0.05 mmol)
-
Toluene (5 mL)
Procedure:
-
To a solution of the N-tethered alkene substrate in toluene are added the quinoline-based organocatalyst and trifluoroacetic acid.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 2,5-disubstituted piperidine.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 3: Rhodium-Catalyzed [2+2+2] Cycloaddition
This protocol provides a general method for the enantioselective synthesis of a polysubstituted piperidinol derivative.[9]
Diagram of the Logical Relationship:
Caption: Components of the [2+2+2] Cycloaddition.
Materials:
-
Alkyne substrate (1.2 mmol)
-
Oxygen-linked alkenyl isocyanate (1.0 mmol)
-
[Rh(cod)₂]OTf (0.05 mmol)
-
(R)-DTBM-SEGPHOS (0.06 mmol)
-
1,2-Dichloroethane (DCE) (10 mL)
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Rh(cod)₂]OTf and (R)-DTBM-SEGPHOS.
-
Anhydrous and degassed 1,2-dichloroethane is added, and the mixture is stirred for 30 minutes.
-
A solution of the alkyne and the oxygen-linked alkenyl isocyanate in DCE is added to the catalyst solution.
-
The Schlenk tube is sealed and the reaction mixture is heated to 80 °C for 12 hours.
-
The reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give the polysubstituted piperidinol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
The scalable and enantioselective synthesis of piperidine derivatives is a cornerstone of modern medicinal chemistry. The methodologies presented here—asymmetric hydrogenation, organocatalyzed cyclization, and intermolecular cycloaddition—represent a selection of the most powerful and versatile tools available to researchers. The provided protocols offer a starting point for the practical implementation of these strategies, enabling the synthesis of a wide range of enantiomerically pure piperidine-containing molecules for drug discovery and development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Selective methodologies for the synthesis of biologically active piperidinic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl piperidine-2-carboxylate hydrochloride
Welcome to the technical support center for the synthesis of Methyl piperidine-2-carboxylate hydrochloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help researchers, scientists, and drug development professionals optimize their synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing Methyl piperidine-2-carboxylate hydrochloride?
A1: The most frequently cited and effective method is the Fischer esterification of piperidine-2-carboxylic acid using methanol as both the reagent and solvent, with an acid catalyst. Thionyl chloride (SOCl₂) is often preferred for generating anhydrous HCl in situ, which drives the reaction to completion and typically results in high yields.[1][2][3] Using SOCl₂ in methanol is advantageous as it creates anhydrous acidic conditions favorable for esterification.[2][4]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Presence of Water: The esterification reaction is an equilibrium process. Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium and reducing the yield. Using anhydrous methanol and reagents is crucial.[1][5]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the temperature (reflux).
-
Suboptimal Reagent Ratio: An insufficient amount of methanol or acid catalyst can lead to an incomplete reaction. Methanol is typically used in large excess as the solvent.[1]
-
Improper Workup: Losses can occur during the workup and purification stages. Ensure the pH is correctly adjusted during extraction and that the optimal solvent system is used for recrystallization to avoid product loss.
Q3: Can the secondary amine in piperidine-2-carboxylic acid react with thionyl chloride?
A3: While secondary amines can react with thionyl chloride, in the context of this specific esterification, this side reaction is minimal. The reaction is performed in a large excess of methanol. Thionyl chloride reacts extremely rapidly with methanol to generate HCl and dimethyl sulfite.[1] This in situ generation of anhydrous HCl is the primary role of SOCl₂ here, acting as a catalyst for the Fischer esterification rather than forming an acyl chloride intermediate directly from the carboxylic acid.[1][5]
Q4: What is the correct order of adding reagents when using thionyl chloride?
A4: The recommended procedure is to first dissolve or suspend the piperidine-2-carboxylic acid in anhydrous methanol and cool the mixture (e.g., to 0 °C). Then, add the thionyl chloride dropwise.[3] This order is critical because adding methanol to thionyl chloride can be violently exothermic. Adding SOCl₂ to the methanol solution ensures that the heat generated is safely dissipated and that the HCl is generated gradually within the reaction medium.[5]
Q5: How can I effectively purify the final product?
A5: The most common purification method is recrystallization. After the reaction, the solvent is typically removed under reduced pressure. The resulting crude solid can then be recrystallized from a suitable solvent system. Common systems include ethanol/ethyl acetate or ethanol/ether, which help to remove unreacted starting materials and byproducts, yielding a pure, crystalline solid.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Possible Cause | Recommended Solution |
| Reaction does not start or is very slow | Insufficient acid catalyst. | Ensure the correct molar ratio of thionyl chloride is used. A common ratio is 1.1 to 2.0 equivalents relative to the starting carboxylic acid.[3] |
| Low reaction temperature. | The reaction is often performed at reflux to ensure a reasonable reaction rate. Heat the mixture to reflux and monitor by TLC.[3] | |
| Formation of multiple products (seen on TLC) | Side reactions due to impurities or incorrect conditions. | Ensure the starting material is pure and all solvents are anhydrous. Control the temperature during the dropwise addition of SOCl₂ to prevent overheating. |
| Degradation of the product. | Avoid excessively long reaction times or unnecessarily high temperatures. | |
| Product is an oil or fails to crystallize | Presence of impurities. | Purify the crude product using column chromatography on silica gel before attempting recrystallization.[8] |
| Incorrect solvent for recrystallization. | Experiment with different solvent systems. A good system involves a solvent in which the product is soluble when hot but poorly soluble when cold. Ethanol/ethyl acetate is a good starting point.[6] | |
| Final product is not the hydrochloride salt | Insufficient HCl or loss during workup. | Ensure enough SOCl₂ was used to both catalyze the reaction and protonate the piperidine nitrogen. During workup, avoid basic washes that would deprotonate the amine. If necessary, bubble anhydrous HCl gas through a solution of the free base ester in a suitable solvent (e.g., ether) to precipitate the hydrochloride salt. |
Comparative Data on Synthesis Conditions
The following table summarizes different conditions reported for the esterification of piperidine-2-carboxylic acid derivatives.
| Method | Acid Source | Solvent | Temperature | Time | Reported Yield | Reference Context |
| Method 1 | Thionyl Chloride (SOCl₂) | Methanol | Reflux | 1-16 h | ~95% | General procedure for pyridine methyl ester formation.[3] |
| Method 2 | Anhydrous Formic Acid / Pd/C | Methanol | 30-50 °C | 4-8 h | 76-78% | Synthesis of 4-methyl piperidine-2-carboxylate hydrochloride from a pyridine precursor.[6] |
| Method 3 | 6N Hydrochloric Acid | Ethanol | Reflux | 4-6 h | Not specified | Esterification of 4-methyl-2-piperidinecarboxylic acid hydrochloride.[9] |
| Method 4 | Methyl Iodide / Sodium Hydride | Tetrahydrofuran (THF) | 0 °C to 25 °C | 12 h | Not specified | N-methylation followed by acidification.[7] |
Visualized Guides and Pathways
Chemical Reaction Pathway
Caption: Fischer esterification of piperidine-2-carboxylic acid using SOCl₂/Methanol.
General Experimental Workflow
References
- 1. reddit.com [reddit.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 7. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl piperidine-2-carboxylate hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of Methyl piperidine-2-carboxylate hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chromatogram shows significant peak tailing for Methyl piperidine-2-carboxylate hydrochloride on a silica gel column. What is the cause and how can I resolve it?
A: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1] The primary cause is the interaction between the basic amine group of your compound and the acidic residual silanol groups on the silica surface.[1] This leads to non-specific binding and uneven elution.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, into your mobile phase (typically 0.1-1%). This will neutralize the acidic silanol groups, preventing them from interacting with your compound.
-
Use a Different Stationary Phase: Consider using a deactivated or end-capped silica gel, or an alternative stationary phase like alumina (basic or neutral).
-
Check for Column Overload: Injecting too much sample can also lead to peak tailing.[1] Try reducing the sample concentration and re-running the purification.[1]
Q2: I am experiencing low recovery of my compound from the column. Where might the product be lost?
A: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the stationary phase, especially if the mobile phase is not polar enough to elute it effectively.
-
Incomplete Elution: The chromatography may have been stopped before the compound fully eluted. Ensure you flush the column with a highly polar solvent system at the end of the run to collect any remaining product.
-
Losses During Workup: Significant product loss can occur during post-chromatography steps like solvent evaporation, especially if the compound is volatile or thermally unstable.
Q3: My retention times are inconsistent between different purification runs. What could be causing this variability?
A: Inconsistent retention times in HPLC or column chromatography are often due to a lack of control over experimental conditions.
-
Mobile Phase Composition: Even small variations in the solvent ratio can significantly alter retention times. Always prepare fresh mobile phase and mix the components accurately.
-
Column Temperature: Temperature fluctuations can affect solvent viscosity and analyte solubility, leading to shifts in retention. Using a column oven can provide a stable temperature environment.[2]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting the sample. Insufficient equilibration is a common cause of retention time drift.
Q4: I see an extra peak in my chromatogram, even though my starting material was relatively pure. What could this be?
A: The appearance of unexpected peaks can be due to on-column degradation or the separation of isomers.
-
On-Column Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. The hydrochloride salt form is generally stable, but this is a possibility to consider.
-
Isomers/Rotamers: Piperidine derivatives can sometimes exist as different conformers or rotamers that may separate under specific chromatographic conditions.[3]
-
Contamination: The peak could be an impurity from the solvents, the sample vial, or the system itself. Running a blank gradient can help diagnose system contamination.[1]
Data Presentation
Table 1: Typical Starting Conditions for Column Chromatography
| Parameter | Recommended Condition/Solvent | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for most purifications. |
| Mobile Phase (Eluent) | Dichloromethane (DCM) / Methanol (MeOH) gradient | Start with a low polarity (e.g., 100% DCM) and gradually increase the percentage of polar MeOH to elute the compound. |
| Basic Additive | 0.5 - 1% Triethylamine (Et₃N) in the mobile phase | Neutralizes acidic silanol groups on silica, preventing peak tailing of the basic piperidine compound. |
| Loading Technique | Dry loading (adsorbing the crude product onto a small amount of silica) | Often provides better resolution and sharper peaks compared to wet loading, especially for less soluble compounds. |
Table 2: HPLC Troubleshooting Summary
| Symptom | Possible Cause | Suggested Solution |
| Peak Fronting | Sample overload; sample dissolved in a solvent stronger than the mobile phase. | Reduce sample concentration; dissolve the sample in the mobile phase whenever possible.[4] |
| Split Peaks | Column void or contamination at the column inlet; co-elution of impurities. | Replace or backflush the column; adjust mobile phase to improve resolution.[5] |
| Noisy Baseline | Air bubbles in the system; contaminated mobile phase; detector issues. | Degas the mobile phase; use high-purity HPLC-grade solvents; check detector lamp.[1] |
| Pressure Fluctuations | Leaks in the system; faulty pump check valves or seals. | Check all fittings for leaks; purge the pump; replace seals if necessary. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
This protocol outlines a standard procedure for purifying Methyl piperidine-2-carboxylate hydrochloride from a crude reaction mixture.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane or dichloromethane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 100% Dichloromethane with 1% Et₃N).
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude Methyl piperidine-2-carboxylate hydrochloride in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Gently add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity by adding more of the polar solvent (e.g., increase the percentage of methanol in dichloromethane). A typical gradient might be from 0% to 10% methanol.
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to yield the purified Methyl piperidine-2-carboxylate hydrochloride.
-
Visualizations
Experimental Workflow Diagram
References
Stability and storage conditions for Methyl piperidine-2-carboxylate hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Methyl piperidine-2-carboxylate hydrochloride, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for Methyl piperidine-2-carboxylate hydrochloride?
A1: For optimal stability, Methyl piperidine-2-carboxylate hydrochloride should be stored under controlled conditions. It is a white solid, sometimes crystalline, and should be handled by qualified personnel.[1][2][3]
Q2: Is Methyl piperidine-2-carboxylate hydrochloride sensitive to moisture or air?
A2: As a hydrochloride salt, this compound can be hygroscopic. It is crucial to store it in a tightly sealed container in a dry environment, such as a desiccator, to prevent moisture absorption, which could lead to hydrolysis of the methyl ester.
Q3: What are the visible signs of degradation for this compound?
A3: Any change from its typical white, crystalline appearance, such as discoloration (yellowing or browning), clumping, or an unusual odor, may indicate degradation. If you observe any of these changes, it is advisable to verify the compound's purity before use.
Q4: How should I prepare a stock solution of Methyl piperidine-2-carboxylate hydrochloride?
A4: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use an anhydrous aprotic solvent and store at low temperatures (-20°C or -80°C) in a tightly sealed vial. Avoid repeated freeze-thaw cycles. The stability of the compound in solution is highly dependent on the solvent and storage conditions.
Q5: What are the likely degradation pathways for this compound?
A5: The primary degradation pathway for Methyl piperidine-2-carboxylate hydrochloride is the hydrolysis of the methyl ester group to form piperidine-2-carboxylic acid. This reaction can be catalyzed by moisture and accelerated by elevated temperatures or non-neutral pH conditions.
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Physical Form | White solid / crystalline solid.[2][3] | |
| Temperature | Transport at 2-8°C.[4] Long-term storage in a cool, dry place. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a desiccator. | To protect from moisture and atmospheric oxygen. |
| Container | Tightly sealed, light-resistant container. | To prevent exposure to moisture and light. |
| Location | Store in a well-ventilated area.[1] | General laboratory safety practice. |
| Purity | Commercially available at 98% purity.[5][6] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Inconsistent experimental results or low yield. | Compound degradation. | 1. Check for visual signs of degradation. 2. Confirm the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS). 3. Use a fresh, unopened batch of the compound if degradation is suspected. |
| Compound appears clumpy or discolored. | Moisture absorption or degradation. | Do not use. It is recommended to acquire a new supply of the compound. |
| Difficulty dissolving the compound. | Incorrect solvent or low-quality reagent. | 1. Verify the solubility of Methyl piperidine-2-carboxylate hydrochloride in your chosen solvent. 2. Ensure the solvent is of high purity and anhydrous if required for the reaction. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Preparation:
-
Equilibrate the container of Methyl piperidine-2-carboxylate hydrochloride to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a controlled environment (e.g., under a nitrogen atmosphere in a glove box).
-
Add the appropriate volume of anhydrous solvent (e.g., DCM, DMF) to achieve the target concentration.
-
Mix thoroughly until the compound is fully dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the vials at -20°C or -80°C in a dark, dry place.
-
Before use, allow an aliquot to warm to room temperature before opening.
-
Visual Workflows
Caption: Workflow for receiving and storing the compound.
Caption: Troubleshooting guide for unexpected experimental outcomes.
Caption: Suspected primary degradation pathway via hydrolysis.
References
- 1. chemscene.com [chemscene.com]
- 2. WO2008101247A2 - 6 ' substituted indole and indazole derivatives having 5-ht6 receptor affinity - Google Patents [patents.google.com]
- 3. tdx.cat [tdx.cat]
- 4. (S)-methyl piperidine-2-carboxylate hydrochloride,18650-39-0-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 5. adventchembio.com [adventchembio.com]
- 6. adventchembio.com [adventchembio.com]
Technical Support Center: Synthesis of Piperidine Derivatives
Welcome to the technical support center for the synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Over-Alkylation and Quaternary Salt Formation
Q1: I am trying to perform a simple N-alkylation of a piperidine derivative, but I am getting a significant amount of a water-soluble byproduct and a low yield of my desired product. What is happening?
A: You are likely encountering over-alkylation, which leads to the formation of a quaternary ammonium salt.[1] After the initial alkylation of the secondary piperidine nitrogen to a tertiary amine, a second alkylation can occur. This is a common side reaction because the newly formed tertiary amine is often more nucleophilic than the starting secondary amine, making it susceptible to further reaction with the alkylating agent.[1] This quaternary salt is highly polar and often water-soluble, which complicates purification and can lead to a loss of the desired product during aqueous workups.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Use a 2-3 fold excess of the piperidine starting material relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and is consumed before significant di-alkylation can occur.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., using a syringe pump) to a solution of the piperidine helps to maintain a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.[2]
-
Choice of Base: The reaction of a piperidine with an alkyl halide generates an acid (HX). Adding a non-nucleophilic base can neutralize this acid, preventing the protonation of the starting material and driving the reaction forward.[1] However, a strong base can also promote the formation of the more nucleophilic tertiary amine, potentially increasing the rate of the second alkylation. Weak, non-nucleophilic bases are often preferred.[1]
-
Consider Reductive Amination: This alternative method avoids the use of alkyl halides and therefore eliminates the possibility of quaternary salt formation.[1] It involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent.[3]
Data Presentation: Factors Influencing Quaternary Salt Formation
| Factor | Condition | Effect on Quaternary Salt Formation |
| Stoichiometry | Excess alkylating agent | Increases |
| Excess piperidine | Decreases | |
| Reaction Rate | Fast addition of alkylating agent | Increases |
| Slow addition of alkylating agent | Decreases | |
| Basicity | More nucleophilic tertiary amine intermediate | Increases susceptibility to second alkylation[1] |
| Reaction Conditions | Use of a strong base | Can increase the rate of the second alkylation |
| Reductive amination conditions | Eliminates quaternary salt formation |
Ring-Opening and Ring-Cleavage Reactions
Q2: I am working with a tertiary N-alkylpiperidine and need to cleave the ring. What are the common methods for this, and what are the expected products?
A: Ring-opening of N-alkylpiperidines is often achieved through specific named reactions that lead to predictable products. The two most common methods are the von Braun Reaction and the Hofmann Elimination .
-
Von Braun Reaction: This reaction involves treating a tertiary amine, such as an N-alkylpiperidine, with cyanogen bromide (CNBr).[4][5] The reaction proceeds via a nucleophilic substitution where the piperidine nitrogen attacks the cyanogen, followed by a second substitution where the bromide ion attacks one of the ring carbons, leading to ring cleavage. The products are a cyanamide and an alkyl halide.[6]
-
Hofmann Elimination: This is an elimination reaction that proceeds through a quaternary ammonium hydroxide intermediate.[7] The N-alkylpiperidine is first exhaustively methylated with excess methyl iodide to form the quaternary ammonium iodide. This salt is then treated with silver oxide and water to form the corresponding hydroxide. Upon heating, the hydroxide acts as a base, and an E2 elimination occurs, leading to the formation of an alkene and the expulsion of a tertiary amine.[7][8] The Hofmann rule predicts that the least substituted alkene will be the major product due to the steric bulk of the leaving group.[7][9]
Diagram: von Braun Reaction vs. Hofmann Elimination
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. von Braun Reaction [drugfuture.com]
- 6. von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Aza-Prins Cyclization
Welcome to the technical support center for the aza-Prins cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the optimization of this powerful reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during your aza-Prins cyclization experiments, offering potential causes and recommended solutions.
Problem: Low to No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Catalyst: The chosen Lewis or Brønsted acid may be too weak to effectively promote the formation of the key N-acyliminium ion intermediate.[1][2] | Switch to a more potent Lewis acid such as SnCl₄, BiCl₃, TMSOTf, or a Rhenium(VII) complex.[1] For challenging substrates, highly acidic Brønsted acids like confined imino-imidodiphosphate (iIDP) catalysts can be effective.[1] In some cases, readily available and inexpensive acids like HCl have proven efficient.[3] |
| Poor Solvent Choice: The solvent can significantly influence the reaction rate and outcome.[3] | Acetonitrile has been found to be an effective solvent in certain aza-Prins reactions, leading to high yields and faster reaction times.[3] For reactions involving sulfonamides, toluene at low temperatures has shown improved yields.[4] The use of hexafluoroisopropanol (HFIP) has also been reported to promote the cascade cyclization effectively. |
| Suboptimal Temperature: The reaction may require specific temperature conditions to proceed efficiently. Aza-Prins cyclizations have been shown to be sensitive to temperature, with some reactions not proceeding at room temperature.[5] | Optimization of the reaction temperature is crucial. For instance, increasing the temperature to 50 °C has been shown to facilitate the cyclization of 2-allylpyrrolidines.[5] However, in other systems, lower temperatures (e.g., -20 °C) are necessary to achieve good yields, particularly with sensitive substrates.[4] |
| Steric Hindrance: Bulky substituents on either the aldehyde or the homoallylic amine can impede the reaction.[1] | For sterically hindered aldehydes, stronger catalysts are often required.[1] Alternatively, microwave-assisted synthesis can sometimes overcome the kinetic barriers associated with sterically demanding substrates.[1] |
| Decomposition of Starting Materials or Products: The reaction conditions may be too harsh, leading to the degradation of reactants or the desired product. | Consider using milder reaction conditions, such as a weaker acid or a lower temperature. Prompt neutralization of the reaction mixture upon completion can also prevent product degradation.[5] |
Problem: Poor Diastereoselectivity
| Potential Cause | Recommended Solution |
| Nature of the Carbonyl Compound: The choice of aldehyde or ketone can influence the stereochemical outcome. | The use of 1,2-dicarbonyl compounds instead of simple aldehydes has been shown to favor the formation of the trans-isomer with high selectivity.[6][7] |
| Reaction Temperature: Temperature can affect the transition state energies, thereby influencing the diastereomeric ratio. | Lowering the reaction temperature often leads to higher diastereoselectivity. Systematic screening of temperatures is recommended.[8] |
| Catalyst and Additives: The choice of catalyst and the presence of additives can control the stereochemical pathway. | Chiral phosphoric acids and the use of chiral auxiliaries on the homoallylic amine have been employed to achieve asymmetric aza-Prins-type cyclizations.[6][7] The combination of a Lewis acid and a Brønsted acid can also synergistically promote the reaction and influence stereoselectivity.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for aza-Prins cyclization, and how do I choose the right one?
A1: A variety of Lewis and Brønsted acids are used to catalyze the aza-Prins cyclization. Common Lewis acids include InCl₃, AlCl₃, SnCl₄, and BiCl₃.[1][2] Brønsted acids such as HCl, trifluoroacetic acid (TFA), and camphorsulfonic acid (CSA) are also frequently employed.[3][4][5] The choice of catalyst depends on the specific substrates and the desired outcome. For simple, reactive substrates, a mild Lewis acid like InCl₃ may be sufficient.[2] For less reactive or sterically hindered substrates, a stronger Lewis acid or a highly acidic Brønsted acid may be necessary.[1]
Q2: How does the solvent affect the aza-Prins cyclization?
A2: The solvent plays a critical role in the aza-Prins cyclization by influencing the solubility of reagents, the stability of intermediates, and the overall reaction rate. For example, acetonitrile has been shown to be a superior solvent in some cases, leading to higher yields and shorter reaction times compared to other solvents.[3] In other systems, non-polar solvents like toluene may be preferred, especially at low temperatures.[4] It is advisable to screen a range of solvents during the optimization process.
Q3: My reaction is not proceeding at room temperature. What should I do?
A3: Many aza-Prins cyclizations require elevated temperatures to overcome the activation energy barrier.[5] A systematic increase in temperature (e.g., to 50 °C or 80 °C) should be attempted while monitoring the reaction progress by TLC or LC-MS.[5][6] However, be aware that prolonged heating or excessively high temperatures can lead to side reactions or decomposition.[5]
Q4: I am observing a mixture of diastereomers. How can I improve the stereoselectivity?
A4: Achieving high diastereoselectivity is a common challenge. Several strategies can be employed:
-
Modify the Substrates: The use of 1,2-dicarbonyl compounds has been demonstrated to provide high trans-selectivity.[6][7]
-
Optimize Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[8]
-
Employ Chiral Catalysts or Auxiliaries: For enantioselective reactions, the use of chiral Brønsted acids or attaching a chiral auxiliary to the homoallylic amine can provide excellent stereocontrol.[6][7]
Q5: Can I use ketones instead of aldehydes in the aza-Prins cyclization?
A5: Yes, ketones can be used as substrates in the aza-Prins cyclization, although they are generally less reactive than aldehydes.[9] The reaction of 3-vinyltetrahydroquinolines with 1,2-dicarbonyl compounds, which contain a ketone moiety, proceeds smoothly to give tricyclic benzazocines.[6][7]
Experimental Protocols
General Procedure for Aza-Prins Cyclization with Formaldehyde: [10]
To a solution of the 2-allylpyrrolidine (1.0 equiv) in wet acetonitrile, add aqueous formaldehyde (10 equiv) followed by trifluoroacetic acid (TFA) (1.0 equiv). The reaction mixture is stirred at ambient temperature for 24 hours. Upon completion, the reaction is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Aza-Prins Cyclization of 3-Vinyltetrahydroquinolines with Aldehydes: [3]
A mixture of the 3-vinyltetrahydroquinoline (1.0 equiv), the aldehyde (2.5 equiv), and a solution of HCl in a suitable solvent (e.g., 2 M HCl in Et₂O, 5.0 equiv) in acetonitrile is heated in a screw-capped vial. After the reaction is complete, the mixture is cooled to room temperature and neutralized with a saturated aqueous NaHCO₃ solution. The product is then extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. Purification is achieved through column chromatography.
Visualizations
Caption: A generalized workflow for performing an aza-Prins cyclization experiment.
Caption: A decision-making workflow for troubleshooting low-yield aza-Prins reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Overcoming challenges in the kinetic resolution of disubstituted piperidines
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the kinetic resolution of disubstituted piperidines. Our aim is to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Enantioselectivity (Low Selectivity Factor, s)
-
Q: My kinetic resolution is showing poor enantioselectivity. What are the likely causes and how can I improve it?
A: Low enantioselectivity is a common challenge and can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Substrate Conformation: The spatial arrangement of substituents on the piperidine ring is critical. In many catalytic systems, particularly those using chiral acylating agents like hydroxamic acids, there is a strong preference for the acylation of conformers where the α-substituent is in the axial position.[1][2]
-
Cis- vs. Trans-Isomers: You may observe significant differences in selectivity between cis and trans diastereomers. For example, in the kinetic resolution of 2,3-disubstituted piperidines, the cis-isomers often exhibit higher selectivity factors than their trans counterparts.[2] Conversely, for 2,4-disubstituted piperidines, the trans-isomers may be resolved more selectively.[2] If you are working with a mixture of diastereomers, separating them prior to resolution is highly recommended.
-
-
Catalyst/Enzyme Choice: The choice of catalyst or enzyme is paramount.
-
For Catalytic Acylation: If using an N-heterocyclic carbene (NHC) and chiral hydroxamic acid system, ensure the hydroxamic acid's chirality is appropriate for your substrate. Different chiral hydroxamic acids can lead to vastly different selectivities.[3]
-
For Enzymatic Resolution: Screen a panel of lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) as their enantioselectivities can be highly substrate-dependent.
-
-
Solvent Effects: The reaction solvent can influence the stability of the transition state and thus the enantioselectivity. It is advisable to screen a range of solvents with varying polarities.[1][4] For enzymatic resolutions, non-polar organic solvents like hexane or methyl tert-butyl ether (MTBE) are often effective.[4]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.[5]
-
Issue 2: Low or Stalled Conversion
-
Q: My reaction has stopped at a low conversion, or is proceeding very slowly. What steps can I take to improve the conversion rate?
A: Low or stalled conversion can be frustrating. Consider the following troubleshooting steps:
-
Catalyst/Enzyme Activity:
-
Catalyst Inhibition: In NHC-catalyzed systems, basic functional groups on the piperidine substrate or impurities can potentially inhibit the catalyst. Ensure your starting material is pure.
-
Enzyme Deactivation: Lipases can be denatured by high temperatures or extreme pH. Ensure your reaction conditions are within the optimal range for the chosen enzyme.[5][6] The presence of certain solvents can also strip essential water from the enzyme, leading to deactivation.[7]
-
-
Acylating Agent: The nature of the acylating agent is crucial. In enzymatic resolutions, activated esters like vinyl acetate are commonly used as they produce a non-inhibitory byproduct (acetaldehyde).
-
Moisture Content (for Enzymatic Resolutions): Enzymes require a small amount of water to maintain their active conformation. However, excess water can promote the unwanted hydrolysis of the acylating agent and the product. Optimizing the moisture content of your reaction medium is key.[7]
-
Substrate Reactivity: As mentioned, the conformation of the piperidine ring significantly impacts reactivity. Trans-isomers or conformers with equatorial α-substituents may react much slower than their counterparts.[2]
-
Issue 3: Difficulty in Separating the Product and Unreacted Starting Material
-
Q: I am struggling to separate the acylated piperidine product from the unreacted amine. What are the best methods for separation?
A: The successful separation of the product and the remaining starting material is critical for obtaining enantiomerically pure compounds.
-
Acid-Base Extraction: This is often the most effective method. The unreacted piperidine is basic and can be extracted into an acidic aqueous solution (e.g., dilute HCl). The acylated product (now an amide) is neutral and will remain in the organic layer. Subsequently, the aqueous layer can be basified (e.g., with NaOH) to recover the unreacted amine.
-
Column Chromatography: Silica gel chromatography can also be employed. The amide product is typically less polar than the corresponding free amine, allowing for separation. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent peak tailing of the amine) is a good starting point.
-
Recrystallization: If both the starting material and product are crystalline, recrystallization can be an effective purification method, especially for removing minor impurities.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical selectivity factor (s) I should aim for in a kinetic resolution?
-
A1: A higher selectivity factor is always better. As a general guideline, an s-factor greater than 20 is considered synthetically useful, as it allows for the isolation of the unreacted starting material with high enantiomeric excess (>95% ee) at around 60% conversion.[2] An s-factor above 50 is considered excellent.
-
-
Q2: How do I accurately determine the enantiomeric excess (ee) of my resolved piperidine?
-
A2: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the most common and reliable methods. You will need a suitable chiral stationary phase (e.g., polysaccharide-based columns). It is often necessary to derivatize the amine with a UV-active protecting group (e.g., benzoyl or carbamoyl group) for sensitive UV detection.
-
-
Q3: Can I resolve 2,6-disubstituted piperidines using these methods?
-
A3: 2,6-disubstituted piperidines are often challenging substrates for kinetic resolution by acylation due to steric hindrance around the nitrogen atom, which can render them unreactive in some catalytic systems.[2] However, other methods like enzymatic resolutions or those involving deprotonation might be applicable, depending on the specific substituents.
-
-
Q4: My starting material is a mixture of cis and trans isomers. Should I separate them before the kinetic resolution?
-
A4: Yes, it is highly recommended. As detailed in the troubleshooting guide, cis and trans isomers of disubstituted piperidines can exhibit vastly different reactivities and selectivities in kinetic resolution.[2] Resolving a mixture of diastereomers will likely lead to a complex mixture of products and unreacted starting materials with varying and potentially low enantiomeric excesses, complicating purification and analysis.
-
-
Q5: What is the maximum theoretical yield for one enantiomer in a kinetic resolution?
-
A5: The maximum theoretical yield for one enantiomer in a classical kinetic resolution is 50%.[2] One enantiomer is consumed to form the product, while the other remains as the unreacted starting material.
-
Quantitative Data Summary
The following tables summarize representative data from the kinetic resolution of various disubstituted piperidines using a chiral hydroxamic acid/NHC catalytic system.
Table 1: Kinetic Resolution of 2,3-Disubstituted Piperidines
| Entry | Substrate | Configuration | s-factor | Conversion (%) |
| 1 | 2-phenylpiperidin-3-ol | cis | 24 | 33 |
| 2 | 2-phenylpiperidin-3-ol | trans | ~1 | 14 |
| 3 | 2-(4-methoxyphenyl)piperidin-3-ol | cis | 18 | 42 |
| 4 | 2-(4-methoxyphenyl)piperidin-3-ol | trans | 2 | 11 |
Data sourced from literature.[2] Conditions may vary.
Table 2: Kinetic Resolution of 2,4-Disubstituted Piperidines
| Entry | Substrate | Configuration | s-factor | Conversion (%) |
| 1 | Methyl 4-phenylpiperidine-2-carboxylate | cis | 2 | 48 |
| 2 | Methyl 4-phenylpiperidine-2-carboxylate | trans | 11 | 49 |
| 3 | 4-(tert-butyl)2-phenylpiperidine | cis | 1 | 5 |
| 4 | 4-(tert-butyl)2-phenylpiperidine | trans | 52 | 40 |
Data sourced from literature.[2] Conditions may vary.
Table 3: Kinetic Resolution of 2,5-Disubstituted Piperidines
| Entry | Substrate | Configuration | s-factor | Conversion (%) |
| 1 | 5-phenylpiperidin-2-yl)methanol | cis | 14 | 41 |
| 2 | 5-phenylpiperidin-2-yl)methanol | trans | 4 | 34 |
| 3 | 5-(4-fluorophenyl)piperidin-2-yl)methanol | cis | 21 | 55 |
| 4 | 5-(4-fluorophenyl)piperidin-2-yl)methanol | trans | 5 | 29 |
Data sourced from literature.[2] Conditions may vary.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Disubstituted Piperidine
-
Preparation: To a flame-dried round-bottom flask, add the racemic disubstituted piperidine (1.0 equiv.) and an anhydrous, non-polar organic solvent (e.g., MTBE or hexane, to a concentration of ~0.1 M).
-
Acylating Agent: Add the acylating agent (e.g., vinyl acetate, 0.6 equiv.).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-45 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the starting material and product.
-
Work-up: Once the desired conversion (typically ~50%) is reached, filter off the immobilized enzyme and wash it with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the acylated product from the unreacted amine using acid-base extraction or column chromatography as described in the troubleshooting section.
-
Analysis: Determine the enantiomeric excess of the purified, unreacted amine and the acylated product.
Protocol 2: General Procedure for NHC/Chiral Hydroxamic Acid-Catalyzed Kinetic Resolution
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral hydroxamic acid catalyst (5-10 mol%), the achiral NHC precatalyst (5-10 mol%), and an anhydrous solvent (e.g., toluene or dichloromethane).
-
Substrate Addition: Add the racemic disubstituted piperidine (1.0 equiv.).
-
Acylating Agent: Add the acylating agent (e.g., a suitable anhydride or activated ester, 0.5-0.6 equiv.).
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature).
-
Monitoring: Monitor the reaction's progress by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Work-up: When the reaction has reached the desired conversion, quench the reaction (e.g., by adding a small amount of water or methanol).
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to separate the acylated piperidine from the unreacted starting material.
Visualizations
Caption: General workflow for the kinetic resolution of a racemic piperidine.
Caption: Troubleshooting decision tree for low selectivity in kinetic resolution.
Caption: Simplified catalytic cycle for NHC/hydroxamic acid-mediated acylation.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nuffieldfoundation.org [nuffieldfoundation.org]
- 6. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl Piperidine-2-carboxylate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from Methyl piperidine-2-carboxylate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of Methyl piperidine-2-carboxylate hydrochloride?
A1: Depending on the synthetic route, common impurities can include:
-
Unreacted Starting Materials: Such as pyridine or related precursors.
-
Byproducts: Arising from side reactions during synthesis, for instance, the formation of 4,4'-bipyridine during the reduction of pyridine.[1]
-
Diastereomers: Cis and trans isomers of the methyl piperidine-2-carboxylate may be present.
-
Reagent-Related Impurities: Byproducts from reagents used in the reaction that may have similar polarities to the desired product.
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation, often leading to discoloration (e.g., a yellow tint).[1]
-
Residual Solvents: Solvents used in the synthesis or workup that are not completely removed.
-
Water: Can be a significant impurity, particularly after aqueous workup procedures.[1]
Q2: My purified Methyl piperidine-2-carboxylate hydrochloride has a yellow tint. What causes this and how can it be removed?
A2: A yellow discoloration is typically due to oxidation products.[1] While this may not affect all downstream applications, for high-purity requirements, purification is recommended. Distillation of the free base before salt formation is an effective method to remove colored impurities. To prevent discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat.
Q3: I am observing two peaks for my compound during HPLC analysis, even after purification. What could be the reason?
A3: The presence of two peaks for piperidine derivatives in their free base or acid form during HPLC analysis can be due to the slow interconversion between two conformations of the piperidine ring on the chromatographic timescale. This can sometimes be resolved by adjusting the mobile phase pH, adding buffers, or using a different column chemistry. For hydrochloride salts, this is less common, but if observed, it could indicate the presence of diastereomers (cis/trans isomers) that were not fully separated.
Q4: Which purification method is most suitable for my sample of Methyl piperidine-2-carboxylate hydrochloride?
A4: The best purification method depends on the nature of the impurities and the desired final purity.
-
For removing minor, non-polar impurities and achieving high crystallinity: Recrystallization is often the most effective method.
-
For separating a mixture of impurities with different polarities: Flash column chromatography is a suitable choice.
-
For removing residual water: Azeotropic distillation or drying over a suitable agent like solid potassium hydroxide (for the free base) before salt formation can be effective.[1]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Symptom | Possible Cause | Solution |
| Significant loss of product during recrystallization. | Incorrect Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. | Screen for a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. A binary solvent system (a "good" solvent and an "anti-solvent") can also be effective.[2] |
| Excessive Solvent Volume: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor.[2] | Use the minimum amount of hot solvent necessary to completely dissolve the crude product to ensure the solution is saturated upon cooling.[2] | |
| Cooling Rate is Too Rapid: Fast cooling can lead to the formation of small, impure crystals and trap impurities.[2] | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the growth of larger, purer crystals.[2] |
Issue 2: Oiling Out During Recrystallization
| Symptom | Possible Cause | Solution |
| The compound separates as an oil instead of a solid during cooling. | High Concentration of Impurities: Impurities can lower the melting point of the mixture, leading to oiling out. | Attempt a preliminary purification step, such as an acid-base extraction, before recrystallization.[3] |
| Cooling Too Rapidly: The solution becomes supersaturated too quickly for crystals to nucleate.[3] | Reheat the solution to dissolve the oil, then allow it to cool more slowly. Adding a seed crystal can help induce proper crystallization. Scratching the inside of the flask with a glass rod at the solvent surface can also initiate crystallization.[3] | |
| Inappropriate Solvent: The solvent may be too non-polar for the compound. | Add a small amount of a more polar solvent to the hot solution to increase the solubility of the compound and prevent oiling out. |
Issue 3: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Solution |
| The compound and impurities elute together. | Incorrect Eluent System: The polarity of the solvent system is not optimized for separation. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (Rf of the target compound around 0.3). |
| Compound Adherence to Silica Gel: Basic compounds like piperidine derivatives can interact strongly with the acidic silica gel, leading to peak tailing. | Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to reduce peak tailing. | |
| Column Overloading: Too much sample was loaded onto the column. | Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
Data Presentation
Table 1: Recrystallization Solvent Systems and Reported Yields for Piperidine Carboxylate Derivatives
| Compound | Solvent System | Yield (%) | Purity/Melting Point | Reference |
| 4-methyl piperidine-2-carboxylic acid, ethyl ester hydrochloride | Petroleum ether / Ethyl acetate | 92 | Faint yellow solid | [4] |
| N-methyl piperidine-2-carboxylic acid-2,6-xylidide hydrochloride | Ethanol, cooled to 0°C, washed with acetone | 92 | 262°-64° C | [5] |
| N-methyl piperidine-2-carboxylic acid-2,6-xylidide hydrochloride | Ethanol (after azeotropic distillation with toluene) | 90 | 262°-64° C | [5] |
Table 2: Exemplary Flash Column Chromatography Conditions for Piperidine Derivatives
| Compound Type | Stationary Phase | Eluent System | Observations | Reference |
| N-benzyl piperidine derivatives | Silica Gel | Hexane-EtOAc (95:5 to 80:20) | Successful separation of cis and trans isomers. | [6] |
| Substituted piperidine derivative | Silica Gel | CHCl3/MeOH (95:5) | Purification of a complex piperidine derivative. | [7] |
| N-Boc-piperidinyl-pyrazole-carboxylates | Silica Gel | Acetone/n-hexane (gradient) | Good yields and separation of regioisomers. |
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (e.g., Ethanol/Ethyl Acetate)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude Methyl piperidine-2-carboxylate hydrochloride in a minimal amount of hot ethanol (the "good" solvent).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add ethyl acetate (the "anti-solvent") dropwise with swirling until the solution becomes slightly turbid.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution at the boiling point.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethanol and ethyl acetate to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3. For this class of compounds, mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) are common. Add ~1% triethylamine to the eluent if peak tailing is observed on the TLC plate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If a strong solvent is used for dissolution, it is preferable to pre-adsorb the sample onto a small amount of silica gel (dry loading). Apply the sample carefully to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methyl piperidine-2-carboxylate hydrochloride.
Visualizations
Caption: Workflow for purification by recrystallization.
Caption: General workflow for purification by column chromatography.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: N-Debenzylation of Piperidine Intermediates
Welcome to the technical support center for the N-debenzylation of piperidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this crucial deprotection step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the N-debenzylation of piperidine intermediates in a question-and-answer format.
Q1: My N-debenzylation reaction is showing low to no conversion. What are the common causes and how can I resolve this?
A1: Low or no conversion in N-debenzylation reactions is a frequent issue. Several factors could be responsible:
-
Catalyst Inactivity or Poisoning: The palladium catalyst is susceptible to poisoning by various functional groups, such as thiols or even the amine product itself.[1][2][3] Ensure your substrate and reagents are free from potential poisons. If catalyst poisoning is suspected, consider using a more robust catalyst or pre-treating your substrate to remove impurities. Using a fresh batch of catalyst is also recommended.
-
Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid) may be depleted.[3] Ensure you are using a sufficient excess of the hydrogen donor. For reactions using hydrogen gas, ensure the system is properly sealed and under adequate pressure.[4]
-
Poor Catalyst Quality or Loading: The quality and percentage of palladium on the carbon support can significantly impact the reaction rate.[3][4] Using a higher loading of catalyst (e.g., 10% Pd/C instead of 5%) or increasing the weight percentage of the catalyst relative to the substrate can improve conversion.[3][4]
-
Solvent Choice: The choice of solvent can influence the reaction's success.[1][5] Protic solvents like methanol or ethanol are commonly used and generally effective.[1] In some cases, using trifluoroethanol as a solvent can prevent N-alkylation side reactions that can occur with other alcoholic solvents.[5]
-
Steric Hindrance: If the benzyl group is sterically hindered, the reaction may require more forcing conditions, such as higher temperature or pressure, or alternative catalysts.[1]
Q2: My reaction is incomplete, and I observe a mixture of starting material and product. How can I drive the reaction to completion?
A2: Incomplete reactions can often be pushed to completion by adjusting the reaction conditions:
-
Increase Reaction Time: Some debenzylations are slow and may require extended reaction times.[3] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Increase Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, be cautious as this can also lead to side product formation.
-
Optimize Catalyst System: A combination of catalysts, such as 10% Pd/C and 20% Pd(OH)₂/C (Pearlman's catalyst), has been shown to be more effective for challenging debenzylations than either catalyst alone.[6] Pearlman's catalyst is often considered more active for N-debenzylation.[7]
-
Add an Acid: The addition of a mild acid, like acetic acid, can facilitate the reaction, particularly when the amine product might be inhibiting the catalyst.[4][8][9] The acid protonates the newly formed piperidine, preventing it from poisoning the catalyst surface.[4]
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A3: Side reactions can lower your yield and complicate purification. Common side reactions include:
-
N-Alkylation: When using alcoholic solvents like methanol or ethanol, N-alkylation of the deprotected piperidine can occur.[5] This can be mitigated by using a non-alkylating solvent like trifluoroethanol.[5]
-
Ring Hydrogenation: If your piperidine ring is part of an aromatic system (e.g., pyridine), reduction of this ring can occur under harsh conditions. Using milder conditions or a more selective catalyst can help avoid this.
-
Dehalogenation: If your molecule contains aryl halides, dehalogenation can compete with debenzylation.[10][11] Careful selection of the catalyst and reaction conditions is crucial to achieve selective debenzylation.[11]
Q4: Are there alternatives to palladium-catalyzed hydrogenation for N-debenzylation?
A4: Yes, several alternative methods exist, which can be particularly useful if your substrate is incompatible with catalytic hydrogenation:
-
Acid-Mediated Deprotection: Strong acids like HBr in acetic acid can cleave N-benzyl groups, although this method is not suitable for acid-labile substrates.[7]
-
Oxidative Deprotection: A system of potassium tert-butoxide (KOtBu) in DMSO with an oxygen atmosphere can effectively debenzylate a variety of nitrogen-containing heterocycles.[12][13]
-
Magnesium and Ammonium Formate: In some cases, magnesium powder with ammonium formate in ethylene glycol under microwave irradiation has been reported as a rapid and efficient method for N-debenzylation.[3]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common N-debenzylation issues.
Caption: A flowchart for troubleshooting common N-debenzylation problems.
Quantitative Data Summary
The following tables summarize key quantitative data from various N-debenzylation methods to aid in experimental design and comparison.
Table 1: Comparison of Catalytic Systems for N-Debenzylation
| Catalyst System | Substrate Type | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | N-benzyl piperidine | H₂ (balloon) | EtOH | RT | Overnight | High | [14] |
| 10% Pd/C & 20% Pd(OH)₂/C | Benzyl ethers/amines | H₂ | Various | RT | Halved vs single catalyst | High | [6] |
| 10% Pd/C + 10% Nb₂O₅/C | N-benzyl aniline | H₂ (balloon) | MeOH | RT | 0.75 | 99 | [15] |
| 10% Pd/C | N-benzyl fentanyl | Ammonium formate | MeOH | RT | 20 | Variable | [3] |
| 20% Pd(OH)₂/C | N-Boc, N-Bn protected 2-aminopyridine | H₂ (1 atm) | EtOH | 60 | 14 | >90 | [8] |
Table 2: Alternative N-Debenzylation Methods
| Reagents | Substrate Type | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| KOtBu, O₂ | N-benzylated heterocycles | DMSO | RT | 10 min - 2h | High | [12] |
| Mg powder, Ammonium formate | N-benzyl piperidine | Ethylene glycol | Microwave | < 3 min | - | [3] |
| HBr | Benzyl ether/amine | Acetic Acid | Reflux | - | - | [7] |
Detailed Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol is a general procedure for N-debenzylation via catalytic transfer hydrogenation.
-
Preparation: In a round-bottom flask, dissolve the N-benzyl piperidine intermediate (1.0 eq.) in methanol (approx. 0.1 M concentration).
-
Addition of Reagents: Add ammonium formate (3.0-5.0 eq.) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10-20 wt% of the substrate).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by column chromatography or crystallization.
Protocol 2: Hydrogenolysis using Pd(OH)₂/C (Pearlman's Catalyst) with Hydrogen Gas
This protocol is suitable for more challenging debenzylations.
-
Preparation: To a solution of the N-benzyl piperidine intermediate (1.0 eq.) in ethanol (approx. 0.05 M), add acetic acid (1.5 eq.).[8]
-
Catalyst Addition: Carefully add 20% Pd(OH)₂/C (15 wt% of the substrate) to the solution.[8]
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or conduct the reaction in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this three times).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 60 °C) under a hydrogen atmosphere.[8] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Isolation: Concentrate the combined filtrate under reduced pressure and purify the residue as required.
Protocol 3: Oxidative N-Debenzylation using KOtBu/DMSO/O₂
This method provides an alternative for substrates incompatible with hydrogenation.
-
Preparation: Dissolve the N-benzyl piperidine intermediate (1.0 eq.) in anhydrous DMSO in a flame-dried flask.
-
Base Addition: While stirring at room temperature, add a solution of potassium tert-butoxide (KOtBu) in THF (e.g., 1 M solution, 7.0 eq.).[12]
-
Oxidation: Bubble oxygen gas through the solution using a gas dispersion tube for 10-20 minutes, or until the reaction is complete as monitored by TLC.[12] For sensitive substrates, the reaction can be cooled to 0 °C.[12]
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 times).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Relationships in N-Debenzylation
The following diagram illustrates the key factors influencing the outcome of an N-debenzylation reaction.
Caption: Key factors influencing the success of N-debenzylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. reddit.com [reddit.com]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nacatsoc.org [nacatsoc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Epimerization During Piperidine Synthesis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with epimerization during piperidine synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help you maintain stereochemical integrity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant concern in piperidine synthesis?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted, converting one diastereomer into another.[1][2] This is a critical issue in the synthesis of chiral piperidines because different stereoisomers of a molecule can exhibit vastly different biological activities, pharmacological properties, and safety profiles.[3] Uncontrolled epimerization leads to a mixture of diastereomers, which can be challenging to separate and may result in a final product with reduced efficacy or undesired side effects.
Q2: What are the primary causes of epimerization during piperidine synthesis?
A2: Epimerization is often catalyzed by acids or bases and can also be induced by heat. The most common mechanism involves the deprotonation of an acidic proton at a stereocenter, leading to the formation of a planar enolate or a similar intermediate. Reprotonation of this intermediate can then occur from either face, resulting in a mixture of epimers.[1] Key factors that can induce epimerization include the use of strong bases or acids, elevated reaction temperatures, the choice of solvent, and prolonged reaction times.[1][4]
Q3: Which positions on the piperidine ring are most susceptible to epimerization?
A3: Protons at stereocenters adjacent to a carbonyl group or other electron-withdrawing groups are particularly susceptible to abstraction, making these positions prone to epimerization under basic or acidic conditions. In the context of piperidine synthesis, this is often a concern when forming substituted piperidones, which are common intermediates.[5] Additionally, the α-amino C-H bond can be a site for epimerization, especially through radical-mediated pathways.[2][6]
Q4: Can epimerization be a reversible process?
A4: Yes, epimerization is often a reversible process where either diastereomer can convert to the other until a thermodynamic equilibrium is reached.[2] This means that even if a reaction initially produces a single, less stable diastereomer, it can epimerize to the more stable isomer under the reaction conditions.[7] This principle can be exploited, for instance, in light-mediated epimerization methods that convert a less stable, but more easily synthesized, stereoisomer into the more thermodynamically stable one.[2][6]
Troubleshooting Guide
Issue 1: Formation of an unexpected mixture of diastereomers.
-
Symptom: NMR or chiral HPLC analysis of the crude product shows a mixture of diastereomers where a single diastereomer was expected.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Citation |
| Use of a strong base | Switch to a weaker or more sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in stoichiometric amounts. | [1] |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., 0 °C or below) to slow down the rate of epimerization. | [1] |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the time the product is exposed to epimerizing conditions. | [1] |
| Inappropriate solvent choice | Polar aprotic solvents like DMF can sometimes promote epimerization. If solubility allows, consider using a less polar solvent. | [4] |
Issue 2: Epimerization during the work-up procedure.
-
Symptom: The desired diastereomer is observed during reaction monitoring, but a mixture is isolated after work-up.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Citation |
| Basic or acidic aqueous work-up | During the work-up of a cyclization reaction to form a piperidine derivative, the use of a strong base (like NaOH from quenching NaH with water) can cause rapid epimerization. | [3] |
| Use a buffered solution (e.g., phosphate buffer at pH 7) or a saturated ammonium chloride solution for quenching to maintain a neutral pH. | [3] |
Quantitative Data on Diastereomeric Ratios
The following tables summarize quantitative data on diastereomeric ratios (d.r.) achieved under various reaction conditions, providing a reference for selecting optimal parameters to control stereochemistry.
Table 1: Effect of Base and Temperature on Epimerization
| Substrate | Base | Temperature (°C) | Solvent | Diastereomeric Ratio (trans:cis) | Citation |
| N-Boc-cis-2,4-disubstituted piperidine | KOtBu | -78 | THF | 90:10 | |
| N-Boc-cis-2,5-disubstituted piperidine | KOtBu | -78 | THF | 85:15 | |
| N-Boc-cis-2,6-disubstituted piperidine | KOtBu | -78 | THF | 95:5 |
Table 2: Diastereoselective Reduction of Substituted Pyridines
| Substrate | Catalyst | Solvent | Diastereomeric Ratio (cis:trans) | Citation |
| N-Boc-2,4-disubstituted pyridine | PtO₂ | AcOH | >95:5 | |
| N-Boc-2,5-disubstituted pyridine | PtO₂ | AcOH | 80:20 | |
| N-Boc-3,5-disubstituted pyridine | Pd/C | MeOH | 30:70 |
Table 3: Photocatalytic Epimerization to the More Stable Diastereomer
| Substrate (Less Stable Isomer) | Photocatalyst | Hydrogen Atom Transfer (HAT) Agent | Solvent | Final Diastereomeric Ratio (>95:5 in all cases) | Citation |
| syn-2,3-disubstituted piperidine | [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ | PhSH | MeOH | anti | [2][6] |
| anti-2,4-disubstituted piperidine | [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ | PhSH | MeOH | syn | [2] |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Reduction of a Substituted Pyridine
This protocol describes the hydrogenation of a substituted pyridine to yield a cis-disubstituted piperidine with high diastereoselectivity.
-
Preparation: To a solution of the substituted pyridine (1.0 eq) in acetic acid (0.1 M), add platinum(IV) oxide (PtO₂, 10 mol%).
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (50 psi).
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired piperidine diastereomer.
Protocol 2: Base-Mediated Epimerization to the Thermodynamic Product
This protocol allows for the epimerization of a less stable cis-piperidine ester to the more stable trans-diastereomer.
-
Reaction Setup: Dissolve the diastereomerically pure cis-piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.05 M) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (KOtBu, 1.1 eq) in THF to the cooled reaction mixture.
-
Epimerization: Stir the reaction at -78 °C for 2 hours. Monitor the progress of the epimerization by quenching small aliquots and analyzing by NMR or HPLC.
-
Quenching: Carefully quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting mixture of diastereomers by flash column chromatography to isolate the desired trans-piperidine.
Visualizations
Caption: General experimental workflow for stereoselective piperidine synthesis.
References
- 1. Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. figshare.com [figshare.com]
- 5. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Hydrogenation of Pyridine Precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalytic hydrogenation of pyridine precursors. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for pyridine hydrogenation?
A1: The most frequently used catalysts for the hydrogenation of pyridines are precious metal catalysts, particularly those from the platinum group.[1] These include:
-
Palladium on Carbon (Pd/C): Widely utilized for its efficiency, often in the presence of an acidic additive to facilitate the reduction of the pyridine ring.[1][2]
-
Platinum(IV) Oxide (PtO₂ or Adams' catalyst): Effective for the hydrogenation of substituted pyridines, typically used in an acidic solvent like glacial acetic acid.[2][3]
-
Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃): Known for their high activity under mild conditions, showing broad functional group tolerance.[2][4]
-
Ruthenium-based catalysts: Highly efficient for the diastereoselective cis-hydrogenation of substituted pyridines under mild conditions.[2]
Non-noble metal catalysts like Nickel are more cost-effective but often require more demanding reaction conditions, such as higher pressures and temperatures.[2]
Q2: Why is my pyridine hydrogenation reaction not proceeding or showing low conversion?
A2: Several factors can contribute to low or no conversion in a pyridine hydrogenation reaction:
-
Catalyst Poisoning: The nitrogen atom in both the pyridine precursor and the piperidine product can act as a Lewis base and poison the catalyst by binding to the metal center.[1][4] This can be mitigated by using an acidic solvent or additive to protonate the nitrogen, making it less likely to coordinate to the catalyst.[1][4]
-
Aromatic Stability of the Pyridine Ring: The inherent aromaticity of the pyridine ring makes it stable and requires a potent catalytic system to achieve hydrogenation.[1][5] Milder catalysts or reaction conditions may not be sufficient.
-
Insufficient Hydrogen Pressure or Temperature: Many pyridine hydrogenations require elevated hydrogen pressure and temperature to overcome the activation energy of the reaction.[1][6] Conditions that are too mild will result in low conversion.
-
Catalyst Deactivation: The catalyst may deactivate over time due to various reasons, including poisoning or changes in its physical structure.[7][8]
Q3: How can I improve the selectivity of my pyridine hydrogenation reaction, especially with functionalized pyridines?
A3: Achieving high chemoselectivity is a critical consideration when hydrogenating substituted pyridines to avoid the reduction of other sensitive functional groups.[1] Here are some strategies:
-
Catalyst Choice: The choice of catalyst is paramount. For instance, iridium-based catalysts have demonstrated excellent chemoselectivity for reducing pyridines while preserving functional groups like alkenes, esters, and azides.[1] Rhodium-based catalysts also show broad functional group tolerance.[2][4]
-
Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent can significantly impact selectivity. Milder conditions are generally preferred to minimize side reactions.
-
Acidic Additives: The use of acidic additives can protonate the pyridine nitrogen, facilitating its reduction while potentially leaving other functional groups unaffected.[1][2]
-
Homogeneous Catalysts: Homogeneous catalysts can offer high selectivity under mild conditions, although their separation from the product can be challenging.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Conversion | 1. Catalyst poisoning by the nitrogen atom.[1][4] 2. Insufficiently active catalyst for the specific substrate. 3. Reaction conditions (temperature, pressure) are too mild.[6] 4. Catalyst deactivation.[7] | 1. Add an acidic solvent (e.g., acetic acid) or an additive to protonate the pyridine nitrogen.[1][2] 2. Switch to a more active catalyst such as Rhodium or Ruthenium-based catalysts.[2] 3. Increase the hydrogen pressure and/or temperature.[6] 4. Use a fresh batch of catalyst. |
| Poor Chemoselectivity (Reduction of other functional groups) | 1. The catalyst and conditions are too harsh, leading to over-reduction.[4] 2. The chosen catalyst is not selective for the pyridine ring over other functional groups. | 1. Employ milder reaction conditions (lower temperature and pressure).[2] 2. Select a catalyst known for high chemoselectivity, such as an Iridium or Rhodium-based catalyst.[1] 3. Consider using a homogeneous catalyst for higher selectivity under mild conditions.[1] |
| Dehalogenation of Halogenated Pyridines | The hydrogenation conditions are causing the removal of the halogen substituent.[4] | This is a common issue. If dehalogenation is undesired, alternative synthetic routes might be necessary. If the goal is to both hydrogenate and dehalogenate, hydrogenation can be an efficient one-step method.[6] |
| Product Mixture of Partially and Fully Hydrogenated Products | 1. Incomplete reaction due to insufficient reaction time, temperature, or pressure. 2. Catalyst deactivation during the reaction. | 1. Increase the reaction time, temperature, or hydrogen pressure. 2. Ensure the catalyst loading is adequate and that the catalyst is active. |
| Difficulty in Catalyst Separation | Use of a homogeneous catalyst.[1] | 1. If possible, switch to a heterogeneous catalyst which can be easily filtered off.[1] 2. If a homogeneous catalyst is necessary, employ techniques like extraction or chromatography for product purification. |
Catalyst Performance Data
The following table summarizes the performance of various catalysts for pyridine hydrogenation based on published data.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion/Yield (%) | Selectivity (%) | Reference |
| Rh₂O₃ | 2,6-lutidine | TFE | 40 | 5 | 16 | >99 | - | [4] |
| Rh₂O₃ | Various functionalized pyridines | TFE | 40 | 5 | 16 | High | Tolerates alcohols, amines, carbonyls | [4] |
| PtO₂ | Substituted Pyridine | Glacial Acetic Acid | Room Temp | 50-70 | - | High | - | [1][3] |
| Pd/C | Pyridinecarbonitriles | Water/DCM with H₂SO₄ | 30 | 6 | 5.5 | 100 | 98 (to piperidine) | [9] |
| Bimetallic Pd-based | Pyridine | - | 60 | 70 | - | 99 | 99 (to piperidine) | [10] |
| Rh/KB (Electrocatalytic) | Pyridine | Water | Ambient | Ambient | - | Quantitative | High | [2][11] |
Experimental Protocols
General Procedure for Hydrogenation using PtO₂ in Acetic Acid
This protocol is a general guideline for the hydrogenation of a substituted pyridine using Platinum(IV) oxide (Adams' catalyst).
Materials:
-
Substituted pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
High-pressure hydrogenation reactor
-
Inert gas (e.g., Nitrogen or Argon)
-
Hydrogen gas
-
Filtration agent (e.g., Celite®)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine in glacial acetic acid.
-
Catalyst Addition: Carefully add the PtO₂ catalyst (typically 1-5 mol%) to the solution.
-
Sealing and Purging: Securely seal the reactor and connect it to the hydrogenation apparatus. Purge the reactor multiple times with an inert gas to remove air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]
-
Reaction: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature) until the reaction is complete (monitoring by TLC or GC/MS is recommended).[2]
-
Work-up:
-
Carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[1]
-
Separate the organic layer and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by distillation or column chromatography as needed.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. thalesnano.com [thalesnano.com]
- 7. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl Piperidine-2-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to Methyl piperidine-2-carboxylate hydrochloride, a key building block in the development of various pharmaceutical agents. The comparison focuses on objectivity, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Introduction
Methyl piperidine-2-carboxylate hydrochloride, also known as methyl pipecolinate hydrochloride, is a valuable chiral intermediate in the synthesis of a range of bioactive molecules. Its piperidine core is a prevalent scaffold in many drug candidates. The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness in the drug development pipeline. This guide compares two common approaches: a two-step synthesis from pyridine-2-carboxylic acid and a more direct, one-step route from piperidine-2-carboxylic acid.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to Methyl piperidine-2-carboxylate hydrochloride.
| Parameter | Route 1: From Pyridine-2-carboxylic Acid | Route 2: From Piperidine-2-carboxylic Acid |
| Starting Material | Pyridine-2-carboxylic acid | Piperidine-2-carboxylic acid |
| Key Steps | 1. Esterification 2. Catalytic Hydrogenation | 1. Esterification |
| Reagents | Methanol, Acid Catalyst (e.g., H₂SO₄) or SOCl₂, Hydrogen, Catalyst (e.g., Pt/C) | Methanol, Thionyl Chloride (SOCl₂) |
| Overall Yield | Moderate (Typically 60-70%) | High (Often quantitative)[1] |
| Reaction Conditions | Esterification: Reflux. Hydrogenation: Elevated H₂ pressure (e.g., 10 atm), 90-100 °C[2] | 0 °C to Reflux |
| Scalability | Moderate; requires high-pressure hydrogenation equipment. | High; uses standard laboratory glassware. |
| Purity of Final Product | Good, requires purification after each step. | High, often crystallizes directly from the reaction mixture. |
| Safety Considerations | Use of flammable hydrogen gas under pressure. | Use of corrosive and toxic thionyl chloride. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in each synthetic route.
References
Unveiling Molecular Architecture: A Comparative Guide to 1H and 13C NMR for Structural Confirmation
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical cornerstone. Among the arsenal of analytical techniques available to researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) and Carbon-13 (¹³C) NMR, stands as a preeminent and indispensable tool. This guide provides an objective comparison of ¹H and ¹³C NMR for the structural confirmation of small molecules, using the well-characterized non-steroidal anti-inflammatory drug (NSAID) Ibuprofen as a model compound. We will delve into the experimental data, detailed protocols, and a comparison with alternative techniques, offering a comprehensive resource for professionals in the field.
The Power of NMR in Structural Elucidation
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are exquisitely sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.
¹H NMR spectroscopy provides information about the number of different types of protons, their relative numbers, their electronic environment, and the connectivity between adjacent protons through spin-spin coupling.
¹³C NMR spectroscopy reveals the number of different types of carbon atoms in a molecule and their electronic environment. Due to the low natural abundance of the ¹³C isotope, proton decoupling is often employed to simplify the spectrum and enhance sensitivity, resulting in a spectrum where each unique carbon appears as a single peak.
Comparative Analysis: ¹H NMR vs. ¹³C NMR for Ibuprofen
To illustrate the complementary nature of ¹H and ¹³C NMR, let's examine the spectral data for Ibuprofen.
Table 1: ¹H NMR Data for Ibuprofen in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.21 | d | 2H | 8.1 | Ar-H |
| 7.09 | d | 2H | 8.1 | Ar-H |
| 3.69 | q | 1H | 7.1 | CH-COOH |
| 2.44 | d | 2H | 7.2 | CH₂-Ar |
| 1.84 | m | 1H | - | CH-(CH₃)₂ |
| 1.49 | d | 3H | 7.1 | CH₃-CH |
| 0.89 | d | 6H | 6.6 | (CH₃)₂-CH |
| 10-12 (broad) | s | 1H | - | COOH |
Data extracted from various sources and compiled.
Table 2: ¹³C NMR Data for Ibuprofen in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 181.4 | COOH |
| 140.9 | Quaternary Ar-C |
| 137.2 | Quaternary Ar-C |
| 129.5 | Ar-CH |
| 127.4 | Ar-CH |
| 45.2 | CH-COOH & CH₂-Ar (Overlapping) |
| 30.2 | CH-(CH₃)₂ |
| 22.5 | (CH₃)₂-CH |
| 18.2 | CH₃-CH |
Data extracted from various sources and compiled.
From these tables, we can see that ¹H NMR provides rich detail on proton connectivity, for instance, the quartet at 3.69 ppm indicates a CH group adjacent to a CH₃ group, and the doublet at 1.49 ppm confirms this methyl group. ¹³C NMR, on the other hand, clearly distinguishes the carbonyl carbon of the carboxylic acid at a characteristic downfield shift of 181.4 ppm and provides a count of the unique carbon environments. The overlapping signal at 45.2 ppm in the ¹³C spectrum highlights a limitation that can be resolved using two-dimensional NMR techniques.
Experimental Protocols
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound (e.g., Ibuprofen) for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum and for the spectrometer's lock system.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field and, consequently, sharp spectral lines. This is an optimization process to maximize spectral resolution.
-
Tune and match the probe for the ¹H or ¹³C nucleus to ensure efficient transfer of radiofrequency power.
-
-
Data Acquisition:
-
For ¹H NMR:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (e.g., 1-2 seconds) to allow for the protons to return to their equilibrium state between pulses.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and provide a nuclear Overhauser effect (NOE) enhancement of carbon signals.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquire a larger number of scans (hundreds to thousands) due to the low natural abundance and sensitivity of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis, especially for quaternary carbons.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the respective atoms in the molecular structure.
-
Alternative Techniques for Structural Confirmation
While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural confirmation.
Mass Spectrometry (MS): MS provides the molecular weight of the compound with high accuracy, which allows for the determination of the molecular formula.[1] Fragmentation patterns observed in the mass spectrum give valuable information about the different structural motifs within the molecule. For Ibuprofen, common fragments include the loss of the carboxylic acid group and cleavage of the isobutyl group.[2]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[3] For Ibuprofen, characteristic IR absorption bands include a broad O-H stretch from the carboxylic acid, a strong C=O stretch of the carbonyl group (around 1721 cm⁻¹), and C-H stretching and bending vibrations for the alkyl and aromatic parts of the molecule.[3]
Table 3: Comparison of Analytical Techniques for Structural Confirmation of Ibuprofen
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity, relative proton count | High resolution, detailed structural information | Can have complex spectra with overlapping signals |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Simpler spectra than ¹H NMR, good for identifying functional groups | Low sensitivity, longer acquisition times |
| Mass Spectrometry | Molecular weight, molecular formula, fragmentation patterns | High sensitivity, small sample amount required | Isomers can be difficult to distinguish, fragmentation can be complex |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive, good for identifying key functional groups | Provides limited information on the overall molecular framework |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for structural confirmation using NMR and a comparison of the information obtained from different spectroscopic techniques.
Caption: Workflow for structural confirmation using NMR spectroscopy.
Caption: Information derived from different analytical techniques.
Conclusion
Both ¹H and ¹³C NMR spectroscopy are indispensable and complementary techniques for the structural confirmation of small molecules. ¹H NMR provides intricate details about the proton framework and connectivity, while ¹³C NMR offers a clear picture of the carbon backbone. When used in conjunction, and often supplemented with data from orthogonal techniques like Mass Spectrometry and IR Spectroscopy, they provide an unparalleled level of confidence in structural assignment. For researchers, scientists, and drug development professionals, a thorough understanding and application of these techniques are fundamental to ensuring the identity, purity, and quality of their chemical entities.
References
Purity Analysis of Methyl Piperidine-2-carboxylate Hydrochloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like Methyl piperidine-2-carboxylate hydrochloride is a critical step in the quality control process. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for the comprehensive purity assessment of this compound, supported by detailed experimental protocols and comparative data.
Experimental Protocols
A robust analytical strategy involves employing orthogonal methods to ensure all potential impurities are detected and quantified. Below are detailed protocols for HPLC, Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and versatility.[3] A reversed-phase HPLC (RP-HPLC) method is generally suitable for analyzing polar compounds like amine hydrochlorides.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm x 150 mm, 3.5 µm).[4]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, detection at low UV is necessary).[7][8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of Methyl piperidine-2-carboxylate hydrochloride in the initial mobile phase composition (95:5 Water:Acetonitrile).
Gas Chromatography (GC)
GC, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is excellent for analyzing volatile and semi-volatile impurities that may be present from the synthesis process.[9] For polar compounds like the target analyte, derivatization is often required to improve volatility.
Protocol:
-
Instrumentation: Gas chromatograph with an FID or MS detector.
-
Derivatization (Silylation):
-
Dry 1 mg of the sample under vacuum.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
Dilute with 900 µL of Dichloromethane.
-
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Detector Temperature (FID): 300°C.
-
Injection Volume: 1 µL (split mode, 20:1).
Quantitative NMR (qNMR)
qNMR is a primary analytical method that provides both structural confirmation and highly accurate quantification without the need for a specific reference standard of the analyte.[11][12] The signal intensity in qNMR is directly proportional to the number of nuclei, allowing for a direct purity assessment.[11]
Protocol:
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Sample Preparation:
-
Accurately weigh ~10 mg of Methyl piperidine-2-carboxylate hydrochloride.
-
Accurately weigh ~5 mg of a high-purity internal standard (e.g., Maleic acid or Dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte's signals.[12]
-
Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of D₂O or MeOD-d₄).
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Scans: 16-64 scans for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integral, and weights of the analyte and standard.[2][13]
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency, rapid analysis times, and requires minimal sample volume, making it an excellent alternative or complementary technique to HPLC for ionic species.[14][15]
Protocol:
-
Instrumentation: Capillary Electrophoresis system with a Diode Array Detector (DAD).
-
Capillary: Fused-silica capillary (50 µm ID, effective length 50 cm).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer at pH 2.5.
-
Applied Voltage: 25 kV (positive polarity).
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Direct UV detection at 200 nm.
-
Sample Preparation: Dissolve 0.5 mg/mL of Methyl piperidine-2-carboxylate hydrochloride in deionized water.
Data Presentation: Comparative Analysis
The following table summarizes hypothetical yet realistic performance data for the purity analysis of a single batch of Methyl piperidine-2-carboxylate hydrochloride using the described methods. This data illustrates the typical strengths and limitations of each technique.
| Parameter | HPLC-UV | GC-FID (Derivatized) | qNMR (¹H) | CE-UV |
| Purity Assay (%) | 99.5 | 99.3 (non-volatiles excluded) | 99.6 | 99.4 |
| Limit of Detection (LOD) | 0.01% | 0.005% | ~0.1% | 0.02% |
| Limit of Quantification (LOQ) | 0.03% | 0.015% | ~0.3% | 0.06% |
| Precision (RSD, %) | < 1.0 | < 1.5 | < 0.5 | < 2.0 |
| Analysis Time (min) | 40 | 30 | 15 | 20 |
Mandatory Visualizations
Visual workflows and decision-making diagrams help in understanding and selecting the appropriate analytical methods.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for selecting an analytical method.
Comparison of Analytical Methods
-
HPLC: As the workhorse of pharmaceutical analysis, HPLC offers excellent resolution for a wide range of potential non-volatile impurities.[3] Its main advantages are robustness, high precision, and the ability to be easily validated according to regulatory guidelines.[16][17] However, it may not be suitable for detecting highly volatile impurities, and the analyte's poor UV absorbance necessitates detection at low wavelengths, which can lead to baseline noise.
-
GC: GC is superior for the analysis of volatile and semi-volatile organic impurities, such as residual solvents from the synthesis.[9] When coupled with MS, it provides definitive identification of unknown peaks.[1][18] The primary drawback for a polar, non-volatile salt like Methyl piperidine-2-carboxylate hydrochloride is the mandatory derivatization step, which adds complexity and a potential source of error to the analysis.
-
qNMR: The key advantage of qNMR is its status as a primary ratio method, providing a direct and highly accurate measure of absolute purity without requiring a specific reference standard for the main compound.[13][19] It is also non-destructive and provides structural information, which can help in identifying impurities simultaneously.[2] Its main limitation is lower sensitivity compared to chromatographic methods, making it less suitable for quantifying trace-level impurities below ~0.1%.[2]
-
CE: Capillary Electrophoresis serves as an excellent orthogonal technique to HPLC.[20] Its separation mechanism is based on the charge-to-size ratio, offering a different selectivity profile that can resolve impurities that co-elute in HPLC.[14][15] It is characterized by high efficiency and very low sample and reagent consumption.[21] However, it can sometimes exhibit lower reproducibility in migration times compared to HPLC retention times.
Conclusion
A comprehensive purity analysis of Methyl piperidine-2-carboxylate hydrochloride should not rely on a single technique. While HPLC is the most suitable primary method for routine quality control and the quantification of non-volatile impurities, a multi-faceted approach is recommended for full characterization. GC is essential for assessing volatile impurities and residual solvents, which are common in synthetic intermediates. qNMR provides an invaluable, orthogonal measurement of absolute purity and can serve as a reference method. Finally, Capillary Electrophoresis offers a complementary separation technique to ensure no impurities are missed due to co-elution in the primary HPLC method. The selection of methods should be guided by the specific analytical needs, from routine batch release to in-depth impurity profiling during process development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wjpmr.com [wjpmr.com]
- 4. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 11. eureka.patsnap.com [eureka.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. assayprism.com [assayprism.com]
- 18. cmbr-journal.com [cmbr-journal.com]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. analyticaltoxicology.com [analyticaltoxicology.com]
- 21. Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Piperidine Ring Formation
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, making its efficient and selective synthesis a critical endeavor in medicinal chemistry and drug development.[1][2][3][4][5] This guide provides a comparative overview of the primary catalytic methodologies for the formation of the piperidine ring, offering a data-driven comparison of their performance and detailed experimental protocols for key reactions. The catalysts are broadly categorized into transition metal catalysts, organocatalysts, and biocatalysts, each presenting distinct advantages and limitations.
Transition Metal Catalysts: The Workhorses of Piperidine Synthesis
Transition metal catalysts are the most extensively studied and widely employed catalysts for piperidine synthesis, offering a diverse range of synthetic strategies.[6][7][8][9]
Hydrogenation of Pyridines
The hydrogenation of readily available pyridine precursors is one of the most direct and atom-economical routes to piperidines.[4][10] However, overcoming the aromatic stability of the pyridine ring and preventing catalyst poisoning by the nitrogen lone pair are significant challenges.[2][11]
Iridium (Ir) Catalysts: Recent breakthroughs have highlighted the exceptional performance of Iridium(III) catalysts in the ionic hydrogenation of pyridines.[11] These catalysts exhibit remarkable chemoselectivity, tolerating a wide array of sensitive functional groups such as nitro, azido, bromo, alkenyl, and alkynyl moieties that are often incompatible with other hydrogenation methods.[11] This allows for the late-stage functionalization of complex molecules, a significant advantage in drug discovery.[11]
Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) Catalysts: These metals are also effective for pyridine hydrogenation, often under heterogeneous conditions using supported catalysts like Pd/C or PtO₂.[1][2] While generally robust, these systems often require harsh reaction conditions (high pressure and temperature) and can suffer from low chemoselectivity.[1][2] However, recent advancements have led to the development of more selective catalysts, such as specific rhodium complexes for the synthesis of fluorinated piperidines.[1]
Ring-Closing Metathesis (RCM)
Ruthenium-catalyzed Ring-Closing Metathesis (RCM) of diene-containing amine precursors is a powerful tool for the construction of piperidine rings, particularly for the synthesis of complex, polycyclic, and spirocyclic structures.[12] The development of stable and functional group-tolerant Grubbs-type catalysts has significantly expanded the scope of this methodology.[12]
Alkene Cyclization and Amination
The intramolecular cyclization of amino-alkenes offers another versatile route to piperidines. Gold(I) and Palladium(II) catalysts have been successfully employed in the oxidative amination of unactivated alkenes to form substituted piperidines.[1] These methods often allow for the introduction of additional functional groups during the cyclization process.[1]
Radical-Mediated Cyclization
Cobalt- and Copper-based catalysts have been utilized in radical-mediated intramolecular cyclization of linear amino-aldehydes or through 1,6-hydrogen atom transfer to afford piperidines.[1][13] These methods provide alternative pathways for the formation of the piperidine ring, often with unique selectivity profiles.
Performance Comparison of Transition Metal Catalysts
| Catalyst Type | Reaction | Key Advantages | Typical Yields (%) | Catalyst Loading (mol%) | Reaction Time (h) | Temp (°C) | Pressure (atm) | Ref |
| Iridium(III) Complex | Pyridine Hydrogenation | High chemoselectivity, mild conditions, broad functional group tolerance | 80-99 | 0.5-2 | 12-24 | 25-80 | 1-50 | [11] |
| Rhodium on Carbon | Pyridine Hydrogenation | Effective for specific substrates (e.g., fluorinated) | 70-95 | 1-5 | 6-24 | 25-100 | 10-100 | [1] |
| Palladium on Carbon | Pyridine Hydrogenation | Widely available, cost-effective | 60-90 | 5-10 | 12-48 | 50-150 | 20-100 | [1] |
| Grubbs II (Ru) | Ring-Closing Metathesis | Excellent for complex and polycyclic systems, high functional group tolerance | 70-95 | 5-10 | 2-12 | 25-60 | N/A | [12] |
| Gold(I) Complex | Alkene Amination | Mild conditions, unique reactivity | 60-85 | 1-5 | 6-18 | 25-50 | N/A | [1] |
| Cobalt(II) Complex | Radical Cyclization | Good yields for specific substrates | 70-90 | 5-10 | 4-12 | 25-80 | N/A | [1] |
Organocatalysts: A Metal-Free Alternative
Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based catalysis for the asymmetric synthesis of piperidines.[14][15][16]
Proline and its Derivatives
L-proline and its derivatives are highly effective organocatalysts for the asymmetric synthesis of polysubstituted piperidines through domino Michael addition/aminalization processes.[15][17] These reactions can construct multiple stereocenters with high enantioselectivity in a single step.
Piperidine as a Catalyst
Interestingly, piperidine itself can act as an efficient base catalyst for certain reactions, such as the one-pot, three-component synthesis of dihydropyrano[3,2-c]chromenes, which contain a piperidine-like heterocyclic system. This highlights the versatility of the piperidine motif in catalysis.
Performance Comparison of Organocatalysts
| Catalyst | Reaction Type | Key Advantages | Typical Yields (%) | Enantiomeric Excess (ee%) | Catalyst Loading (mol%) | Reaction Time (h) | Temp (°C) | Ref |
| L-Proline | Domino Michael/Aminalization | Asymmetric synthesis, metal-free, readily available | 60-85 | 90-99 | 10-30 | 24-72 | 0-25 | [17] |
| Diphenylprolinol Silyl Ether | Domino Michael/Aminalization | High enantioselectivity for complex systems | 70-95 | 95-99 | 10-20 | 12-48 | -20 to 25 | [15] |
| Piperidine | Multicomponent Reaction | Simple, cost-effective base catalyst | 80-95 | N/A | 10 | 0.5-2 | 25 |
Biocatalysts: The Green Chemistry Approach
Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of piperidine derivatives, often operating under mild conditions with high stereoselectivity.[3][5][18][19][20][21]
Lipases
Immobilized lipases, such as Candida antarctica lipase B (CALB), have been successfully employed in the multicomponent synthesis of clinically valuable piperidines.[18] These biocatalysts can be reused for multiple cycles, making the process more sustainable and cost-effective.[18]
Transaminases
Transaminases are used in chemoenzymatic cascade reactions to generate chiral intermediates that can then undergo further transformations to yield enantioenriched piperidine alkaloids.[20][21] This combination of biocatalysis and chemical synthesis provides a powerful strategy for accessing complex chiral molecules.
Performance Comparison of Biocatalysts
| Catalyst | Reaction Type | Key Advantages | Typical Yields (%) | Enantiomeric Excess (ee%) | Reaction Time (h) | Temp (°C) | Ref |
| Immobilized CALB | Multicomponent Reaction | Reusable, mild conditions, high yields | 85-95 | N/A | 12-24 | 40-50 | [18] |
| Transaminase | Chemoenzymatic Cascade | High enantioselectivity, mild conditions | 60-80 (overall) | >95 | 24-48 | 25-37 | [20][21] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Hydrogenation of 2-phenylpyridine
This protocol is a representative example of the highly chemoselective hydrogenation of pyridines using an Iridium(III) catalyst.
Materials:
-
2-phenylpyridine
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Ligand (e.g., a chiral phosphine ligand for asymmetric hydrogenation)
-
Iodine (I₂)
-
2,6-lutidine
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Ir(cod)Cl]₂ (0.01 mmol) and the desired ligand (0.022 mmol).
-
Anhydrous DCM (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.
-
The solvent is removed under vacuum.
-
The flask is then charged with 2-phenylpyridine (1 mmol), Iodine (I₂, 0.05 mmol), and 2,6-lutidine (0.1 mmol).
-
Anhydrous DCM (4 mL) and MeOH (1 mL) are added.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
The flask is purged with hydrogen three times.
-
The reaction is stirred under a hydrogen atmosphere (1-50 atm, as optimized) at the desired temperature (e.g., 50 °C) for 12-24 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction is carefully vented, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 2-phenylpiperidine.
Protocol 2: Organocatalytic Asymmetric Synthesis of a 2-Substituted Piperidine
This protocol describes a typical L-proline-catalyzed domino reaction for the synthesis of a chiral piperidine derivative.
Materials:
-
An appropriate aldehyde (e.g., propanal)
-
A nitro-tethered alkene
-
L-proline
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a stirred solution of the nitro-tethered alkene (1 mmol) in DMSO (5 mL) is added the aldehyde (3 mmol).
-
L-proline (0.2 mmol, 20 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature (or a lower temperature for improved enantioselectivity) for 24-72 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched polysubstituted piperidine.
Visualizing Catalytic Pathways and Workflows
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. bioengineer.org [bioengineer.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. news-medical.net [news-medical.net]
- 20. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
Enantiomers in Action: A Comparative Analysis of (R) and (S) Stereoisomers in Modern Pharmacology
For Immediate Publication
[City, State] – [Date] – In the intricate world of drug development, the three-dimensional arrangement of atoms in a molecule can be the determining factor between a therapeutic breakthrough and a detrimental outcome. This guide provides a comprehensive comparison of the biological activities of (R) and (S) enantiomers for several key pharmaceutical compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the stereoselectivity of drug action, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
The phenomenon of chirality, where a molecule and its mirror image are non-superimposable, is a fundamental concept in pharmacology. These mirror images, known as enantiomers, can exhibit profoundly different interactions with the chiral environment of the human body, such as enzymes and receptors.[1][2] This guide will explore the distinct pharmacological profiles of the (R) and (S) enantiomers of thalidomide, ibuprofen, ketamine, propranolol, and fluoxetine, highlighting how stereochemistry dictates their therapeutic efficacy and toxicological properties.
Quantitative Comparison of Enantiomeric Activity
The following tables summarize the quantitative data on the biological activity of the (R) and (S) enantiomers of the selected compounds. These values, including the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), provide a clear measure of the differential potency and binding affinity of each stereoisomer.
| Compound | Enantiomer | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Thalidomide | (S)-Thalidomide | Cereblon (CRBN) | TR-FRET Binding Assay | 11.0 | - | [3] |
| (R)-Thalidomide | Cereblon (CRBN) | TR-FRET Binding Assay | 200.4 | - | [3] | |
| Ibuprofen | (S)-Ibuprofen | COX-1 | Enzyme Inhibition | 2,100 | - | [4] |
| (R)-Ibuprofen | COX-1 | Enzyme Inhibition | 34,900 | - | [4] | |
| (S)-Ibuprofen | COX-2 | Enzyme Inhibition | 1,600 | - | [4] | |
| (R)-Ibuprofen | COX-2 | Enzyme Inhibition | >250,000 | - | [4] | |
| Ketamine | (S)-Ketamine | NMDA Receptor | Radioligand Binding | - | 300 | [1] |
| (R)-Ketamine | NMDA Receptor | Radioligand Binding | - | 1,400 | [1] | |
| Propranolol | (S)-Propranolol | β1-Adrenergic Receptor | Radioligand Binding | - | - | [5] |
| (R)-Propranolol | β1-Adrenergic Receptor | Radioligand Binding | - | - | ||
| (S)-Propranolol | β2-Adrenergic Receptor | Radioligand Binding | - | - | [5] | |
| (R)-Propranolol | β2-Adrenergic Receptor | Radioligand Binding | - | - | ||
| Fluoxetine | (S)-Fluoxetine | Serotonin Transporter (SERT) | MS Binding Assay | - | 4.4 | [6] |
| (R)-Fluoxetine | Serotonin Transporter (SERT) | MS Binding Assay | - | 5.2 | [6] |
Experimental Protocols
A thorough understanding of the methodologies used to generate the comparative data is crucial for its interpretation and for the design of future experiments. Below are detailed protocols for the key assays cited in this guide.
Cereblon (CRBN) Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is employed to determine the binding affinity of thalidomide enantiomers to their target protein, Cereblon.
-
Principle: This homogeneous assay measures the binding of a fluorescently labeled thalidomide probe to a tagged Cereblon protein. When the probe binds to Cereblon, it brings a donor fluorophore and an acceptor fluorophore into close proximity, resulting in a FRET signal. Unlabeled competitor compounds, such as the (R) and (S) enantiomers of thalidomide, will compete for binding, leading to a decrease in the FRET signal in a concentration-dependent manner.
-
Materials:
-
Recombinant human Cereblon (CRBN) protein, typically with a purification tag (e.g., GST or His).
-
Fluorescently labeled thalidomide probe (e.g., BODIPY FL Thalidomide).
-
Terbium-cryptate labeled anti-tag antibody (donor fluorophore).
-
d2-labeled secondary antibody or streptavidin if using a biotinylated probe (acceptor fluorophore).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
(R)- and (S)-thalidomide standards.
-
384-well low-volume microplates.
-
Plate reader capable of time-resolved fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the (R) and (S) thalidomide enantiomers in assay buffer.
-
Add the Cereblon protein and the anti-tag antibody-terbium cryptate conjugate to the wells of the microplate and incubate.
-
Add the thalidomide enantiomer dilutions to the wells.
-
Add the fluorescently labeled thalidomide probe to all wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
The ratio of the acceptor to donor fluorescence is calculated, and the IC50 values are determined by fitting the data to a sigmoidal dose-response curve.[3]
-
Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory potency of ibuprofen enantiomers on COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of the COX enzyme. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. This peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate. The presence of an inhibitor, such as an ibuprofen enantiomer, will reduce the rate of this color change.
-
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
(R)- and (S)-ibuprofen standards.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at the appropriate wavelength.
-
-
Procedure:
-
Prepare serial dilutions of the (R) and (S) ibuprofen enantiomers in the reaction buffer.
-
In the wells of the microplate, add the reaction buffer, the COX enzyme, and the heme cofactor.
-
Add the ibuprofen enantiomer dilutions to the wells and pre-incubate.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Immediately measure the change in absorbance over time using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percent inhibition is calculated for each inhibitor concentration, and the IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7][8][9][10][11]
-
Radioligand Binding Assay for NMDA Receptor, β-Adrenergic Receptor, and SERT
This versatile assay is used to determine the binding affinity (Ki) of ketamine, propranolol, and fluoxetine enantiomers to their respective protein targets.
-
Principle: This assay measures the direct binding of a radiolabeled ligand to a receptor or transporter. A constant concentration of a high-affinity radioligand is incubated with a preparation of the target protein (e.g., cell membranes expressing the receptor). The displacement of the radioligand by increasing concentrations of an unlabeled competitor compound (the enantiomers) is measured.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target protein (NMDA receptor, β-adrenergic receptor, or SERT).
-
Radioligand specific for the target (e.g., [3H]MK-801 for NMDA receptor, [3H]dihydroalprenolol for β-adrenergic receptors, [3H]citalopram for SERT).
-
Unlabeled (R)- and (S)-enantiomers of the test compound.
-
Assay buffer specific to the target protein.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled (R) and (S) enantiomers.
-
In test tubes or a 96-well plate, incubate the membrane preparation with the radioligand and the various concentrations of the unlabeled enantiomers.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand).
-
After incubation to reach equilibrium, rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 values are determined from a competition curve, and the Ki values are calculated using the Cheng-Prusoff equation.[12][13][14][15]
-
Signaling Pathways and Molecular Interactions
The differential biological activities of (R) and (S) enantiomers stem from their stereospecific interactions with their biological targets, which in turn modulate specific signaling pathways.
Thalidomide and the Cereblon-Mediated Ubiquitination Pathway
Thalidomide's therapeutic and teratogenic effects are mediated through its binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[16][17][18] The (S)-enantiomer binds to Cereblon with a significantly higher affinity than the (R)-enantiomer.[1][3][16] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros and Aiolos (implicated in the anti-myeloma effects) and SALL4 (linked to teratogenicity).[1]
Caption: Thalidomide's interaction with the CRL4-CRBN E3 ligase complex.
Ibuprofen and the Cyclooxygenase (COX) Pathway
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The (S)-enantiomer of ibuprofen is a significantly more potent inhibitor of both COX isoforms than the (R)-enantiomer.[4]
Caption: Differential inhibition of the COX pathway by ibuprofen enantiomers.
Enantiomer-Receptor Interaction: A Logical Relationship
The differential effects of enantiomers are fundamentally due to their three-point interaction with a chiral receptor or enzyme active site. For a strong interaction to occur, there must be at least three points of attachment between the molecule and the binding site. One enantiomer may have a perfect three-point fit, leading to a potent biological response, while its mirror image may only be able to achieve a two-point interaction, resulting in a much weaker or no response.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleck.co.jp [selleck.co.jp]
- 6. (S)- and (R)-fluoxetine as native markers in mass spectrometry (MS) binding assays addressing the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-1 adrenergic receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (S)-(-)-Propranolol hydrochloride | Non-selective Adrenergic beta Receptor Antagonists: R&D Systems [rndsystems.com]
- 11. Optical control of the β2-adrenergic receptor with opto-prop-2: A cis-active azobenzene analog of propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Removal
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical and repetitive step. While piperidine has long been the reagent of choice, its classification as a controlled substance, coupled with concerns over side reactions, has spurred the investigation into viable alternatives. This guide provides an objective comparison of prominent alternative reagents, supported by experimental data, to aid in the selection of the most appropriate deprotection strategy.
This comprehensive guide delves into the performance of several alternatives to piperidine for Fmoc deprotection, including 4-Methylpiperidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Piperazine, 3-(Diethylamino)propylamine (DEAPA), and Pyrrolidine. The following sections present a detailed comparison of their efficacy, impact on peptide purity, and propensity to induce common side reactions, supplemented with detailed experimental protocols and workflow visualizations.
Performance Comparison of Fmoc Deprotection Reagents
The choice of a deprotection reagent significantly influences the efficiency of Fmoc removal and the integrity of the final peptide product. The following tables summarize the quantitative data on the performance of piperidine and its alternatives.
| Reagent | Typical Concentration | Deprotection Half-Life (t½) | Key Advantages | Potential Disadvantages |
| Piperidine | 20% in DMF | ~7 seconds[1] | Well-established, fast deprotection | Controlled substance, can promote aspartimide formation and racemization[2] |
| 4-Methylpiperidine | 20% in DMF | Identical to piperidine[3] | Not a controlled substance, comparable efficiency to piperidine[3][4][5] | Limited data on suppression of side reactions compared to other alternatives |
| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | < 1 minute (for complete removal)[6] | Rapid deprotection, reduces diketopiperazine formation[7] | DBU can increase aspartimide formation in sensitive sequences[2][8] |
| Piperazine | 5-10% in DMF or NMP | Slower than piperidine (t½ ≈ 50s for 5% in DMF)[1] | Reduces aspartimide and diketopiperazine formation[7][9] | Slower deprotection kinetics may require longer reaction times or heating[10] |
| DEAPA | 10% in DMF | - | Lower toxicity than piperidine, reduces side reactions[11] | Less commonly used, more limited published data |
| Pyrrolidine | 20% in various solvents | - | Effective in "greener" solvents, can improve crude peptide purity[12][13] | May increase diketopiperazine and aspartimide formation in prone sequences[12] |
Impact on Common Side Reactions
A critical factor in selecting an Fmoc deprotection reagent is its potential to induce side reactions that can compromise the purity and yield of the target peptide.
| Side Reaction | Piperidine | 4-Methylpiperidine | DBU/Piperazine | Piperazine | DEAPA | Pyrrolidine |
| Aspartimide Formation | Can be significant, especially in Asp-Gly/Ser/Asn sequences[2] | Data limited, expected to be similar to piperidine | DBU can increase formation[2][8] | Significantly reduces formation[9] | Shows superiority in reducing side reactions[11] | Can increase formation in prone sequences[12] |
| Diketopiperazine Formation | Prone to occur, especially with Proline at the N-terminus[2] | Data limited | Significantly reduces formation[7] | Reduces formation[7] | Data limited | Can increase formation in prone sequences[12] |
| Racemization | Can occur, particularly at the C-terminal Cysteine[2] | Data limited | - | Causes little racemization of C-terminal Cysteine[9] | Data limited | Data limited |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of alternative deprotection strategies. The following are representative protocols for the key reagents discussed.
Protocol 1: Standard Fmoc Deprotection with Piperidine or 4-Methylpiperidine
This protocol is a widely used standard procedure for Fmoc deprotection in manual or automated SPPS.
Reagents:
-
20% (v/v) Piperidine or 4-Methylpiperidine in N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF.
-
Add the 20% deprotection solution to the resin.
-
Agitate the resin for 5-15 minutes at room temperature. For difficult sequences, a second treatment of 5-15 minutes may be necessary.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual base and the dibenzofulvene adduct.
Protocol 2: Rapid Fmoc Deprotection with DBU/Piperazine
This protocol is suitable for accelerating the deprotection step, especially for long or aggregation-prone peptides.
Reagents:
-
Deprotection Solution: 2% (v/v) DBU and 5% (w/v) Piperazine in N-Methyl-2-pyrrolidone (NMP)[2]
Procedure:
-
Swell the peptide-resin in NMP for 15-30 minutes.
-
Drain the NMP.
-
Add the DBU/Piperazine deprotection solution to the resin.
-
Agitate the resin for 2-5 minutes at room temperature. A second treatment of 2-5 minutes is recommended for complete deprotection.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with NMP (3-5 times).
Protocol 3: Fmoc Deprotection with Piperazine to Minimize Side Reactions
This protocol is recommended for sequences prone to aspartimide or diketopiperazine formation.
Reagents:
-
10% (w/v) Piperazine in DMF or NMP.
Procedure:
-
Swell the peptide-resin in DMF or NMP for 15-30 minutes.
-
Drain the solvent.
-
Add the 10% Piperazine solution to the resin.
-
Agitate the resin for 10-20 minutes at room temperature. Longer reaction times or gentle heating may be required compared to piperidine.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF or NMP (3-5 times).
Protocol 4: "Green" Fmoc Deprotection with Pyrrolidine
This protocol allows for the use of more environmentally benign solvents.
Reagents:
-
20% (v/v) Pyrrolidine in a "green" solvent such as 2-Methyltetrahydrofuran (2-MeTHF) or a mixture of DMSO/Ethyl Acetate.[14]
Procedure:
-
Swell the peptide-resin in the chosen solvent for 15-30 minutes.
-
Drain the solvent.
-
Add the 20% Pyrrolidine solution to the resin.
-
Agitate the resin for 5-15 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with the chosen solvent (3-5 times).
Visualizing the Process: Workflows and Mechanisms
To further clarify the experimental procedures and underlying chemical transformations, the following diagrams illustrate the key workflows and mechanisms involved in Fmoc-based solid-phase peptide synthesis.
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Conclusion
The landscape of Fmoc deprotection in solid-phase peptide synthesis is evolving, with several viable alternatives to piperidine now available. 4-Methylpiperidine stands out as a direct, non-controlled substitute with comparable efficiency. For syntheses plagued by side reactions, piperazine and its combination with DBU offer powerful solutions to minimize aspartimide and diketopiperazine formation, respectively. Furthermore, reagents like DEAPA and pyrrolidine are paving the way for safer and more environmentally friendly peptide manufacturing. The selection of the optimal reagent will ultimately depend on the specific peptide sequence, the scale of the synthesis, and the laboratory's regulatory and green chemistry priorities. By leveraging the data and protocols presented in this guide, researchers can make informed decisions to enhance the efficiency, purity, and sustainability of their peptide synthesis endeavors.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. mdpi.com [mdpi.com]
- 11. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of Piperidine Derivatives
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly privileged scaffold in medicinal chemistry. Its versatile structure has been extensively modified to develop a wide array of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidine derivatives across three key therapeutic areas: oncology, opioid receptor modulation, and acetylcholinesterase inhibition. The information presented herein, including quantitative data, experimental protocols, and pathway visualizations, is intended for researchers, scientists, and drug development professionals.
Piperidine Derivatives as Anticancer Agents
Piperidine derivatives have shown significant promise as anticancer agents, targeting various cancer cell lines through diverse mechanisms. The cytotoxic effects of these compounds are largely influenced by the nature and position of substituents on the piperidine ring and its associated moieties.
Comparative Anticancer Activity of Piperidine Derivatives
The in vitro cytotoxic activity of various piperidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.
| Derivative Class/Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Piperidine-Dihydropyridine Hybrid | A-549 | Lung | 15.94 - 48.04 | [1] |
| MCF-7 | Breast | 24.68 - 59.12 | [1] | |
| Piperine (from Black Pepper) | HCT-8 | Colon | 66.0 | [2] |
| B16 | Mouse Melanoma | 69.9 | [2] | |
| Benzodioxole-Based Thiosemicarbazone | C6 | Rat Glioma | 4.33 | [3] |
| A549 | Lung | 10.67 | [3] | |
| Dregamine Derivatives | L5178Y (MDR) | Mouse Lymphoma | 4.28 - 12.91 | [4] |
| L5178Y (PAR) | Mouse Lymphoma | 5.43 - 26.40 | [4] |
General Structure-Activity Relationship Observations for Anticancer Piperidine Derivatives:
A generalized structure-activity relationship for many anticancer piperidine derivatives can be visualized as follows:
Caption: Generalized SAR for anticancer piperidine derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Piperidine derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for a typical MTT cytotoxicity assay.
Piperidine Derivatives as Opioid Receptor Modulators
The piperidine scaffold is a cornerstone in the development of analgesics that target opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors. The binding affinity (Ki) of these derivatives is a critical determinant of their analgesic activity.
Comparative Opioid Receptor Binding Affinity of Piperidine Derivatives
The binding affinities of a selection of piperidine-based opioid receptor modulators are summarized below. Lower Ki values indicate higher binding affinity.
| Compound | µ Ki (nM) | δ Ki (nM) | κ Ki (nM) | Reference |
| Morphine | 1.2 | - | - | [5] |
| Hydrocodone | 19.8 | - | - | [5] |
| Hydromorphone | 0.6 | - | - | [5] |
| Fentanyl | 1-100 | - | - | [6] |
| Sufentanil | <1 | - | - | [6] |
| SB-612111 (NOP Antagonist) | 57.6 | >10000 | 160 | [7] |
General Structure-Activity Relationship Observations for Opioid Receptor Modulators:
The structure of morphine provides a template for understanding the SAR of many opioid agonists. The aromatic ring and the piperidine ring are essential for analgesic activity. Modifications to the piperidine ring and its substituents can significantly alter potency and selectivity. For instance, in fentanyl analogs, substitutions at the 3 and 4 positions of the piperidine ring are critical. Groups larger than a methyl at the 3-position tend to decrease analgesic potency.
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to a specific opioid receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor)
-
Radioligand (e.g., [3H]-DAMGO for µ-receptors)
-
Piperidine derivatives (test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Naloxone)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of test compound concentrations.
-
Incubation: Add the cell membranes, radioligand, and test compounds to the wells and incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove residual unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Piperidine Derivatives as Acetylcholinesterase Inhibitors
Piperidine-based structures are prominent in the design of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The potency of these inhibitors is highly dependent on the substituents on the piperidine and associated aromatic rings.
Comparative Acetylcholinesterase Inhibitory Activity of Piperidine Derivatives
The in vitro inhibitory activity of various piperidine derivatives against AChE is presented below.
| Compound/Derivative | AChE IC50 | Reference |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil related) | 5.7 nM | [8] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl | 0.56 nM | [9] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d, ortho-fluoro) | 13 nM | [10] |
| Substituted cinnamoyl piperidinyl acetate (5b, 2-chloro) | 19.74 µM | |
| Substituted cinnamoyl piperidinyl acetate (5a, unsubstituted) | 39.42 µM |
General Structure-Activity Relationship Observations for AChE Inhibitors:
For many piperidine-based AChE inhibitors, a key interaction involves the protonated nitrogen of the piperidine ring binding to the anionic site of the enzyme. The overall structure often includes a linker and an aromatic moiety that interacts with other sites in the enzyme's active gorge. For instance, in 1-benzylpiperidine derivatives, the benzyl group and other substituents play a crucial role in binding to the active site of AChE. Bulky substituents at the para position of an associated benzamide moiety can substantially increase activity.[9]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used spectrophotometric assay to measure AChE activity and inhibition.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE)
-
Piperidine derivatives (test compounds)
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add buffer, DTNB, the test compound at various concentrations, and the AChE enzyme solution.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate (ATCI).
-
Measure Absorbance: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.[10]
References
- 1. nwmedj.org [nwmedj.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different resolving agents for chiral piperidines
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic piperidine mixtures is a critical step in the synthesis of many pharmaceuticals and natural products. The choice of resolving agent significantly impacts the efficiency, yield, and enantiomeric purity of the desired piperidine enantiomer. This guide provides an objective comparison of common resolving agents for chiral piperidines, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for your specific application.
Performance Comparison of Common Resolving Agents
The efficacy of a resolving agent is dependent on its ability to form diastereomeric salts with the piperidine enantiomers that exhibit differential solubility, allowing for separation by crystallization. The following table summarizes quantitative data for various resolving agents used in the separation of different chiral piperidines.
| Piperidine Substrate | Resolving Agent | Enantiomeric Excess (ee%) | Diastereomeric Excess (de%) | Yield (%) | Notes |
| Racemic Ethyl Nipecotate | Di-benzoyl-L-tartaric acid | High | - | > 35% | Considered a highly efficient and preferred resolving agent for this substrate.[1] |
| Racemic Ethyl Nipecotate | (S)-Mandelic acid | Lower initial resolution | - | - | May require an additional crystallization step to achieve high purity.[1] |
| Racemic Ethyl Nipecotate | Di-p-tolyl-L-tartaric acid | - | - | - | Investigated as a potential resolving agent.[1] |
| Racemic Ethyl Nipecotate | (R)-Camphorsulfonic acid | - | - | - | Investigated as a potential resolving agent.[1] |
| Racemic 2-Piperidineethanol | d-10-Camphorsulfonic acid | 95% | - | Low | Requires numerous sequential recrystallizations.[2] |
| Racemic 2-Piperidineethanol | N-sulphonyl pyroglutamic acid | 86% (1st crop), 99% (2nd crop) | - | - | A single crystallization provides high enantiomeric excess.[2] |
| Racemic 2-Piperidineethanol | N-acetyl-L-leucine | 95% (1st crop), 98% (2nd crop) | - | - | A single crystallization provides high enantiomeric excess.[2][3] |
| Racemic 3-hydroxypiperidine | D-Tartaric acid derivative | - | - | 42% (salt) | Used for the synthesis of (S)-N-Boc-3-hydroxypiperidine.[4] |
| Racemic cis-piperidine derivative | Optically active di(p-toluoyl)tartaric acid | High | - | High | Noted as an efficient resolving agent for cis-piperidine derivatives.[5] |
| Racemic cis-piperidine derivative | Optically active N-benzenesulfonylphenylalanine | High | - | High | Noted as an efficient resolving agent for cis-piperidine derivatives.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful resolution of chiral piperidines. The following are representative protocols for diastereomeric salt resolution.
General Protocol for Diastereomeric Salt Resolution of Ethyl Nipecotate
This protocol is a generalized procedure based on the resolution of racemic ethyl nipecotate.[1]
-
Salt Formation:
-
Dissolve the racemic ethyl nipecotate in a suitable solvent, such as 91% aqueous 2B-ethanol.
-
Add the resolving agent (e.g., di-benzoyl-L-tartaric acid or (S)-mandelic acid) to the solution. The choice of solvent is critical to facilitate the precipitation of one diastereomeric salt while the other remains in solution. The use of an anti-solvent (a solvent in which the salt is less soluble) may be advantageous.[1]
-
-
Isolation of Diastereomeric Salt:
-
Allow the mixture to stand, facilitating the crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated salt by filtration.
-
If necessary, particularly when using agents like (S)-mandelic acid that may yield a lower initial resolution, an additional recrystallization step can be performed to enhance the purity of the diastereomeric salt.[1]
-
-
Liberation of the Enantiomerically Enriched Piperidine:
-
The isolated diastereomeric salt is neutralized with a base to afford the corresponding free base of the piperidine enantiomer. This can often be done in situ for direct use in subsequent reactions.[1]
-
-
Recovery and Recycling (Optional):
-
The mother liquor, containing the other enantiomer, can be treated to recover the unreacted piperidine.
-
The recovered racemic mixture can be subjected to epimerization using an agent like catalytic sodium ethoxide, followed by neutralization with a strong mineral acid (e.g., hydrochloric acid). This allows for the recycling of the undesired enantiomer, improving the overall process efficiency.[1]
-
Protocol for the Resolution of 2-Piperidin-2-yl-ethanol with N-acetyl-L-Leucine
This protocol is based on a patented method for resolving 2-piperidin-2-yl-ethanol.[3]
-
Preparation of the Resolving Agent Solution:
-
Dissolve N-acetyl-L-Leucine (8.65 g) in 10 ml of methanol.
-
Heat the solution to a temperature between 35°C and 40°C with stirring.
-
-
Salt Formation and Precipitation:
-
Prepare a solution of racemic 2-piperidine-2-yl-ethanol (12.9 g, 0.1 mol) in 50 ml of tetrahydrofuran (THF).
-
Add the THF solution of the piperidine to the heated methanol solution of the resolving agent, maintaining the temperature of the combined mixture between 35°C and 40°C.
-
Add an additional 30 ml of THF.
-
Heat the resulting mixture to a temperature between 50°C and 55°C for 30 minutes.
-
Cool the reaction mixture to 15°C over a period of two hours to induce crystallization.
-
-
Isolation and Purification:
-
Collect the resulting crystals by filtration.
-
The isolated salt can be further purified by recrystallization to achieve higher enantiomeric purity.
-
-
Liberation of the Free Base:
-
Dissolve the purified salt (13 mmol) in 24 ml of 3N NaOH.
-
Stir the solution vigorously for approximately 1.5 hours to convert the salt to the free piperidine base.
-
The free base can then be extracted with a suitable organic solvent.
-
Visualizing the Workflow and Selection Process
To better understand the experimental process and the logic behind choosing a resolving agent, the following diagrams are provided.
Caption: Experimental workflow for chiral resolution.
Caption: Decision-making process for resolving agent selection.
References
- 1. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 2. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 4. CN105439939B - A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine - Google Patents [patents.google.com]
- 5. EP1457487A4 - Process for production of optically active cis-piperidine derivatives - Google Patents [patents.google.com]
Heterocyclic Scaffolds in Kinase Inhibition: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the selection of a core heterocyclic scaffold is a decision of paramount importance. These ring structures form the foundation of a molecule's three-dimensional shape and profoundly influence its biological activity, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the efficacy of four prominent heterocyclic scaffolds in drug design: quinazoline, pyrimidine, pyrazole, and thiazole, with a focus on their application as kinase inhibitors in oncology.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the inhibitory activities (IC50) of exemplary compounds from each scaffold class against key oncogenic kinases, Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). Additionally, a comparative overview of their metabolic stability in human liver microsomes and cytotoxicity against normal cell lines is presented. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature; therefore, the data presented here is a synthesis of reported values to provide a relative efficacy profile.
Table 1: Comparative Efficacy of Heterocyclic Scaffolds as EGFR Inhibitors
| Heterocyclic Scaffold | Compound Example | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) | EGFR L858R IC50 (nM) | Reference Cell Line(s) |
| Quinazoline | Erlotinib | ~2 | ~200 | ~2 | PC-9, H1975 |
| Gefitinib | 3.22 | - | - | A431 | |
| Afatinib | 0.6 | 3.5 | - | H1975 | |
| Pyrimidine | Osimertinib | ~15 | ~1 | ~1 | PC-9, H1975 |
| Compound H3 | - | - | - | A549 (Cellular IC50: 5.7 µM) | |
| Thiazole | Compound 4f (Quinazoline-Thiazole Hybrid) | 2.17 | 2.81 (L858R/T790M) | - | N/A |
| Pyrazole | Pyrazolo[3,4-d]pyrimidine 3f | 23 | 1.81x more selective than lapatinib | - | A549 (Cellular IC50: 1.15 µM) |
Data compiled from multiple sources.[1][2][3][4][5][6][7]
Table 2: Comparative Efficacy of Heterocyclic Scaffolds as BTK Inhibitors
| Heterocyclic Scaffold | Compound Example | BTK IC50 (nM) | Reference Cell Line(s) |
| Pyrimidine | Compound 6 | 82.76% inhibition at 100 nM | HL60, Raji, Ramos |
| Pyrazole | Ibrutinib (Pyrazolo[3,4-d]pyrimidine) | 9.1 | TMD8 |
| Compound 8 (Pyrazolo[3,4-d]pyridazinone) | High Potency (Specific value not provided) | N/A |
Data compiled from multiple sources.[8][9]
Table 3: Comparative Metabolic Stability and Cytotoxicity
| Heterocyclic Scaffold | Example CLint (µL/min/mg protein) in HLM | Example CC50 (µM) on Normal Cell Lines (e.g., VERO, WRL-68) |
| Quinazoline | Varies significantly with substitution | 45.66–51.83 (VERO)[2]; 71.32–117.13 (WRL-68)[10] |
| Pyrimidine | Generally considered to have improved metabolic stability over quinazoline in some cases.[11] | Generally low toxicity reported for many derivatives. |
| Pyrazole | Can exhibit improved metabolic stability compared to other heterocycles.[11] | >247.4 (HGF) for some derivatives.[12] |
| Thiazole | Can be susceptible to oxidation, but modifications can improve stability. | Varies; some derivatives show selective toxicity to cancer cells. |
HLM: Human Liver Microsomes. CLint: Intrinsic Clearance. CC50: 50% Cytotoxic Concentration. Data is generalized due to limited direct comparative studies.[2][10][11][12]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Preparation of Reagents :
-
Kinase Buffer: Typically contains a buffer (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a surfactant (e.g., Triton X-100).
-
Kinase: Recombinant human kinase of interest.
-
Substrate: A peptide or protein substrate specific to the kinase.
-
ATP: Adenosine triphosphate, radiolabeled ([γ-33P]ATP) or non-radiolabeled, depending on the detection method.
-
Test Compound: Dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
-
Assay Procedure :
-
Add kinase buffer, kinase, and substrate to the wells of a microplate.
-
Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection :
-
Radiometric Assay : Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-33P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Fluorescence-Based Assay : Use a specific antibody that recognizes the phosphorylated substrate. The amount of phosphorylation is then quantified using a secondary antibody conjugated to a fluorescent probe.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
-
Cell Culture :
-
Culture the desired cancer or normal cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells in the logarithmic growth phase.
-
-
Assay Procedure :
-
Seed the cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation :
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement :
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 (for cancer cells) or CC50 (for normal cells) value.
-
Human Liver Microsomal Stability Assay
This protocol outlines a method to assess the metabolic stability of a compound using human liver microsomes (HLM).
-
Preparation of Reagents :
-
Phosphate Buffer (pH 7.4).
-
Human Liver Microsomes.
-
NADPH Regenerating System (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test Compound.
-
Internal Standard.
-
-
Incubation :
-
Pre-warm the HLM and NADPH regenerating system at 37°C.
-
In a microcentrifuge tube, mix the test compound with the HLM in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation :
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis :
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis :
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified EGFR signaling pathway and the point of intervention for heterocyclic inhibitors.
Caption: Overview of the BTK signaling cascade and the inhibitory action of pyrazole/pyrimidine-based drugs.
Caption: A generalized workflow for the preclinical evaluation of heterocyclic kinase inhibitors.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Piperidine-2-Carboxylate Hydrochloride: A Guide for Laboratory Professionals
For immediate release:
Researchers and laboratory personnel handling Methyl piperidine-2-carboxylate hydrochloride can ensure safety and compliance through proper disposal protocols. This guide provides essential, step-by-step information for the safe management and disposal of this chemical, aligning with standard laboratory safety practices and regulatory requirements.
Methyl piperidine-2-carboxylate hydrochloride is recognized as a chemical that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, treating this substance as hazardous waste is a critical step in maintaining a safe laboratory environment.
Disposal Procedure: A Step-by-Step Approach
Disposal of Methyl piperidine-2-carboxylate hydrochloride should always be conducted in accordance with local, state, and federal regulations.[2] The primary directive is to manage it as a regulated chemical waste.
1. Waste Identification and Segregation:
-
Labeling: Clearly label a dedicated, sealable waste container with "Hazardous Waste" and "Methyl piperidine-2-carboxylate hydrochloride."
-
Compatibility: Ensure the container is made of a material compatible with the chemical.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Collection and Storage:
-
Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent spills.
-
Accumulation Time: Be mindful of the maximum accumulation time for hazardous waste as stipulated by regulations.
3. Arrange for Professional Disposal:
-
Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for pickup and final disposal.
-
Documentation: Complete all necessary waste disposal forms and manifests as required.
Quantitative Hazard Data
| Hazard Classification | GHS Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Data sourced from PubChem.[1]
Experimental Protocol Considerations
Currently, there are no publicly available, peer-reviewed experimental protocols for the specific neutralization or deactivation of Methyl piperidine-2-carboxylate hydrochloride for disposal. Therefore, the recommended and safest approach is to transfer the waste to a licensed disposal facility that can manage its destruction via high-temperature incineration or other approved methods.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Methyl piperidine-2-carboxylate hydrochloride.
References
Essential Safety and Operational Protocols for Handling Methyl piperidine-2-carboxylate hydrochloride
For laboratory researchers, scientists, and professionals in drug development, the paramount concern is ensuring a safe environment when handling chemical compounds. This guide provides crucial, immediate safety and logistical information for managing Methyl piperidine-2-carboxylate hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on data from structurally similar compounds, such as piperidine derivatives and their hydrochloride salts. A cautious and rigorous approach to safety is strongly advised.
Immediate Safety Concerns
Based on analogous compounds, Methyl piperidine-2-carboxylate hydrochloride is anticipated to pose the following risks:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is the first and most critical line of defense when handling Methyl piperidine-2-carboxylate hydrochloride. The following PPE is mandatory to prevent exposure.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be used in conjunction with goggles, especially when there is a risk of splashing.[2][3][4][5] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.[2][6] |
| Body | Laboratory Coat | A flame-retardant, fully buttoned lab coat is required to protect against incidental contact.[2] For significant spill risks, a chemical-resistant suit may be necessary.[4][7] |
| Respiratory | Respirator | All work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2][3][8] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is required.[4][8] |
Operational Plan: Handling and Storage
Proper handling and storage are essential for maintaining chemical integrity and ensuring personnel safety.
Handling Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation of dust or vapors.[3][5][8] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[8][9]
-
Avoiding Contact: Take all necessary precautions to prevent direct contact with skin and eyes.[3][6] Avoid the formation of dust and aerosols.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[10] Wash hands thoroughly with soap and water after handling the compound.[6][9]
-
Ignition Sources: Although the hydrochloride salt is generally less volatile than the free base, it is prudent to keep the compound away from heat, sparks, and open flames, as piperidine derivatives can be flammable.[3][8] Use non-sparking tools if handling larger quantities.[8]
Storage Protocol:
-
Keep the container tightly closed to prevent moisture absorption and contamination.[6][9]
-
Store under an inert atmosphere in a dark place.
-
Store locked up or in an area accessible only to qualified and authorized personnel.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[11][12]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9][13] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][13] |
Spill Response Protocol:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the full complement of prescribed PPE, including respiratory protection.[6]
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[6][13]
-
For large spills, contain the spill and prevent it from entering drains.[6] Absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[8]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Plan
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
Waste Disposal Protocol:
-
Chemical Waste: Collect all waste material, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.
-
Container Disposal: Do not reuse empty containers. They should be treated as hazardous waste.
-
Consultation: Dispose of the contents and container at an approved waste disposal plant.[9] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of Methyl piperidine-2-carboxylate hydrochloride.
Caption: Safe handling and disposal workflow.
References
- 1. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. echemi.com [echemi.com]
- 6. bjoka-vip.com [bjoka-vip.com]
- 7. ipolymer.com [ipolymer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
